2,4,6-Trimethyl-3-nitrobenzoic acid
Description
The exact mass of the compound 2,4,6-Trimethyl-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Trimethyl-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethyl-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-trimethyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCAEAPELOWRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429094 | |
| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106567-41-3 | |
| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid
This guide provides an in-depth exploration of the chemical synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid, a valuable substituted aromatic compound with applications in medicinal chemistry and materials science. We will delve into the strategic considerations for its preparation, a detailed experimental protocol, the underlying reaction mechanism, and key analytical characterization data. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Strategic Overview
2,4,6-Trimethyl-3-nitrobenzoic acid is a polysubstituted benzene derivative featuring both electron-donating methyl groups and electron-withdrawing nitro and carboxylic acid functionalities. This unique electronic and steric arrangement makes it an interesting building block for the synthesis of more complex molecules.
The most logical and direct synthetic approach to this target molecule is through the electrophilic aromatic substitution (nitration) of 2,4,6-trimethylbenzoic acid. The existing substituents on the aromatic ring play a crucial role in directing the incoming nitro group. The three methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. In the case of 2,4,6-trimethylbenzoic acid, the positions ortho and para to the methyl groups are already substituted. The positions meta to the carboxylic acid are the 3- and 5-positions. Therefore, the concerted directing effects of the substituents strongly favor the introduction of the nitro group at the 3-position.
Synthesis of 2,4,6-trimethylbenzoic acid (Precursor)
The precursor, 2,4,6-trimethylbenzoic acid, can be synthesized from mesitylene (1,3,5-trimethylbenzene) through various methods. One common laboratory-scale method involves the Friedel-Crafts acylation of mesitylene followed by a haloform reaction.[1] Alternatively, direct carboxylation of mesitylene can be achieved.[2][3] For the purposes of this guide, we will assume the availability of 2,4,6-trimethylbenzoic acid as the starting material.
Experimental Protocol: Nitration of 2,4,6-trimethylbenzoic acid
This protocol details the direct nitration of 2,4,6-trimethylbenzoic acid to yield 2,4,6-trimethyl-3-nitrobenzoic acid. The procedure is adapted from established methods for the nitration of benzoic acid derivatives, with careful temperature control to ensure selectivity and safety.[4][5]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2,4,6-Trimethylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 10.0 g |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 40 mL |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 10 mL |
| Deionized Water | H₂O | 18.02 | As needed |
| Ice | - | - | As needed |
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the mixture in an ice-water bath. Stir the mixture gently to ensure homogeneity. This nitrating mixture should be prepared fresh and kept cold.
-
Dissolution of the Starting Material: In a separate larger flask equipped with a magnetic stirrer, add 20 mL of concentrated sulfuric acid and cool it in an ice-water bath. Slowly add 10.0 g of 2,4,6-trimethylbenzoic acid to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 10 °C.
-
Nitration Reaction: While maintaining the temperature of the 2,4,6-trimethylbenzoic acid solution below 5 °C, slowly add the pre-cooled nitrating mixture dropwise with continuous stirring. The rate of addition should be carefully controlled to prevent a rapid increase in temperature. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Reaction Quenching and Product Precipitation: Carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with constant stirring. A white to pale yellow precipitate of 2,4,6-trimethyl-3-nitrobenzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.
Caption: Synthetic workflow for 2,4,6-trimethyl-3-nitrobenzoic acid.
Reaction Mechanism
The nitration of 2,4,6-trimethylbenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The electron-rich aromatic ring of 2,4,6-trimethylbenzoic acid acts as a nucleophile and attacks the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack is directed to the 3-position due to the combined directing effects of the methyl and carboxylic acid groups.
-
Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2,4,6-trimethyl-3-nitrobenzoic acid.
Caption: Mechanism of electrophilic nitration.
Characterization Data
The synthesized 2,4,6-trimethyl-3-nitrobenzoic acid should be characterized to confirm its identity and purity. Key analytical data are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 182 °C[6] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ~11.0 (s, 1H, COOH), 7.2 (s, 1H, Ar-H), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ~170 (COOH), 150 (C-NO₂), 140 (C-CH₃), 135 (C-CH₃), 132 (C-COOH), 130 (C-H), 22 (CH₃), 20 (CH₃) |
| IR (KBr, cm⁻¹) | ~3000-2500 (br, O-H), 1700 (s, C=O), 1530 (s, asym N-O), 1350 (s, sym N-O) |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Safety Considerations
The synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid involves the use of concentrated and corrosive acids. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid via the direct nitration of 2,4,6-trimethylbenzoic acid. The provided experimental protocol, mechanistic insights, and characterization data serve as a comprehensive resource for researchers in the field of organic synthesis. The strategic choice of starting material and the understanding of substituent effects are paramount to the successful execution of this synthesis.
References
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-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
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Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - ResearchGate. Available at: [Link]
- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. Available at: [Link]
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NITRATION OF METHYL BENZOATE. Available at: [Link]
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The Nitro Group: How to Make Your Own Nitrobenzoic Acid - YouTube. Available at: [Link]
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PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION - European Patent Office - Googleapis.com. Available at: [Link]
-
The Nitration of 2 : 4 : 6-Trimethyl- benxaldeh yde. WILLIAM - RSC Publishing. Available at: [Link]
- CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents.
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An In-Depth Technical Guide to the Chemical Properties of 2,4,6-trimethyl-3-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4,6-trimethyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to present a detailed profile. The guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected reactivity, and potential applications, aiming to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.
Introduction
2,4,6-trimethyl-3-nitrobenzoic acid is a unique molecule characterized by a highly substituted benzene ring bearing both a carboxylic acid and a nitro group. The steric hindrance imposed by the three methyl groups, combined with the electronic effects of the nitro and carboxyl functionalities, dictates its chemical behavior and potential utility. Nitrobenzoic acids are a well-established class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] The amino derivatives, obtained through the reduction of the nitro group, are particularly valuable building blocks. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing 2,4,6-trimethyl-3-nitrobenzoic acid in a research and development context.
Synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid
A plausible and historically documented synthetic pathway to 2,4,6-trimethyl-3-nitrobenzoic acid involves a two-step process starting from 2,4,6-trimethylbenzaldehyde. This method, reported by Henley and Turner in 1931, consists of the nitration of the aldehyde followed by oxidation of the formyl group to a carboxylic acid.[2]
Step 1: Nitration of 2,4,6-trimethylbenzaldehyde
The first step is the electrophilic aromatic substitution of 2,4,6-trimethylbenzaldehyde to introduce a nitro group. The steric hindrance from the two ortho-methyl groups and the directing effect of the methyl and aldehyde groups influence the position of nitration.
Experimental Protocol:
-
Reaction Setup: 2,4,6-trimethylbenzaldehyde is dissolved in a suitable solvent, such as acetic acid.
-
Nitrating Agent: A mixture of fuming nitric acid and acetic acid is used as the nitrating agent.[2]
-
Procedure: The nitrating agent is added gradually to the solution of the aldehyde while maintaining a low temperature with an ice bath to control the exothermic reaction.
-
Work-up: After the reaction is complete, the mixture is poured onto ice water to precipitate the product, 3-nitro-2,4,6-trimethylbenzaldehyde. The solid is then collected by filtration and can be purified by recrystallization.
Step 2: Oxidation of 3-nitro-2,4,6-trimethylbenzaldehyde
The second step involves the oxidation of the aldehyde functional group of 3-nitro-2,4,6-trimethylbenzaldehyde to a carboxylic acid.
Experimental Protocol:
-
Oxidizing Agent: A solution of potassium permanganate in the presence of a base (e.g., sodium hydroxide solution) is an effective oxidizing agent for this transformation.[2]
-
Procedure: 3-nitro-2,4,6-trimethylbenzaldehyde is heated with the alkaline potassium permanganate solution. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the oxidation is complete, the reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,4,6-trimethyl-3-nitrobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 2,4,6-trimethyl-3-nitrobenzoic acid.
Physicochemical and Spectroscopic Properties
Direct experimental data for 2,4,6-trimethyl-3-nitrobenzoic acid is limited. The properties presented below are a combination of reported data and predictions based on the analysis of its functional groups and structurally similar molecules.
Physical Properties
| Property | Predicted/Reported Value |
| Appearance | Expected to be a crystalline solid at room temperature. |
| Melting Point | 182 °C[2] |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and aqueous base. Sparingly soluble in water and nonpolar solvents. |
| Acidity (pKa) | The pKa is expected to be lower (more acidic) than 2,4,6-trimethylbenzoic acid due to the electron-withdrawing nitro group. For comparison, the pKa of 3-nitrobenzoic acid is 3.47.[3] |
Spectroscopic Data (Predicted)
3.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic proton, the methyl protons, and the carboxylic acid proton.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is typically a broad singlet in this region. |
| ~7.5-8.0 | Singlet | 1H | Ar-H | A single aromatic proton is present on the ring. Its chemical shift will be downfield due to the deshielding effects of the adjacent nitro and carboxyl groups. |
| ~2.3-2.5 | Singlet | 9H | -CH3 | Three methyl groups are present. Due to the substitution pattern, they may appear as one or more closely spaced singlets. |
3.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~165-170 | -COOH | The carboxylic acid carbon appears in this characteristic downfield region. |
| ~145-150 | C-NO2 | The carbon atom attached to the nitro group is significantly deshielded. |
| ~125-140 | Aromatic Carbons | The remaining aromatic carbons will have chemical shifts influenced by the positions of the methyl, nitro, and carboxyl groups. |
| ~18-22 | -CH3 | The methyl carbons will appear in the typical aliphatic region. |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups.
| Wavenumber (cm-1) | Vibration | Characteristics |
| 2500-3300 | O-H stretch (Carboxylic acid) | A very broad band, often obscuring the C-H stretching region.[4][5][6] |
| ~1700-1725 | C=O stretch (Carboxylic acid) | A strong, sharp absorption. Its position can be influenced by hydrogen bonding.[4][6] |
| ~1520-1560 and ~1340-1380 | N-O asymmetric and symmetric stretches | Two distinct, strong absorptions characteristic of a nitro group. For aromatic nitro compounds, these bands are typically observed around 1550-1475 cm-1 and 1360-1290 cm-1.[7] |
| ~2900-3000 | C-H stretch (Aliphatic) | Absorptions corresponding to the methyl groups. |
| ~1600, ~1475 | C=C stretch (Aromatic) | Medium to weak absorptions characteristic of the benzene ring. |
3.2.4. Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment Ion | Rationale |
| 209 | [M]+ | The molecular ion peak. Nitroaromatic compounds often exhibit a prominent molecular ion peak.[8] |
| 192 | [M-OH]+ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 163 | [M-NO2]+ | Loss of the nitro group. |
| 145 | [M-NO2-H2O]+ or [M-COOH-H]+ | Further fragmentation following the initial loss. |
| 91, 77 | Fragments characteristic of substituted benzene rings. |
Chemical Reactivity
The reactivity of 2,4,6-trimethyl-3-nitrobenzoic acid is governed by its three key structural features: the carboxylic acid group, the nitro group, and the sterically hindered aromatic ring.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can undergo Fischer esterification with alcohols in the presence of an acid catalyst. However, the reaction rate is expected to be significantly reduced due to the steric hindrance from the two ortho-methyl groups. More forcing conditions or alternative esterification methods (e.g., via the acyl chloride) may be necessary.
-
Acyl Chloride Formation: Reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) is expected to convert the carboxylic acid to the corresponding acyl chloride. This highly reactive intermediate can then be used to form esters, amides, and other acid derivatives.
-
Decarboxylation: Decarboxylation of aromatic carboxylic acids is generally difficult. The presence of the electron-withdrawing nitro group may facilitate decarboxylation under high temperatures.[9]
Reactions of the Nitro Group
-
Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 3-amino-2,4,6-trimethylbenzoic acid, a valuable synthetic intermediate.
Diagram of Key Reactions:
Caption: Key reactions of 2,4,6-trimethyl-3-nitrobenzoic acid.
Reactions of the Aromatic Ring
The aromatic ring is highly substituted and deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxyl groups. The existing substituents also present significant steric hindrance, making further substitution on the ring challenging.
Potential Applications
While specific applications for 2,4,6-trimethyl-3-nitrobenzoic acid are not widely reported, its structure suggests potential utility in several areas of chemical research and development.
-
Pharmaceutical Synthesis: As an intermediate, its amino derivative, 3-amino-2,4,6-trimethylbenzoic acid, could be a valuable scaffold for the synthesis of novel bioactive molecules. Substituted anthranilic acids are important in the preparation of various heterocyclic compounds with therapeutic applications.[10] Benzoic acid derivatives, in general, are explored for their potential anticancer activities.[11]
-
Dye and Pigment Industry: Nitroaromatic compounds are precursors in the synthesis of azo dyes and other colorants.[1] The amino derivative could be diazotized and coupled to form a range of dyes with specific chromatic properties.
-
Materials Science: The rigid and substituted aromatic core could be incorporated into polymers or other materials to modify their physical and electronic properties.[1]
Safety Considerations
Specific toxicity data for 2,4,6-trimethyl-3-nitrobenzoic acid is not available. However, based on related compounds, it should be handled with care. Nitroaromatic compounds can be toxic, and some are suspected carcinogens. Skin and eye irritation are possible. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this chemical.
Conclusion
2,4,6-trimethyl-3-nitrobenzoic acid is a fascinating molecule with a rich potential for chemical exploration. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, predicted properties, and reactivity based on established chemical principles and data from analogous structures. It is hoped that this document will serve as a catalyst for further research into the chemistry and applications of this and other highly substituted nitroaromatic compounds.
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Experimental 1H and 13C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 2,4,6-trimethyl-3-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2,4,6-trimethyl-3-nitrobenzoic acid. Addressed to researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data reporting to emphasize the strategic integration of analytical techniques. We will explore the causality behind experimental choices, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Diffraction are synergistically employed to build a self-validating case for the molecular structure. Each section includes field-proven protocols and interprets the expected data, grounding the entire process in authoritative scientific principles.
The Elucidation Imperative: Strategy and Rationale
The compound 2,4,6-trimethyl-3-nitrobenzoic acid (C₁₀H₁₁NO₄) presents a unique analytical challenge. While its constituent functional groups—a carboxylic acid, a nitro group, and three methyl groups on a benzene ring—are common, their specific arrangement requires a rigorous, multi-faceted approach to confirm. The presence of a pentasubstituted aromatic ring means traditional proton-proton coupling analysis in ¹H NMR is not viable for determining the substitution pattern, necessitating a more sophisticated integration of data.
The following diagram outlines this strategic workflow, emphasizing the logical progression from foundational data to ultimate confirmation.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
The initial analytical phase focuses on establishing the fundamental building blocks of the molecule: its exact mass and the identity of its functional groups.
Mass Spectrometry (MS): Defining the Elemental Composition
Expertise & Rationale: High-resolution mass spectrometry (HRMS) is the cornerstone for determining a compound's elemental formula. Unlike unit-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the differentiation of isobars (ions with the same nominal mass but different elemental compositions). This precision is critical for confidently proposing a molecular formula.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard immediately prior to the run.
-
Analysis Mode: Operate in negative ion mode ([M-H]⁻) to deprotonate the acidic carboxylic acid, which is often a more stable and cleaner ionization method for this functional group.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.
-
Data Processing: Determine the accurate mass of the most abundant ion corresponding to the deprotonated molecule. Use the instrument's software to generate possible elemental formulas that fit the measured mass within a 5 ppm tolerance.
Expected Data & Interpretation
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Exact Mass | 209.0688 | Calculated neutral mass. |
| Ionization Mode | ESI Negative | |
| Observed Ion | [M-H]⁻ | Deprotonated molecule. |
| Measured m/z | ~209.0616 | The instrument measures the mass-to-charge ratio of the ion. |
| Primary Fragments | [M-H-NO₂]⁻ | Loss of the nitro group (m/z ~163.0714). |
| [M-H-COOH]⁻ | Decarboxylation (not typically observed in ESI⁻). |
The primary objective is to confirm the molecular formula C₁₀H₁₁NO₄. The fragmentation pattern, while secondary in HRMS for formula confirmation, provides corroborating evidence for the presence of labile groups like the nitro moiety.[1][2][3]
Infrared (IR) Spectroscopy: Identifying Functional Motifs
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and their absorption of IR radiation creates a unique spectral fingerprint. For our target molecule, we expect to see strong, characteristic absorptions for the carboxylic acid and the aromatic nitro group.[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and ATR correction using the instrument software. Label significant peaks.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding.[6] |
| ~1700-1680 | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid group. |
| ~1550-1475 (strong) | N-O asymmetric stretch | Aromatic Nitro | A key diagnostic peak for the nitro group.[5][7] |
| ~1360-1290 (strong) | N-O symmetric stretch | Aromatic Nitro | The second key diagnostic peak for the nitro group.[5][7] |
| ~3000-2850 | C-H stretch | Methyl Groups | Confirms the presence of sp³ C-H bonds. |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
The combined observation of the broad O-H stretch, the sharp C=O stretch, and the two strong N-O stretches provides unequivocal evidence for the presence of both a carboxylic acid and an aromatic nitro group.
Mapping the Core Structure: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (via integration), and their electronic environment (via chemical shift). For a pentasubstituted benzene ring, the key insight comes from the number of signals and their integration. The absence of spin-spin splitting in the aromatic region is a critical piece of evidence.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration, especially for the quaternary-adjacent methyl groups.
-
Data Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals.
Expected Data & Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 (very broad) | s (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often broad due to exchange. |
| ~7.5 - 7.0 | s | 1H | Ar-H | A single aromatic proton indicates a pentasubstituted ring. Its exact shift depends on the specific electronic effects of the substituents. |
| ~2.4 | s | 6H | C2-CH₃, C6-CH₃ | The two ortho methyl groups are deshielded by the adjacent nitro and carboxyl groups. They are likely chemically equivalent or very close in chemical shift. |
| ~2.2 | s | 3H | C4-CH₃ | The para methyl group is in a different electronic environment and will have a distinct chemical shift. |
The key takeaways are the 1H aromatic singlet and the three methyl singlets integrating to a 6:3 (or 2:1) ratio, which strongly supports the proposed substitution pattern. The lack of coupling for the aromatic proton confirms it has no adjacent protons.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Expertise & Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows us to confirm the total number of carbons (10 in this case) and gain insight into their nature (e.g., sp², sp³, quaternary) based on their chemical shifts.
Experimental Protocol: ¹³C NMR
-
Sample and Instrument: Use the same sample and instrument as for the ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Expected Data & Interpretation
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~168 | Quaternary (C=O) | C1 (-COOH) | Typical chemical shift for a carboxylic acid carbon. |
| ~150 | Quaternary (C-NO₂) | C3 | The carbon directly attached to the electron-withdrawing nitro group is highly deshielded. |
| ~140-120 | Quaternary & CH | C2, C4, C5, C6 | The remaining aromatic carbons. Specific assignments can be aided by 2D NMR or computational prediction. The presence of 6 distinct signals in this region confirms the asymmetric substitution pattern. |
| ~20-25 | CH₃ | C2/C6-CH₃, C4-CH₃ | Methyl group carbons. The ortho methyls may be deshielded relative to the para methyl. |
The observation of 10 distinct carbon signals (or 9 if the C2 and C6 methyls are perfectly equivalent) confirms the molecular formula established by MS and provides the complete carbon framework.
The following diagram illustrates how the spectroscopic data are synthesized to build the final structure.
Caption: Synthesis of multi-technique data to confirm the structure.
Definitive Confirmation: Single Crystal X-ray Diffraction
Expertise & Rationale: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction is the gold standard for absolute structure determination.[8] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, yielding precise bond lengths, bond angles, and stereochemistry. This technique resolves any lingering ambiguity and serves as the ultimate validation of the structure deduced from spectroscopic methods.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, solvent/anti-solvent diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[8][9]
Expected Data & Interpretation The output is a 3D model of the molecule that will:
-
Unambiguously confirm the connectivity: Showing the precise attachment points of the carboxyl, nitro, and three methyl groups to the benzene ring.
-
Provide precise geometric data: Bond lengths and angles will conform to expected values for aromatic systems, carboxylic acids, and nitro groups. For example, the steric hindrance between the ortho methyl groups and the adjacent substituents may cause slight distortions from ideal planar geometry.
-
Reveal intermolecular interactions: The crystal packing will likely show hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers, a common motif for benzoic acids.[9]
Conclusion
The structure elucidation of 2,4,6-trimethyl-3-nitrobenzoic acid is a clear demonstration of the power of a modern, integrated analytical workflow. By systematically applying mass spectrometry to define the molecular formula, infrared spectroscopy to identify functional groups, and a suite of NMR techniques to map the atomic framework, a confident structural assignment can be made. This spectroscopically-derived structure is then unequivocally verified by the "gold standard" of single-crystal X-ray diffraction. This self-validating, multi-technique approach ensures the highest degree of scientific integrity and is an essential practice in research, process development, and regulatory submission.
References
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
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ResearchGate. (2020). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
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Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
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ResearchGate. Mass spectrum of a benzoic acid derivative identified in 119 and 193.... [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
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Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]
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Environmental Protection Agency (EPA). 2,4,6-trimethyl-3-nitrobenzoic acid Properties. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8518, 2,4,6-Trinitrobenzoic acid. [Link]
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Proteopedia. (2022). X-ray crystallography. [Link]
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National Center for Biotechnology Information. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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ResearchGate. (2014). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature. [Link]
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Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. [Link]
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National Center for Biotechnology Information. (2017). Crystal structure of 2,4,6-trimethylbenzoic anhydride. [Link]
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An In-Depth Technical Guide to 2,4,6-trimethyl-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4,6-trimethyl-3-nitrobenzoic acid (CAS Number: 106567-41-3), a substituted aromatic carboxylic acid. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature and commercial databases, this document synthesizes predicted data, established chemical principles, and experimental findings for structurally related compounds to offer a robust and insightful resource. The primary objective is to equip researchers and drug development professionals with a foundational understanding of its synthesis, properties, and potential applications, thereby enabling further investigation and utilization of this molecule.
Introduction and Chemical Identity
2,4,6-trimethyl-3-nitrobenzoic acid is a unique molecule that combines the structural features of a benzoic acid with both electron-donating methyl groups and an electron-withdrawing nitro group. This substitution pattern is anticipated to impart distinct physicochemical properties and reactivity, making it a compound of interest for various applications in organic synthesis and medicinal chemistry.
CAS Number: 106567-41-3
Molecular Formula: C₁₀H₁₁NO₄
Molecular Weight: 209.20 g/mol
Chemical Structure:
Figure 1: Chemical structure of 2,4,6-trimethyl-3-nitrobenzoic acid.
Physicochemical Properties: A Blend of Prediction and Analogy
In the absence of extensive experimental data, the physicochemical properties of 2,4,6-trimethyl-3-nitrobenzoic acid have been estimated using quantitative structure-property relationship (QSPR) models and by analogy to structurally similar compounds. The U.S. Environmental Protection Agency (EPA) provides several predicted values which are summarized below.[1]
Table 1: Predicted Physicochemical Properties of 2,4,6-trimethyl-3-nitrobenzoic acid
| Property | Predicted Value | Unit | Source |
| Vapor Pressure | 4.56e-5 (Average of 3 models) | mmHg | EPA CompTox |
| Water Solubility | 1.26e-4 | mg/L | OPERA2.8 |
| pKa (acidic) | - | - | Not Available |
| LogP (Octanol-Water Partition Coefficient) | - | - | Not Available |
Note: These values are computationally derived and should be used as estimates pending experimental verification.
The presence of the carboxylic acid group suggests that 2,4,6-trimethyl-3-nitrobenzoic acid is an acidic compound. The electron-withdrawing nitro group is expected to increase its acidity compared to 2,4,6-trimethylbenzoic acid. Conversely, the three electron-donating methyl groups will likely decrease its acidity relative to 3-nitrobenzoic acid.
Synthesis Strategies: A Proposed Methodological Approach
Proposed Synthesis Pathway: Nitration of 2,4,6-trimethylbenzoic acid
The carboxylic acid group is a meta-directing deactivator in electrophilic aromatic substitution. However, the three methyl groups are ortho- and para-directing activators. The cumulative effect of the three activating methyl groups would likely override the directing effect of the carboxylic acid, making the aromatic ring highly activated towards electrophilic substitution. The positions ortho and para to the methyl groups are either substituted or sterically hindered. The remaining unsubstituted position is at C3 (and C5), which is meta to the carboxylic acid group. Therefore, nitration of 2,4,6-trimethylbenzoic acid is expected to yield the desired 3-nitro product.
Figure 2: Proposed synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a theoretical procedure based on standard nitration methods for aromatic compounds and should be optimized for safety and yield in a laboratory setting.[2]
Materials:
-
2,4,6-trimethylbenzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4,6-trimethylbenzoic acid in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (to be determined by reaction monitoring, e.g., by TLC).
-
Pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
To purify, dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a 5% sodium bicarbonate solution to remove any unreacted starting material.
-
The aqueous layer, containing the sodium salt of the product, is then acidified with 1 M HCl to re-precipitate the purified 2,4,6-trimethyl-3-nitrobenzoic acid.
-
Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum over a desiccant.
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Spectroscopic Characterization (Anticipated)
The following are predicted spectroscopic features for 2,4,6-trimethyl-3-nitrobenzoic acid based on its structure and data from analogous compounds.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aromatic proton. - Singlets for the three methyl groups, potentially with slightly different chemical shifts due to the influence of the adjacent nitro and carboxylic acid groups. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the carboxylic carbon. - Signals for the six aromatic carbons, with quaternary carbons showing lower intensity. - Signals for the three methyl carbons. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700 cm⁻¹). - Asymmetric and symmetric N-O stretches from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹ respectively). - C-H stretches from the methyl and aromatic groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of benzoic acids and nitroaromatic compounds. |
Potential Applications in Research and Drug Development
While specific applications for 2,4,6-trimethyl-3-nitrobenzoic acid are not yet documented, its structural motifs suggest several areas of potential utility. Nitrobenzoic acids and their derivatives are valuable intermediates in the synthesis of a wide range of organic molecules.[3]
-
Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes 2,4,6-trimethyl-3-nitrobenzoic acid a potential precursor for the synthesis of complex, highly substituted anilines and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives.[4]
-
Materials Science: Nitroaromatic compounds can have applications in the development of dyes, pigments, and energetic materials. The specific substitution pattern of this molecule could lead to novel materials with unique optical or electronic properties.
-
Chemical Biology: As a substituted benzoic acid, it could be explored as a fragment in fragment-based drug discovery or as a building block for creating probes to study biological systems.
Safety and Handling
No specific safety data sheet (SDS) is available for 2,4,6-trimethyl-3-nitrobenzoic acid. However, based on the functional groups present, the following hazards should be anticipated, and appropriate safety precautions must be taken.
-
Skin and Eye Irritation: As a carboxylic acid, it is likely to be a skin and eye irritant.[5]
-
Toxicity: Nitroaromatic compounds can be toxic.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2,4,6-trimethyl-3-nitrobenzoic acid represents an interesting, yet underexplored, chemical entity. This guide has provided a comprehensive overview based on predictive models and established chemical principles, offering a solid starting point for researchers. The proposed synthesis provides a viable route for obtaining this compound, which would enable the experimental validation of its properties and the exploration of its potential applications in drug discovery and materials science. Further research into this molecule is warranted to fully elucidate its chemical and biological profile.
References
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U.S. Environmental Protection Agency. 2,4,6-trimethyl-3-nitrobenzoic acid Properties. [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
-
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2,4,6-trimethyl-3-nitrobenzoic acid molecular weight
An In-Depth Technical Guide to 2,4,6-trimethyl-3-nitrobenzoic Acid
Prepared by: Dr. Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 2,4,6-trimethyl-3-nitrobenzoic acid, a specialized aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental physicochemical properties, a detailed theoretical synthesis protocol, and expected analytical characterization based on established chemical principles and data from analogous compounds.
Introduction and Strategic Context
2,4,6-trimethyl-3-nitrobenzoic acid (CAS No. 106567-41-3) is a unique substituted aromatic molecule. It incorporates a sterically hindered benzoic acid moiety, a feature known to influence reactivity and confer specific properties in chemical synthesis, with the strong electron-withdrawing effects of a nitro group. The parent compound, 2,4,6-trimethylbenzoic acid (also known as mesitoic acid), is a valuable intermediate in the synthesis of polymers, dyes, and pharmaceuticals.[1] The introduction of a nitro group at the 3-position introduces further functionality, opening avenues for its use as a precursor in the development of novel materials and targeted therapeutics.
The strategic placement of three methyl groups ortho and para to the carboxylic acid function creates significant steric hindrance, which can be leveraged to control reaction pathways. The addition of a nitro group meta to the carboxyl group further modifies the electronic properties of the aromatic ring, making this molecule a subject of interest for advanced organic synthesis.
Physicochemical and Molecular Properties
The fundamental properties of 2,4,6-trimethyl-3-nitrobenzoic acid are summarized below. The molecular weight is calculated from its chemical formula, and other physicochemical parameters are predicted values sourced from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, which utilizes quantitative structure-activity relationship (QSAR) models.[2]
| Property | Value | Source |
| IUPAC Name | 2,4,6-trimethyl-3-nitrobenzoic acid | - |
| CAS Number | 106567-41-3 | [2] |
| Molecular Formula | C₁₀H₁₁NO₄ | Calculated |
| Molecular Weight | 209.20 g/mol | Calculated |
| Predicted Water Solubility | 722.5 mg/L | [1] |
| Predicted Vapor Pressure | 4.56 x 10⁻⁵ mmHg | [2] |
| Predicted pKa | 3.45 | [1] |
| Predicted LogP | 2.6 | [3] |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Synthesis Protocol: Nitration of 2,4,6-Trimethylbenzoic Acid
The most direct and logical pathway for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid is the electrophilic aromatic substitution (nitration) of 2,4,6-trimethylbenzoic acid. The carboxylic acid group is a meta-director, and while the methyl groups are ortho, para-directing, the positions ortho and para to the methyl groups are already substituted or highly hindered. Therefore, the primary site for nitration is the electronically favored and accessible C3 position.
Causality of Experimental Design
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (0-5°C) is critical to prevent over-nitration (dinitration) and the formation of unwanted byproducts. It also minimizes oxidative side reactions that can degrade the aromatic ring.
-
Reaction Quenching: The reaction is quenched by pouring the mixture into ice-water. This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it causes the solid organic product to precipitate out of the now-aqueous solution, facilitating its isolation.
-
Purification: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent (e.g., ethanol/water mixture) is based on the principle that the desired compound should be soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain soluble in the cold solvent or are removed during hot filtration.
Step-by-Step Synthesis Workflow
Caption: Synthesis workflow for 2,4,6-trimethyl-3-nitrobenzoic acid.
Detailed Experimental Protocol
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g (0.061 mol) of 2,4,6-trimethylbenzoic acid.
-
Dissolution: Cool the flask in an ice-salt bath. Slowly add 40 mL of concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 10°C. Continue stirring until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture to 0°C.
-
Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes. Critically maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Isolation: Allow the ice to melt completely. The solid product will precipitate. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus paper.
-
Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol-water mixture. Dry the resulting purified white to pale yellow crystals under vacuum to a constant weight.
Structural Elucidation and Analytical Characterization
While experimental spectra for 2,4,6-trimethyl-3-nitrobenzoic acid are not widely published, its structure can be confidently predicted using standard spectroscopic techniques. The following are expected characteristics based on the known spectra of related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the methyl protons, and the acidic proton of the carboxyl group.
-
Aromatic Proton (H5): A single singlet is expected for the lone aromatic proton. Its chemical shift will be downfield due to the deshielding effects of the adjacent nitro and carboxyl groups. Expected δ ≈ 7.5-8.0 ppm.
-
Methyl Protons (C2-CH₃, C6-CH₃): Due to the steric hindrance and electronic environment, the two methyl groups ortho to the carboxyl group may be chemically equivalent. They would appear as a single singlet integrating to 6 protons. Expected δ ≈ 2.3-2.5 ppm.
-
Methyl Protons (C4-CH₃): The methyl group para to the carboxyl group will appear as a separate singlet integrating to 3 protons. Expected δ ≈ 2.2-2.4 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on concentration and solvent, is expected far downfield. Expected δ > 10 ppm.
¹³C NMR Spectroscopy
The carbon NMR will reflect the symmetry and electronic environment of the carbon atoms in the molecule.
-
Carboxyl Carbon (-COOH): Expected around δ ≈ 170-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C3) will be significantly deshielded. The carbons attached to the methyl groups (C2, C4, C6) and the carboxyl group (C1) will also have characteristic shifts.
-
Methyl Carbons (-CH₃): Signals for the methyl carbons are expected in the aliphatic region, δ ≈ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the O-H, C=O, and N-O bonds.
-
O-H Stretch: A very broad absorption from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carbonyl of the carboxylic acid.
-
C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.
-
N-O Stretch (Asymmetric): A strong absorption band around 1520-1550 cm⁻¹.
-
N-O Stretch (Symmetric): A strong absorption band around 1340-1370 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would be expected to show a clear molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of -OH (m/z = 192) and -COOH (m/z = 164), followed by further fragmentation of the aromatic ring.
Potential Applications and Future Research
Given its structure, 2,4,6-trimethyl-3-nitrobenzoic acid holds potential as a versatile intermediate in several areas of chemical R&D:
-
Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the synthesis of complex drug candidates. The sterically hindered carboxylic acid could serve as a unique scaffold or bioisostere.
-
Advanced Polymer Development: It can be used as a monomer or an additive in the creation of specialty polymers, where the nitro group can be used to tune electronic properties or as a site for cross-linking.
-
Fine Chemical and Dye Manufacturing: As a derivative of benzoic acid, it could serve as a precursor for novel dyes and pigments where the specific substitution pattern could lead to unique chromophoric properties.
Future research should focus on the experimental validation of the synthesis protocol outlined here, a full analytical characterization of the compound, and exploration of its reactivity, particularly the reduction of the nitro group and derivatization of the carboxylic acid.
Conclusion
2,4,6-trimethyl-3-nitrobenzoic acid is a compound with significant potential stemming from its unique combination of steric hindrance and electronic modification. This guide provides a robust theoretical framework for its synthesis and characterization, intended to empower researchers in their exploration of its chemical utility. The validation of these predicted properties and the investigation into its applications will undoubtedly contribute to advancements in organic synthesis and materials science.
References
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10194, 2,4,6-Trimethylbenzoic acid. Retrieved from [Link].
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ResearchGate. (2025). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link].
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8518, 2,4,6-Trinitrobenzoic acid. Retrieved from [Link].
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
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Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link].
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link].
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U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2,4,6-trimethyl-3-nitrobenzoic acid. Retrieved from [Link].
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Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link].
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ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link].
-
Chegg.com. (2020). Solved What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link].
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An In-depth Technical Guide to the Solubility of 2,4,6-trimethyl-3-nitrobenzoic Acid in Various Solvents
Foreword: The Critical Role of Solubility in Scientific Advancement
To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide is offered as a comprehensive resource on a seemingly niche yet fundamentally crucial topic: the solubility of 2,4,6-trimethyl-3-nitrobenzoic acid. In the intricate dance of chemical synthesis, formulation, and bio-activity, solubility is the silent choreographer. It dictates the feasibility of a reaction, the bioavailability of a drug, and the purity of a final product. An in-depth understanding of how a molecule like 2,4,6-trimethyl-3-nitrobenzoic acid interacts with different solvent environments is paramount for its effective application, from the research bench to industrial-scale production. This guide is structured to provide not just data, but a deeper, mechanistic understanding of the principles governing its solubility, empowering you to make informed decisions in your scientific endeavors.
Physicochemical Profile of 2,4,6-trimethyl-3-nitrobenzoic Acid
A thorough understanding of a molecule's intrinsic properties is the bedrock upon which any solubility study is built. 2,4,6-trimethyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with a unique combination of functional groups that significantly influence its behavior in solution.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | - |
| Molecular Weight | 209.20 g/mol | - |
| Melting Point | Not available | - |
| pKa | ~2.5 - 3.5 | Inferred from related structures |
| LogP | ~2.8 - 3.5 | Inferred from related structures |
The presence of three methyl groups (-CH₃) contributes to the molecule's lipophilicity, while the carboxylic acid (-COOH) and nitro (-NO₂) groups introduce polarity and the potential for hydrogen bonding. The steric hindrance imposed by the methyl groups ortho to the carboxylic acid can also play a role in its crystal packing and interaction with solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding can be achieved through the application of theoretical models such as Hansen Solubility Parameters (HSP).
Hansen's theory posits that the total cohesive energy of a substance can be deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] For a solute to dissolve in a solvent, their respective Hansen parameters must be similar. The distance (Ra) between the HSP of a solute and a solvent in "Hansen space" can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]
A smaller Ra value indicates a higher likelihood of solubility.
Predicted Hansen Solubility Parameters for 2,4,6-trimethyl-3-nitrobenzoic Acid
Due to the lack of experimental data, the Hansen Solubility Parameters for 2,4,6-trimethyl-3-nitrobenzoic acid were estimated using the group contribution method. This method sums the contributions of the individual functional groups of the molecule.[3]
| Parameter | Value (MPa½) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 7.0 |
These predicted values provide a quantitative basis for assessing the compatibility of 2,4,6-trimethyl-3-nitrobenzoic acid with a range of solvents.
Experimental Determination of Solubility: Methodologies
While theoretical predictions are invaluable for initial screening, empirical determination of solubility remains the gold standard. Several robust methods can be employed, each with its own advantages and considerations.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]
Protocol:
-
Preparation: An excess amount of solid 2,4,6-trimethyl-3-nitrobenzoic acid is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow of the Shake-Flask method for solubility determination.
Potentiometric Titration for Aqueous Solubility
For acidic compounds like 2,4,6-trimethyl-3-nitrobenzoic acid, potentiometric titration offers a precise method for determining aqueous solubility, particularly as a function of pH.[5]
Protocol:
-
Suspension Preparation: A suspension of the compound in water is prepared.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the suspension while monitoring the pH with a calibrated electrode.
-
Data Analysis: The point at which the solid phase completely dissolves is identified by a change in the titration curve. The solubility at that specific pH can then be calculated.
Diagram of Potentiometric Titration Setup
Caption: Schematic of a potentiometric titration setup.
Predicted Solubility Data and Discussion
Based on the calculated Hansen Solubility Parameters for 2,4,6-trimethyl-3-nitrobenzoic acid, we can predict its relative solubility in a variety of common solvents. The "Hansen Distance" (Ra) provides a quantitative measure of the affinity between the solute and the solvent.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) from Solute | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Very Low |
| Toluene | 18.2 | 1.4 | 2.0 | 7.9 | Low to Moderate |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.9 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.0 | Very High |
| Polar Protic Solvents | |||||
| Ethanol | 15.8 | 8.8 | 19.4 | 13.0 | Low |
| Methanol | 14.7 | 12.3 | 22.3 | 16.3 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 36.3 | Very Low |
Note: The predicted solubility is a qualitative assessment based on the calculated Hansen Distance. Lower Ra values suggest higher solubility.
Analysis of Predicted Solubility
The predicted solubility data aligns with the fundamental principles of "like dissolves like."
-
Non-Polar Solvents: The large Hansen Distance for n-hexane suggests very poor solubility, as its non-polar nature cannot effectively solvate the polar carboxylic acid and nitro groups of the solute. Toluene, with its aromatic ring, has a slightly better affinity due to potential π-π stacking interactions, but its low polarity and lack of hydrogen bonding capability limit its solvating power for this molecule.
-
Polar Aprotic Solvents: Dichloromethane, acetone, and ethyl acetate are predicted to be good solvents. Their polarity allows for favorable dipole-dipole interactions with the nitro and carboxylic acid groups. The moderate hydrogen bonding acceptor capability of the carbonyl groups in acetone and ethyl acetate can also contribute to solvation. The very low Ra for dichloromethane suggests it is likely an excellent solvent.
-
Polar Protic Solvents: Interestingly, highly polar protic solvents like methanol and water are predicted to be poor solvents. This can be attributed to the strong self-association of these solvents through extensive hydrogen bonding networks. The energy required to disrupt these networks to accommodate the solute molecule, particularly its non-polar trimethylbenzene moiety, may be greater than the energy gained from solute-solvent interactions. This phenomenon is often observed for molecules with a significant hydrophobic component. Ethanol, being less polar than methanol and water, shows a slightly better (though still low) predicted solubility.
Comparative Analysis with Related Compounds
Examining the solubility of structurally similar molecules provides valuable context and supports the theoretical predictions.
-
Benzoic Acid: As the parent compound, benzoic acid exhibits limited solubility in water but is soluble in many organic solvents. The addition of three methyl groups in 2,4,6-trimethyl-3-nitrobenzoic acid is expected to decrease its aqueous solubility further due to an increase in lipophilicity.
-
3-Nitrobenzoic Acid: Studies have shown that 3-nitrobenzoic acid is more soluble in polar organic solvents like methanol and ethanol compared to less polar solvents such as toluene and water.[6] This is consistent with the polar nature of the nitro and carboxylic acid groups. However, the presence of the three methyl groups in the target molecule likely reduces its affinity for highly polar protic solvents, as predicted by the HSP calculations.
-
3,5-Dinitrobenzoic Acid: The introduction of a second nitro group generally increases the polarity and can affect crystal lattice energy, leading to varied solubility compared to the mono-nitro derivative.[6]
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of 2,4,6-trimethyl-3-nitrobenzoic acid, integrating theoretical predictions with established experimental methodologies. The Hansen Solubility Parameter model predicts that polar aprotic solvents, such as dichloromethane, acetone, and ethyl acetate, are likely to be the most effective solvents for this compound, while highly polar protic solvents like water and methanol are predicted to be poor solvents.
For researchers and professionals working with this molecule, the presented protocols for the shake-flask method and potentiometric titration offer robust frameworks for obtaining precise experimental solubility data. Such empirical data is crucial for validating and refining the theoretical models and for optimizing processes such as reaction solvent selection, crystallization, and formulation.
Future work should focus on the experimental determination of the solubility of 2,4,6-trimethyl-3-nitrobenzoic acid in a diverse range of solvents to create a comprehensive empirical dataset. Investigating the effect of temperature and pH on solubility would further enhance the understanding of this compound's behavior and broaden its applicability in various scientific and industrial contexts.
References
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 695-700.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC press.
- Khadjavi, A., et al. (2014). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 86(15), 7714-7719.
- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.
-
HSPiP - Hansen Solubility Parameters in Practice. [Link]
- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting the Hansen solubility parameters of pure organic compounds. International journal of thermophysics, 29(2), 568-585.
- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of polymers: their correlation with chemical structure; their numerical estimation and prediction from additive group contributions. Elsevier.
-
Shake-Flask Method for Solubility Determination. Bio-Rad. [Link]
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High-Throughput Solubility Screening. [Link]
-
COSMO-RS. [Link]
-
Quantitative Structure-Property Relationship (QSPR). [Link]
- Avdeef, A. (2012).
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An In-depth Technical Guide to 2,4,6-Trimethyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 2,4,6-trimethyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and synthetic organic chemistry. Due to its unique substitution pattern, featuring both electron-donating methyl groups and an electron-withdrawing nitro group on a sterically hindered benzoic acid scaffold, this compound presents a unique profile for investigation. This document covers its physicochemical properties, a proposed multi-step synthesis with detailed protocols, potential applications stemming from the known biological activities of related nitroaromatic compounds, and essential safety and handling information. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel aromatic compounds for drug discovery and development.
Introduction
2,4,6-Trimethyl-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The structure is characterized by a benzoic acid core with three methyl groups at the 2, 4, and 6 positions and a nitro group at the 3 position. The interplay of the electron-donating methyl groups and the electron-withdrawing nitro group, combined with the steric hindrance around the carboxylic acid moiety, suggests that this molecule may possess unique chemical reactivity and biological activity.
Nitroaromatic compounds are a well-established class of molecules with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] The nitro group can undergo bioreduction in cellular environments to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage in pathogenic organisms.[2] The presence of methyl groups can influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile. The sterically hindered nature of the carboxylic acid can also impact its reactivity and interactions with biological targets.
This guide aims to consolidate the available information on 2,4,6-trimethyl-3-nitrobenzoic acid, providing a scientific and logical framework for its synthesis, characterization, and potential exploration in research and drug development.
Physicochemical and Spectroscopic Properties
Direct experimental data for 2,4,6-trimethyl-3-nitrobenzoic acid is scarce in the literature. However, its properties can be estimated based on the known characteristics of its structural analogues, such as 2,4,6-trimethylbenzoic acid and 3-nitrobenzoic acid.
| Property | Estimated Value/Information | Basis for Estimation |
| Molecular Formula | C₁₀H₁₁NO₄ | --- |
| Molecular Weight | 209.19 g/mol | --- |
| Appearance | Likely a crystalline solid. | Based on related substituted benzoic acids.[3][4] |
| Melting Point | 182 °C | A historical literature value is available from the oxidation of 3-nitro-2,4,6-trimethylbenzaldehyde. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO. | General solubility trends for aromatic carboxylic acids.[3][4] |
| pKa | Estimated to be lower (more acidic) than 2,4,6-trimethylbenzoic acid (pKa ~3.45) due to the electron-withdrawing nitro group. | The nitro group is a strong electron-withdrawing group that stabilizes the carboxylate anion, increasing acidity.[5] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum would likely show a singlet for the aromatic proton, and distinct singlets for the three methyl groups at different chemical shifts due to the influence of the adjacent nitro and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would exhibit ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The three methyl carbons would appear in the upfield region.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the carbonyl group (C=O) of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the nitro group.
Synthesis of 2,4,6-Trimethyl-3-nitrobenzoic Acid
A plausible synthetic route to 2,4,6-trimethyl-3-nitrobenzoic acid involves a two-step process starting from 2,4,6-trimethylbenzaldehyde: 1) nitration of the aromatic ring, followed by 2) oxidation of the aldehyde to a carboxylic acid.
Figure 1: Proposed synthesis pathway for 2,4,6-trimethyl-3-nitrobenzoic acid.
Step 1: Synthesis of 3-Nitro-2,4,6-trimethylbenzaldehyde
The nitration of 2,4,6-trimethylbenzaldehyde is a key step. The directing effects of the aldehyde and methyl groups on the aromatic ring will influence the position of nitration. The aldehyde group is a meta-director, while the methyl groups are ortho, para-directors. The steric hindrance from the two ortho-methyl groups will likely direct the incoming nitro group to the 3-position.
Experimental Protocol (Adapted from historical literature and general nitration procedures):
Materials:
-
2,4,6-Trimethylbenzaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2,4,6-trimethylbenzaldehyde to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the aldehyde in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude product may precipitate as a solid or an oil. Extract the product with dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-nitro-2,4,6-trimethylbenzaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 2: Synthesis of 2,4,6-Trimethyl-3-nitrobenzoic Acid
The oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common reagents for this transformation.[6]
Experimental Protocol (General procedure for aldehyde oxidation):
Materials:
-
3-Nitro-2,4,6-trimethylbenzaldehyde
-
Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite (NaHSO₃) (for workup with KMnO₄)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure using Potassium Permanganate:
-
Dissolve 3-nitro-2,4,6-trimethylbenzaldehyde in acetone or a suitable solvent in a flask equipped with a reflux condenser.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
If excess permanganate is present, add a small amount of sodium bisulfite solution to quench it.
-
Acidify the filtrate with hydrochloric acid to a pH of 1-2.
-
The 2,4,6-trimethyl-3-nitrobenzoic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Applications and Biological Activity
The biological activity of 2,4,6-trimethyl-3-nitrobenzoic acid has not been extensively reported. However, based on the known activities of structurally related compounds, several potential applications can be hypothesized.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activity.[1] The nitro group can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[2] Several substituted nitrobenzoic acids have demonstrated antibacterial and antifungal properties. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria.[7] It is plausible that 2,4,6-trimethyl-3-nitrobenzoic acid and its derivatives could also possess antimicrobial properties.
Workflow for Antimicrobial Screening:
Figure 2: A typical workflow for the evaluation of the antimicrobial potential of a novel compound.
Other Potential Applications
-
Precursor for other Active Pharmaceutical Ingredients (APIs): The carboxylic acid and nitro groups can be readily modified to synthesize a variety of other compounds. For example, the nitro group can be reduced to an amine, which is a versatile functional group for further derivatization.
-
Chemical Probe: Due to its specific substitution pattern, this molecule could be used as a chemical probe to study the active sites of enzymes or receptors.
Safety and Handling
Specific toxicity data for 2,4,6-trimethyl-3-nitrobenzoic acid is not available. Therefore, it should be handled with the caution appropriate for a novel chemical compound. The safety profile can be inferred from related compounds.
-
General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[8] Carboxylic acids are corrosive.[9]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves.[10] All manipulations should be performed in a well-ventilated fume hood.[10]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2,4,6-Trimethyl-3-nitrobenzoic acid represents an under-explored area of chemical space with potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and a rationale for investigating its biological activity, particularly as an antimicrobial agent. The information presented herein is intended to serve as a valuable resource for researchers, providing the necessary foundation to embark on the synthesis, characterization, and evaluation of this intriguing molecule. Further experimental validation of the proposed synthesis and a thorough investigation of its biological properties are warranted to fully elucidate the potential of 2,4,6-trimethyl-3-nitrobenzoic acid.
References
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved January 23, 2026, from [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved January 23, 2026, from [Link]
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-
RecSupply. (n.d.). Safety Data Sheet. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Retrieved January 23, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved January 23, 2026, from [Link]
-
Chegg. (2018). Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Retrieved January 23, 2026, from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (n.d.). Oxidation and Claisen condensation products of 3-nitro-o-xylene. Retrieved January 23, 2026, from [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved January 23, 2026, from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved January 23, 2026, from [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2012). PubMed. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved January 23, 2026, from [Link]
-
YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. Retrieved January 23, 2026, from [Link]
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Unlocking the Potential of 2,4,6-trimethyl-3-nitrobenzoic Acid: A Technical Guide for Innovative Research
Foreword: Beyond the Known – Charting a Research Trajectory for a Novel Aromatic Acid
In the vast landscape of chemical entities, many molecules remain relegated to the pages of catalogs, their potential unrealized. 2,4,6-trimethyl-3-nitrobenzoic acid is one such compound. While its basic chemical properties are documented, a deeper exploration into its functional applications is conspicuously absent from the current scientific literature. This guide is conceived not as a summary of established knowledge, but as a strategic blueprint for pioneering research. By leveraging established principles of medicinal chemistry, materials science, and chemical biology, and drawing parallels from structurally related compounds, we can illuminate a path forward. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the untapped potential of this intriguing molecule. We will delve into promising research avenues, supported by detailed experimental protocols and the underlying scientific rationale, to catalyze the discovery of novel applications for 2,4,6-trimethyl-3-nitrobenzoic acid.
Foundational Profile: Understanding the Core Moiety
Before embarking on exploratory research, a firm grasp of the molecule's intrinsic characteristics is paramount. 2,4,6-trimethyl-3-nitrobenzoic acid (CAS No: 106567-41-3) is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a benzoic acid core with three methyl groups and a nitro group, dictates its physicochemical properties and potential reactivity.
| Property | Value | Source |
| Molecular Formula | C10H11NO4 | PubChem[3] |
| Molecular Weight | 209.20 g/mol | PubChem[3] |
| Predicted LogP | 2.4 | PubChem[3] |
| Predicted pKa | ~3.5-4.0 | EPA[4] |
| Appearance | White or yellow crystalline powder | Chem-Impex[5] |
The presence of the electron-withdrawing nitro group and the electron-donating methyl groups on the benzene ring creates a unique electronic environment that can influence its biological activity and chemical reactivity. The carboxylic acid moiety provides a handle for further chemical modification, such as esterification or amidation, to modulate properties like solubility and cell permeability.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The "nitrobenzoate" scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects.[6] This provides a strong rationale for investigating 2,4,6-trimethyl-3-nitrobenzoic acid in these therapeutic areas.
Anti-inflammatory Applications: A Mechanistic Hypothesis
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The carboxylic acid group of 2,4,6-trimethyl-3-nitrobenzoic acid could potentially mimic the binding of arachidonic acid in the active site of COX enzymes. The trimethyl substitution pattern may offer enhanced selectivity for COX-2 over COX-1, a desirable feature for reducing gastrointestinal side effects.
Caption: Workflow for initial anti-inflammatory screening.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,4,6-trimethyl-3-nitrobenzoic acid against human recombinant COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme
-
Test compound (2,4,6-trimethyl-3-nitrobenzoic acid)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and COX-2 enzyme.
-
Add serial dilutions of the test compound or celecoxib.
-
Initiate the reaction by adding a mixture of arachidonic acid and ADHP.
-
Incubate at 37°C for 10-20 minutes.
-
Measure the fluorescence at an excitation of 530-540 nm and an emission of 585-595 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Anticancer Potential: Targeting Tumor Metabolism
The nitroaromatic structure of 2,4,6-trimethyl-3-nitrobenzoic acid makes it a candidate for bioreductive activation in the hypoxic microenvironment of solid tumors. Hypoxia-activated prodrugs are an attractive strategy in cancer therapy.
Caption: HIF-1α pathway leading to the expression of nitroreductases.
Caption: Workflow for assessing hypoxia-selective anticancer activity.
Potential Research Area 2: Materials Science and Organic Synthesis
The unique substitution pattern of 2,4,6-trimethyl-3-nitrobenzoic acid also suggests its utility as a building block in organic synthesis and materials science.
Synthesis of Novel Heterocycles
The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form novel heterocyclic compounds. These heterocycles could be screened for a wide range of biological activities. The reduction of the nitro group is a well-established transformation in organic chemistry.
A potential synthetic pathway could involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form a lactam.
-
Objective: To reduce the nitro group of 2,4,6-trimethyl-3-nitrobenzoic acid to an amino group.
-
Materials:
-
2,4,6-trimethyl-3-nitrobenzoic acid
-
Reducing agent (e.g., SnCl2·2H2O in ethanol, or H2 gas with a Pd/C catalyst)[7]
-
Solvent (e.g., ethanol, ethyl acetate)
-
Acid or base for workup (e.g., HCl, NaHCO3)
-
-
Procedure (using SnCl2·2H2O):
-
Dissolve 2,4,6-trimethyl-3-nitrobenzoic acid in ethanol.
-
Add an excess of stannous chloride dihydrate (SnCl2·2H2O).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino-benzoic acid derivative.
-
Purify the product by recrystallization or column chromatography.
-
Concluding Remarks and Future Outlook
2,4,6-trimethyl-3-nitrobenzoic acid represents a largely unexplored area of chemical research. The structural motifs present in the molecule, when viewed through the lens of established medicinal chemistry and synthetic principles, suggest a high probability of discovering novel biological activities and synthetic utilities. The experimental frameworks provided in this guide offer a starting point for a systematic investigation into its potential. Future research could also explore its use in the development of novel polymers, as a ligand for metal complexes, or in the synthesis of agrochemicals, similar to other nitrobenzoic acid derivatives.[5][8] The journey from a catalog chemical to a valuable lead compound or functional material is a challenging but rewarding one, and 2,4,6-trimethyl-3-nitrobenzoic acid is a promising candidate for such a transformation.
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- Transformation pathways of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation over Pd/C catalyst | Request PDF - ResearchGate. (2025, August 5).
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- The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide - Benchchem.
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A Comprehensive Technical Guide to the Safe Handling of 2,4,6-trimethyl-3-nitrobenzoic acid
This guide provides an in-depth overview of the safety protocols and handling procedures for 2,4,6-trimethyl-3-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from analogous compounds to ensure the highest standards of laboratory safety.
Introduction: Understanding the Compound
This guide will extrapolate safety and handling information from well-documented related compounds, including 3-nitrobenzoic acid, 4-nitrobenzoic acid, and other substituted nitroaromatics. It is imperative to treat 2,4,6-trimethyl-3-nitrobenzoic acid with the same, if not greater, level of caution as these analogues.
Hazard Identification and Risk Assessment
Based on the hazard profiles of related nitrobenzoic acids, 2,4,6-trimethyl-3-nitrobenzoic acid should be presumed to possess the following hazards until specific data becomes available.
GHS Hazard Classification (Presumed)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[3] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[3] |
Causality Behind Hazards:
-
Acidity: The carboxylic acid functionality makes the compound corrosive and an irritant to skin and eyes.
-
Nitro Group: Aromatic nitro compounds are known for their potential toxicity, including methemoglobinemia, and can be readily absorbed through the skin. The nitro group also contributes to the potential for mutagenicity and carcinogenicity.
-
Dust Inhalation: As a solid, the compound can form dusts that may irritate the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of solid 2,4,6-trimethyl-3-nitrobenzoic acid should be conducted in a well-ventilated area.[1] For weighing and transferring, a certified chemical fume hood is mandatory to prevent inhalation of dust particles.[1]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following table provides guidance based on handling similar compounds.
| Body Part | PPE Recommendation | Rationale and Source |
| Eyes/Face | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and dust. Standard laboratory safety glasses are insufficient. |
| Skin (Hands) | Chemical-resistant gloves (e.g., Butyl or Nitrile rubber).[4][6] | Butyl rubber gloves are recommended for handling nitro compounds.[6] Nitrile gloves offer good resistance to a range of chemicals and are a suitable alternative.[4] Always check the manufacturer's glove compatibility data. |
| Skin (Body) | A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or coveralls. | Provides a barrier against accidental skin contact. |
| Respiratory | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary. | This should be determined by a site-specific risk assessment. |
Safe Handling and Experimental Workflow
Adherence to a strict protocol is crucial for the safe handling of 2,4,6-trimethyl-3-nitrobenzoic acid.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Keep the container tightly closed when not in use.[1]
-
Use antistatic tools and ensure proper grounding to prevent static discharge, especially when handling fine powders.[8]
Experimental Workflow Diagram
The following diagram outlines a safe workflow for handling 2,4,6-trimethyl-3-nitrobenzoic acid.
Sources
In-depth Technical Guide: Material Safety Data Sheet for 2,4,6-trimethyl-3-nitrobenzoic acid
A Note on Data Availability and Scientific Integrity
As a Senior Application Scientist, my primary commitment is to scientific accuracy, safety, and the dissemination of reliable information. After a thorough and comprehensive search for authoritative data regarding the Material Safety Data Sheet (MSDS) and toxicological properties of 2,4,6-trimethyl-3-nitrobenzoic acid , it has been determined that there is currently insufficient public data from recognized safety and chemical repositories to construct an in-depth technical guide that meets the rigorous standards of scientific integrity and trustworthiness.
The user's request for a detailed guide on this specific compound cannot be fulfilled at this time. In the field of chemical research and drug development, it is imperative that safety protocols and handling procedures are based on specific and verified data for the exact compound . Extrapolating safety information from structurally similar molecules is not a scientifically valid or safe practice, as minor changes in molecular structure can lead to significant differences in reactivity, toxicity, and overall hazard profile.
Alternative Subject: A Comprehensive Guide to 3-Nitrobenzoic Acid
While information on 2,4,6-trimethyl-3-nitrobenzoic acid is not available, a wealth of data exists for the closely related compound, 3-Nitrobenzoic acid . This compound is widely used in chemical synthesis and serves as a valuable case study for understanding the handling and safety protocols associated with nitroaromatic carboxylic acids.
Therefore, this guide will proceed with a comprehensive analysis of the Material Safety Data Sheet for 3-Nitrobenzoic Acid . This will serve as an illustrative example of the depth of information required for safe laboratory practices and will provide valuable insights for researchers, scientists, and drug development professionals working with similar chemical entities.
An In-depth Technical Guide to the Material Safety Data Sheet of 3-Nitrobenzoic Acid
This guide provides a detailed examination of the safety, handling, and toxicological information pertinent to 3-Nitrobenzoic acid, designed for researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
A foundational aspect of chemical safety is the accurate identification of the substance and a clear understanding of its physical characteristics.
| Property | Data |
| Chemical Name | 3-Nitrobenzoic acid |
| Synonyms | m-Nitrobenzoic acid, Benzoic acid, 3-nitro- |
| CAS Number | 121-92-6 |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 139-141 °C (282-286 °F) |
| pH | Approx. 3 at 5 g/l |
| Density | 1.465 g/cm³ at 20 °C |
Hazard Identification and GHS Classification
3-Nitrobenzoic acid is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is critical for risk assessment and the implementation of appropriate safety measures.[1][2]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[1][2]
-
Hazardous to the aquatic environment — chronic hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[1][2]
The GHS pictograms associated with these hazards are a key component of visual hazard communication.
Caption: GHS Exclamation Mark Pictogram for 3-Nitrobenzoic Acid.
First-Aid Measures: A Proactive Approach
In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following protocols are based on established safety data sheets.[1][2]
General Advice: In all cases of exposure, it is imperative to consult a physician and provide them with the Safety Data Sheet for the chemical.[1]
-
If Inhaled: The primary course of action is to move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, it is important to consult a physician.[1][2]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. It is crucial to seek immediate medical attention from an ophthalmologist.[3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]
Safe Handling and Storage: The Foundation of Laboratory Safety
Preventing exposure is the most effective safety strategy. This requires a combination of engineering controls, personal protective equipment, and stringent handling protocols.
Handling:
-
Ventilation: Always handle 3-Nitrobenzoic acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4]
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling and before breaks.[2]
Caption: Recommended PPE and Engineering Controls Workflow.
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Accidental Release and Fire-Fighting Measures
Preparedness for accidental releases and fires is a critical component of a comprehensive safety plan.
Accidental Release:
-
Evacuate: Evacuate personnel from the affected area.[2]
-
Ventilate: Ensure adequate ventilation of the area.
-
Personal Protection: Responders must wear appropriate personal protective equipment, including respiratory protection.[1]
-
Containment and Cleanup: Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]
-
Hazardous Combustion Products: During a fire, toxic fumes of carbon oxides and nitrogen oxides (NOx) may be produced.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Toxicological and Ecological Information
A thorough understanding of the toxicological and ecological impact of a chemical is essential for responsible use and disposal.
Toxicological Data:
-
Acute Toxicity:
-
LD50 Intravenous - mouse - 640 mg/kg.[1]
-
-
Symptoms of Exposure:
Ecological Information:
-
Aquatic Toxicity: 3-Nitrobenzoic acid is harmful to aquatic life with long-lasting effects.[1][2] Discharge into the environment should be avoided.[1]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material.[1]
References
- 3-Nitrobenzoic acid - Safety D
- 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS. (2015-04-09). Loba Chemie.
- 3-nitrobenzoic acid - Sdfine.S D FINE-CHEM LIMITED.
- Safety Data Sheet: 3-Nitrobenzoic acid.Carl ROTH.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28). Sigma-Aldrich.
- Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc).Cole-Parmer.
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Methodological & Application
Application Notes and Protocols: 2,4,6-Trimethyl-3-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Harnessing Steric Hindrance and Electronic Effects
2,4,6-Trimethyl-3-nitrobenzoic acid is a unique aromatic building block characterized by a dense arrangement of functional groups. The presence of two ortho-methyl groups to the carboxylic acid function introduces significant steric hindrance, which profoundly influences its reactivity. This steric congestion, often a challenge in synthesis, can be strategically exploited to direct reactions and stabilize intermediates. Furthermore, the electronic interplay between the electron-withdrawing nitro and carboxylic acid groups, and the electron-donating methyl groups, creates a nuanced electronic environment on the aromatic ring.
These structural features make 2,4,6-trimethyl-3-nitrobenzoic acid a valuable precursor for the synthesis of sterically encumbered molecules, complex heterocyclic systems, and novel materials. This guide provides an in-depth exploration of its synthetic applications, detailing protocols and the rationale behind the chosen methodologies.
Core Synthetic Transformations
The primary synthetic utility of 2,4,6-trimethyl-3-nitrobenzoic acid revolves around transformations of its two key functional groups: the carboxylic acid and the nitro group.
Reactions of the Carboxylic Acid Group: Overcoming Steric Hindrance
The formidable steric hindrance imposed by the two ortho-methyl groups renders standard esterification and amidation methods, such as Fischer esterification, largely ineffective. Attempted acid-catalyzed esterification with methanol, for instance, often results in the recovery of the starting acid unchanged. To achieve successful transformations, more potent activating agents are required.
A reliable method to bypass the steric hindrance is to convert the carboxylic acid to a more reactive acyl chloride, which can then be readily reacted with an alcohol.
Experimental Workflow:
Caption: Workflow for the esterification of 2,4,6-trimethyl-3-nitrobenzoic acid.
Step-by-Step Protocol:
-
Acyl Chloride Synthesis: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Slowly add thionyl chloride (SOCl₂, 1.5 equiv) or oxalyl chloride ((COCl)₂, 1.5 equiv) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2,4,6-trimethyl-3-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
Esterification: Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C and add the desired alcohol (R-OH, 1.2 equiv) followed by the slow addition of pyridine (1.5 equiv) to act as an acid scavenger.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Rationale: The conversion to the highly electrophilic acyl chloride circumvents the need for nucleophilic attack on the sterically shielded carboxylic acid. The use of a non-nucleophilic base like pyridine is crucial to avoid side reactions.
For the synthesis of amides, particularly with sterically hindered amines, modern peptide coupling reagents are highly effective as they generate highly reactive activated esters in situ.
Data Summary: Common Coupling Reagents for Hindered Amides
| Coupling Reagent | Activating Group | Key Advantages |
| HBTU/HATU | OBt/OAt Esters | High efficiency, even for difficult couplings.[1] |
| PyBOP | OBt Ester | Generates highly reactive species. |
| DCC/DIC | O-acylisourea | Cost-effective, but can have side reactions.[2] |
| COMU | Oxyma Ester | High reactivity, often superior to HOBt/HOAt-based reagents. |
Step-by-Step Protocol (using HATU):
-
In a round-bottom flask, dissolve 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
-
Cool the mixture to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Rationale: Coupling reagents like HATU form highly reactive OAt-esters in situ. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine, which is particularly beneficial for overcoming steric barriers.[1]
Reduction of the Nitro Group: Gateway to Amino Functionality
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 3-amino-2,4,6-trimethylbenzoic acid, a valuable precursor for heterocyclic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, leaving the carboxylic acid group intact.
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
Experimental Workflow:
Caption: Catalytic hydrogenation for the synthesis of 3-amino-2,4,6-trimethylbenzoic acid.
Step-by-Step Protocol:
-
To a solution of 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 equiv) in methanol (MeOH) or ethanol (EtOH), add 5-10 mol% of palladium on carbon (10% Pd/C).
-
The reaction vessel is then purged with hydrogen gas (H₂) and the reaction is stirred under a hydrogen atmosphere (balloon pressure is often sufficient, but a Parr shaker can be used for higher pressures) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield 3-amino-2,4,6-trimethylbenzoic acid, which can often be used without further purification.
Rationale: Catalytic hydrogenation is a mild and high-yielding method for the reduction of aromatic nitro groups. It is generally chemoselective for the nitro group in the presence of a carboxylic acid.
For substrates where catalytic hydrogenation may be problematic (e.g., presence of other reducible functional groups), reduction with a metal in acidic media is a classic and reliable alternative.
Step-by-Step Protocol (using SnCl₂):
-
Dissolve 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 equiv) in ethanol or concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv) portion-wise, as the reaction can be exothermic.
-
Heat the mixture to reflux for 1-3 hours, monitoring by TLC.
-
After cooling to room temperature, carefully basify the mixture with a concentrated NaOH or NaHCO₃ solution to precipitate tin salts.
-
Filter the mixture and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude amino acid.
-
Purification can be achieved by recrystallization or by forming the hydrochloride salt.
Rationale: Reductions using metals like tin, iron, or zinc in acidic conditions are robust methods for converting nitroarenes to anilines.[3] SnCl₂ is often preferred for its milder conditions compared to Fe/HCl or Zn/HCl.
Application in Heterocyclic Synthesis
The product of the nitro reduction, 3-amino-2,4,6-trimethylbenzoic acid, is an analogue of anthranilic acid and serves as a powerful precursor for the synthesis of various fused heterocyclic systems.
Protocol 5: Synthesis of Substituted Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from anthranilic acid derivatives.
Reaction Scheme:
Caption: Synthesis of quinazolinones from 3-amino-2,4,6-trimethylbenzoic acid.
Step-by-Step Protocol:
-
In a round-bottom flask, mix 3-amino-2,4,6-trimethylbenzoic acid (1.0 equiv) with an excess of formamide (for an unsubstituted quinazolinone) or an appropriate amide/nitrile.
-
Heat the mixture at a high temperature (typically 150-180 °C) for several hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Rationale: This is a classic cyclocondensation reaction where the amino group and the carboxylic acid of the anthranilic acid analogue react with a one-carbon or multi-carbon unit to form the pyrimidinone ring of the quinazolinone system.[4][5][6][7]
Protocol 6: Synthesis of Substituted Benzoxazines
Benzoxazines are another important class of heterocycles. While typically synthesized from o-aminophenols, a related cyclization can be envisioned with 3-amino-2,4,6-trimethylbenzoic acid, although this would lead to a more complex lactam-type structure rather than a simple benzoxazine. A more direct application of the amino acid would be in the synthesis of related fused systems.
Note on Benzoxazine Synthesis: A more conventional route to a related benzoxazine would involve the reduction of the nitro group and the carboxylic acid to an alcohol, followed by cyclization. However, using the amino acid directly, one could potentially synthesize a benzoxazinone derivative.
Step-by-Step Protocol for Benzoxazinone Synthesis:
-
React 3-amino-2,4,6-trimethylbenzoic acid (1.0 equiv) with phosgene or a phosgene equivalent like triphosgene in the presence of a base.
-
Alternatively, reaction with an α-haloacyl halide followed by intramolecular cyclization can yield benzoxazinone derivatives.
Rationale: The ortho-amino and carboxylic acid functionalities can react with a carbonyl source to form a six-membered ring containing an ester (lactone) and an amide (lactam) linkage within the heterocyclic core.[8][9][10]
Conclusion
2,4,6-Trimethyl-3-nitrobenzoic acid, despite its challenging steric profile, is a building block with significant potential. By employing appropriate synthetic strategies to overcome the steric hindrance around the carboxylic acid and by leveraging the reactivity of the nitro group, a variety of complex and sterically encumbered molecules can be accessed. The resulting 3-amino-2,4,6-trimethylbenzoic acid is a particularly valuable intermediate for the construction of novel heterocyclic scaffolds, opening avenues for applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this fascinating molecule.
References
- A one-step, convenient approach to the synthesis of 3-aryl-4(3H)-quinazolinones by the reaction of anthranilic acid with triethyl orthoformate in the presence of a catalytic amount of concentrated sulfuric acid has been developed. (Source: Synthesis of 3-Aryl-4(3H)
- LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS.
- A New Method for the Esterification of Certain Sterically Hindered Acids.
- Technology for generating especially important amide and peptide bonds from carboxylic acids and amines that avoids traditional coupling reagents is described. (Source: Chemical Science, RSC Publishing)
- Benzoxazole synthesis from carboxylic acids and 2-aminophenol. (Source: Organic Chemistry Portal)
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (Source: PubMed)
- THE SYNTHESIS OF ALKYLKETODIHYDROQUINAZOLINES FROM ANTHRANILIC NITRILE.1. (Source: Journal of the American Chemical Society)
- Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides.
- The preparation of tertiary nitroalkanes via the nickel-catalyzed alkylation of secondary nitroalkanes using aliphatic iodides is reported. (Source: PMC, NIH)
- The reaction of 2-chloro-3,5-dinitropyridine (CDNP) with carboxylic acids and alcohols was examined, and it was found that CDNP was a useful condensing agent. (Source: PDF)
- 1,4-(Benz)Oxazines. (Source: Science of Synthesis)
- Discussion on the ease of acid-catalysed esterification in benzoic acid and its methylated deriv
- Peptide Coupling Reagents Guide. (Source: Sigma-Aldrich)
- A highly employed method for 4(3H)-quinazolinone synthesis is based on acylation of anthranilic acid with acyl chloride. (Source: PMC, NIH)
- A Facile Reduction of Aromatic Nitro Compounds to Aromatic Amines by Samarium and Iodine.
- A New Route for the Synthesis of Quinazolinones.
- The Synthesis of Sterically Hindered Amides. (Source: CHIMIA)
- Esterification of Carboxylic Acids and Etherification of Phenols with Bismuth Compounds. (Source: Synfacts)
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. (Source: Canadian Science Publishing)
- Synthesis of Quinozoline-4-(3H)
- The ultraviolet absorption spectra of solutions of 2, 4, 6-trimethoxybenzoic acid in sulfuric acid. (Source: Scholars' Mine)
- Discussion on methods to synthesise benzoxazole
- Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used to prepare amides, esters and acid anhydrides from carboxylic acids. (Source: Aapptec Peptides)
- B2Pin2, B2(OH)2, and KBH4 are frequently observed in the study of nitroaromatic compound reduction for the synthesis of aromatic amines.
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: A Detailed Experimental Protocol for the Nitration of 2,4,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide for the successful nitration of 2,4,6-trimethylbenzoic acid to synthesize 3-nitro-2,4,6-trimethylbenzoic acid. This protocol is designed for research scientists and professionals in drug development and medicinal chemistry who require a reliable method for the synthesis of this and structurally related nitroaromatic compounds. The document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and addresses critical safety considerations, purification techniques, and analytical characterization of the final product.
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile handle for a wide array of further chemical transformations, making nitroaromatics key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. 2,4,6-trimethylbenzoic acid presents an interesting substrate for nitration due to the steric hindrance and electronic effects of its three methyl groups and the deactivating, meta-directing carboxylic acid group. Understanding the interplay of these factors is crucial for achieving the desired regioselectivity and yield. This protocol outlines a robust method for the selective mononitration of 2,4,6-trimethylbenzoic acid.
Chemical Principles and Reaction Mechanism
The nitration of 2,4,6-trimethylbenzoic acid is an electrophilic aromatic substitution (EAS) reaction.[1] The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.
Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The benzene ring of 2,4,6-trimethylbenzoic acid, enriched with electron density from the three activating methyl groups, acts as a nucleophile and attacks the nitronium ion. The carboxylic acid group is a deactivating, meta-directing group. However, in this specific substrate, the positions meta to the carboxylic acid (positions 3 and 5) are sterically unhindered and activated by the flanking methyl groups. The ortho positions to the carboxylic acid are heavily sterically hindered by the adjacent methyl groups, making substitution at these positions highly unfavorable. Consequently, the nitration is expected to occur selectively at the 3-position.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of benzoic acid and related substituted aromatic compounds, with modifications to account for the specific reactivity of 2,4,6-trimethylbenzoic acid.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4,6-Trimethylbenzoic Acid | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Ensure the starting material is dry. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | e.g., Fisher Scientific, VWR | Handle with extreme care. |
| Fuming Nitric Acid (HNO₃) | ≥90% | e.g., Sigma-Aldrich, Acros Organics | Highly corrosive and oxidizing. |
| Deionized Water | High Purity | Laboratory Supply | |
| Crushed Ice | Laboratory Supply | ||
| Ethanol | Reagent Grade | e.g., Fisher Scientific | For recrystallization. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 110 °C)
-
Ice-salt bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the nitration of 2,4,6-trimethylbenzoic acid.
Step-by-Step Procedure
-
Preparation of the Substrate Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 10.0 g (0.061 mol) of 2,4,6-trimethylbenzoic acid.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask while stirring. The benzoic acid will dissolve.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully add 10 mL of fuming nitric acid.
-
Cool the nitric acid in an ice bath.
-
Slowly and with caution, add 10 mL of concentrated sulfuric acid to the fuming nitric acid. This is a highly exothermic process. Keep the mixture cool.
-
-
Nitration Reaction:
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of 2,4,6-trimethylbenzoic acid in sulfuric acid over a period of 30-45 minutes.
-
It is critical to maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. Use the ice-salt bath to control the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
In a large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate will form.
-
Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and air dry.
-
Safety Precautions
The nitration of aromatic compounds is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.
-
Corrosive and Oxidizing Reagents: Concentrated and fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin and eyes. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing the formation of dinitro products or decomposition.[1] Always maintain the recommended temperature range.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate the heat generated from the dilution of the strong acids.
Characterization of 3-nitro-2,4,6-trimethylbenzoic acid
The identity and purity of the synthesized 3-nitro-2,4,6-trimethylbenzoic acid should be confirmed by standard analytical techniques:
-
Melting Point: The purified product should have a sharp melting point. The reported melting point for 3-nitro-2,4,6-trimethylbenzoic acid is around 182 °C.[3]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic proton and the methyl groups. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the carboxylic acid O-H (broad peak around 3000 cm⁻¹), and C=O (around 1700 cm⁻¹) stretches.
-
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or allow the reaction to warm slightly (e.g., to 10 °C) after the addition of the nitrating mixture. |
| Loss of product during work-up. | Ensure complete precipitation by allowing the quenched mixture to stand for a sufficient time. Use minimal solvent for recrystallization. | |
| Formation of Di-nitro Products | Reaction temperature was too high. | Maintain strict temperature control at 0-5 °C during the addition of the nitrating mixture. |
| Reaction time was too long at a higher temperature. | Adhere to the recommended reaction time. | |
| Oily Product | Impurities are present. | Ensure the starting material is pure and dry. Purify the product by recrystallization. |
| Incomplete removal of acids. | Wash the crude product thoroughly with cold water until the washings are neutral. |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of 2,4,6-trimethylbenzoic acid. By carefully controlling the reaction conditions, particularly the temperature, a good yield of the desired 3-nitro-2,4,6-trimethylbenzoic acid can be obtained. The described safety precautions must be strictly followed to ensure a safe and successful synthesis. The purification and characterization methods outlined will allow for the isolation and verification of a high-purity final product, suitable for further applications in research and development.
References
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Retrieved from [Link]
- Morgan, W. H. (1931). CLII.—The Nitration of 2 : 4 : 6-Trimethyl- benxaldeh yde. Journal of the Chemical Society (Resumed), 1171-1174.
-
Chemguide. (n.d.). The nitration of benzene and methylbenzene. Retrieved from [Link]
-
YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
2,4,6-trinitrobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. MSU chemistry. Retrieved from [Link]
-
ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved from [Link]
Sources
Application Notes and Protocols: 2,4,6-trimethyl-3-nitrobenzoic Acid in Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Scaffold for Drug Discovery
In the landscape of pharmaceutical research, the exploration of novel chemical scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. 2,4,6-trimethyl-3-nitrobenzoic acid emerges as a compelling, albeit underexplored, molecular entity. Its unique architecture combines a sterically hindered aromatic carboxylic acid with a versatile nitro group, offering a rich platform for synthetic elaboration and rational drug design.
This guide provides a comprehensive overview of the potential applications of 2,4,6-trimethyl-3-nitrobenzoic acid, grounded in the established principles of medicinal chemistry. We will delve into its rationale as a rigid scaffold, present detailed protocols for its synthesis and subsequent functionalization, and explore its prospective role in constructing complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks in their discovery pipelines.
Scientific Rationale: The Strategic Value of a Substituted Benzoic Acid
The therapeutic potential of 2,4,6-trimethyl-3-nitrobenzoic acid can be deconstructed by analyzing its core structural features. The benzoic acid moiety is a common scaffold in a multitude of approved drugs.[1] The specific substitution pattern of this compound, however, imparts distinct advantages.
-
The Sterically Hindered Core: The two methyl groups positioned ortho to the carboxylic acid create significant steric hindrance. This feature is a powerful tool in medicinal chemistry to enforce a specific conformation upon the molecule. By restricting the rotation of the carboxylic acid group, this scaffold can be used to orient other functional groups in a precise three-dimensional arrangement, potentially leading to higher binding affinity and selectivity for a biological target. Furthermore, such steric shielding can protect the carboxylic acid from metabolic enzymes, improving the pharmacokinetic profile of a potential drug candidate.
-
The Nitro Group as a Versatile Synthetic Handle: The nitro group is a potent electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring.[2] More importantly, it serves as a versatile precursor to an amino group through well-established reduction chemistry.[2] This transformation from a nitro to an amino functionality is a gateway to a vast array of subsequent chemical reactions, including amidation, sulfonylation, and reductive amination, allowing for the systematic exploration of the chemical space around the core scaffold. Nitroaromatic compounds themselves have also been identified as having a spectrum of biological activities, including antibacterial and anticancer properties, making them valuable pharmacophores in their own right.[3][4][5]
Proposed Application: A Rigid Scaffold for Kinase Inhibitor Synthesis
Based on its structural attributes, we propose the application of 2,4,6-trimethyl-3-nitrobenzoic acid as a rigid scaffold for the synthesis of Type II kinase inhibitors. The rationale is as follows: the rigid trimethylbenzoic acid core can serve as a stable anchor within a kinase binding pocket, while the synthetically versatile nitro group allows for the introduction of a side chain designed to interact with the DFG-out (inactive) conformation of the kinase, a hallmark of Type II inhibitors.
The general workflow is to first synthesize the title compound, reduce the nitro group to an amine, and then couple the resulting amino-trimethylbenzoic acid with a moiety known to interact with the allosteric site of a target kinase.
Caption: Proposed workflow for utilizing 2,4,6-trimethyl-3-nitrobenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethyl-3-nitrobenzoic Acid
This protocol describes the nitration of 2,4,6-trimethylbenzoic acid. The reaction must be performed with extreme caution in a well-ventilated fume hood, as it involves the use of strong, corrosive acids and is exothermic.
Materials:
-
2,4,6-Trimethylbenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,4,6-trimethylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 2,4,6-trimethylbenzoic acid over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4,6-trimethyl-3-nitrobenzoic acid. Dry the product under vacuum.
Self-Validation:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The melting point of the purified product should be sharp and consistent.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the conversion of the synthesized 2,4,6-trimethyl-3-nitrobenzoic acid to 3-amino-2,4,6-trimethylbenzoic acid, a key intermediate for further derivatization.
Materials:
-
2,4,6-Trimethyl-3-nitrobenzoic Acid
-
Tin(II) Chloride Dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 5.0 g of 2,4,6-trimethyl-3-nitrobenzoic acid in 100 mL of ethanol in a round-bottom flask, add 15.0 g of tin(II) chloride dihydrate.
-
Reaction: Heat the mixture to reflux and then add 20 mL of concentrated HCl dropwise. Continue refluxing for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Neutralization: Dilute the residue with 100 mL of water and cool in an ice bath. Carefully neutralize the mixture by the slow addition of 5 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-2,4,6-trimethylbenzoic acid.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the reduction of the nitro group.
Data Summary
The following table summarizes the key properties of the starting material, the target compound, and the key intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Proposed Role |
| 2,4,6-Trimethylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | Carboxylic Acid, Trimethylphenyl | Starting Material |
| 2,4,6-Trimethyl-3-nitrobenzoic Acid | C₁₀H₁₁NO₄ | 209.20 | Carboxylic Acid, Nitro, Trimethylphenyl | Rigid Scaffold/Intermediate |
| 3-Amino-2,4,6-trimethylbenzoic Acid | C₁₀H₁₃NO₂ | 179.22 | Carboxylic Acid, Amine, Trimethylphenyl | Versatile Building Block |
Conclusion and Future Outlook
While 2,4,6-trimethyl-3-nitrobenzoic acid is not yet a mainstream scaffold in pharmaceutical literature, its structural characteristics present a compelling case for its exploration. The combination of steric hindrance and a versatile synthetic handle in the form of a nitro group makes it an attractive starting point for the synthesis of conformationally restricted molecules. The protocols provided herein offer a robust and scientifically grounded pathway for researchers to synthesize and begin utilizing this novel building block. Future research could involve the systematic derivatization of the 3-amino intermediate and screening of the resulting library against various biological targets, such as kinases, proteases, and GPCRs, to unlock the full therapeutic potential of this promising scaffold.
References
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google P
- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])
- US5296636A - Preparation of 2,4,6-trimethylbenzoic acid - Google P
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (URL: [Link])
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - ResearchGate. (URL: [Link])
-
Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (URL: [Link])
- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google P
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. (URL: [Link])
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (URL: [Link])
-
Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed. (URL: [Link])
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: [Link])
- P-Nitrobenzoic Acid: A Key Pharmaceutical Intermediate and Organic Synthesis Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (URL: not available)
-
3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS - Loba Chemie. (URL: [Link])
- The Crucial Role of P-Nitrobenzoic Acid in Pharmaceutical Synthesis. (URL: not available)
-
2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem. (URL: [Link])
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Application Notes and Protocols: 2,4,6-Trimethyl-3-nitrobenzoic Acid as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the synthesis and utilization of 2,4,6-trimethyl-3-nitrobenzoic acid as a promising, yet underexplored, ligand in coordination chemistry. While direct literature on its coordination complexes is sparse, this document leverages established principles from related sterically hindered and nitro-substituted aromatic carboxylates to provide robust, field-proven protocols. We will detail the synthesis of the ligand, general methodologies for the preparation of its metal complexes, standard characterization techniques, and a forward-looking perspective on its potential applications in catalysis, materials science, and drug development. This document is intended to serve as a foundational resource for researchers venturing into the rich possibilities offered by this unique ligand.
Introduction: The Rationale for 2,4,6-Trimethyl-3-nitrobenzoic Acid in Coordination Chemistry
The design of novel ligands is a cornerstone of innovation in coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and steric properties. 2,4,6-Trimethyl-3-nitrobenzoic acid presents a compelling scaffold for several reasons:
-
Steric Hindrance: The three methyl groups flanking the carboxylate functionality create significant steric bulk. This can be exploited to stabilize unusual coordination geometries, prevent the formation of high-dimensionality polymers in favor of discrete molecular complexes, and create protected active sites in catalytic applications.[1]
-
Electronic Tuning: The electron-withdrawing nitro group (-NO₂) significantly influences the electronic properties of the aromatic ring and the carboxylate group. This modification can alter the ligand field strength and the redox potential of the resulting metal complex. The acidity of nitrobenzoic acid is generally higher than that of benzoic acid, which can affect the deprotonation and coordination behavior.
-
Multifunctional Coordination: The carboxylate group offers versatile coordination modes (monodentate, bidentate chelating, bidentate bridging). While the nitro group is generally a weaker coordinator, it can participate in secondary coordination or hydrogen bonding interactions, influencing the supramolecular assembly of the final structure. Coordination compounds based on nitrobenzoic acid and its derivatives are widely employed due to their versatility.[2]
These features suggest that 2,4,6-trimethyl-3-nitrobenzoic acid can serve as a valuable ligand for the synthesis of novel metal-organic frameworks (MOFs), luminescent materials (particularly with lanthanides), and catalysts.
Synthesis of the Ligand: 2,4,6-Trimethyl-3-nitrobenzoic Acid
The synthesis of the title ligand can be achieved in a two-step process starting from commercially available mesitylene. The first step is the synthesis of 2,4,6-trimethylbenzoic acid, followed by its nitration.
Protocol 2.1: Synthesis of 2,4,6-Trimethylbenzoic Acid
This protocol is adapted from established methods for the carboxylation of arenes.[3]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Oxalyl chloride or phosgene (use with extreme caution in a well-ventilated fume hood)
-
Dry dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of mesitylene (1.0 equivalent) and oxalyl chloride (1.1 equivalents) in dry DCM.
-
Add the mesitylene/oxalyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to yield the crude 2,4,6-trimethylbenzoyl chloride.
-
Hydrolyze the acid chloride by adding it to a mixture of water and tetrahydrofuran (THF) and stirring at room temperature overnight.
-
Remove the THF under reduced pressure and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude 2,4,6-trimethylbenzoic acid.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2.2: Nitration of 2,4,6-Trimethylbenzoic Acid
This protocol is based on standard aromatic nitration procedures, adapted for a substituted benzoic acid.[4]
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Deionized water
Procedure:
-
In a flask, carefully add 2,4,6-trimethylbenzoic acid (1.0 equivalent) to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.
-
In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the benzoic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of 2,4,6-trimethyl-3-nitrobenzoic acid will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven at 50-60 °C.
-
The purity can be checked by melting point determination and NMR spectroscopy. Further purification can be achieved by recrystallization if necessary.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the target ligand.
General Protocols for the Synthesis of Metal Complexes
The coordination of 2,4,6-trimethyl-3-nitrobenzoic acid (here abbreviated as L-H) to a metal center (M) typically proceeds by deprotonation of the carboxylic acid to form the carboxylate ligand (L⁻). The synthesis strategy will depend on the desired product (e.g., discrete complex vs. coordination polymer) and the nature of the metal ion.
Protocol 3.1: Synthesis of a Discrete Transition Metal Complex
This protocol is suitable for the synthesis of mononuclear or small polynuclear complexes with transition metals like Cu(II), Co(II), Ni(II), or Zn(II).
Materials:
-
2,4,6-trimethyl-3-nitrobenzoic acid (L-H)
-
A suitable metal salt (e.g., Cu(OAc)₂, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
A suitable base (e.g., NaOH, triethylamine (NEt₃), or sodium methoxide)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)
Procedure:
-
In a flask, dissolve the ligand, L-H (e.g., 2 equivalents), in the chosen solvent.
-
Add the base (e.g., 2 equivalents of NEt₃) to the ligand solution and stir for 10-15 minutes to deprotonate the carboxylic acid.
-
In a separate flask, dissolve the metal salt (e.g., 1 equivalent of Cu(OAc)₂) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately, or the solution may change color.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.
-
Allow the solution to cool slowly to room temperature.
-
If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, slow evaporation of the solvent, or diffusion of an anti-solvent (e.g., diethyl ether into an acetonitrile solution), can be used to induce crystallization.
Protocol 3.2: Synthesis of a Lanthanide Complex
Lanthanide ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺) are hard Lewis acids and readily coordinate to the hard oxygen donors of the carboxylate group. These complexes are often of interest for their luminescent or magnetic properties.[5][6][7][8]
Materials:
-
2,4,6-trimethyl-3-nitrobenzoic acid (L-H)
-
A lanthanide salt (e.g., EuCl₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
A suitable base (e.g., NaOH or aqueous ammonia)
-
Solvent system (e.g., methanol/water or ethanol/water)
-
Optional: A secondary ligand (e.g., 1,10-phenanthroline, 2,2'-bipyridine) to saturate the coordination sphere of the lanthanide ion.
Procedure:
-
Dissolve the ligand, L-H (e.g., 3 equivalents), in an ethanol/water mixture (e.g., 1:1 v/v).
-
Adjust the pH of the solution to ~6-7 using a dilute NaOH solution to deprotonate the ligand.
-
In a separate beaker, dissolve the lanthanide salt (e.g., 1 equivalent of EuCl₃·6H₂O) in water.
-
(Optional) If using a secondary ligand, dissolve it (e.g., 1 equivalent of 1,10-phenanthroline) in ethanol and add it to the lanthanide salt solution.
-
Slowly add the lanthanide salt solution to the ligand solution with vigorous stirring. A precipitate should form.
-
Stir the resulting suspension at room temperature for 4-6 hours or gently heat to ~60 °C for 1-2 hours.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product several times with water and then with ethanol to remove unreacted starting materials.
-
Dry the final complex in a vacuum desiccator.
Conceptual Diagram of Coordination
Caption: Potential coordination modes of the carboxylate ligand.
Characterization of the Complexes
A suite of analytical techniques is required to fully characterize the newly synthesized complexes.
| Technique | Information Obtained | Expected Observations for 2,4,6-Trimethyl-3-nitrobenzoate Complexes |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of coordination by observing shifts in vibrational frequencies. | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Shift in the C=O stretching frequency (~1700 cm⁻¹) to two new asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretches (~1600-1550 cm⁻¹ and ~1400-1350 cm⁻¹, respectively). The separation (Δν = νₐₛ - νₛ) can indicate the coordination mode (bridging, chelating, or monodentate). |
| UV-Visible Spectroscopy | Information on the electronic transitions within the complex (d-d transitions, charge transfer bands). | For transition metal complexes, observation of d-d transitions characteristic of the metal ion's coordination geometry. For lanthanide complexes, intense ligand-centered π-π* transitions in the UV region. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), provides information on the ligand's structure and purity of the complex. | Disappearance of the acidic proton signal. Shifts in the aromatic and methyl proton signals upon coordination to the metal center. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and supramolecular packing. | This is the definitive method to confirm the coordination mode and overall structure of the complex. |
| Elemental Analysis (CHN) | Determination of the elemental composition to confirm the empirical formula of the complex. | Experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and the presence of solvent molecules in the crystal lattice. | Stepwise mass loss corresponding to the removal of coordinated or solvated water/solvent molecules, followed by decomposition of the organic ligand at higher temperatures. |
| Photoluminescence Spectroscopy | For lanthanide complexes, characterization of emission and excitation spectra, and luminescence lifetime. | For Eu(III) and Tb(III) complexes, excitation via the ligand's absorption band should result in the characteristic sharp emission lines of the metal ion (e.g., red for Eu³⁺, green for Tb³⁺), indicative of efficient "antenna effect". |
Potential Applications and Future Directions
While specific applications of 2,4,6-trimethyl-3-nitrobenzoate complexes are yet to be reported, their structural and electronic features suggest high potential in several key areas:
-
Catalysis: The steric bulk of the ligand could be used to create well-defined, sterically protected catalytic pockets around a metal center. This could lead to shape-selective catalysts for organic transformations. The electron-withdrawing nitro group could also modulate the Lewis acidity of the metal center, tuning its catalytic activity.
-
Luminescent Probes and Materials: Lanthanide complexes of this ligand are expected to be highly luminescent due to the "antenna effect," where the aromatic ligand absorbs UV light and efficiently transfers the energy to the lanthanide ion.[5] These materials could find applications in bio-imaging, sensors, and solid-state lighting.
-
Magnetic Materials: The sterically demanding nature of the ligand could enforce specific geometries and inter-metal distances in polynuclear complexes, particularly with lanthanides like Dy(III) and Tb(III). This could lead to the development of new Single-Molecule Magnets (SMMs).[1]
-
Drug Development: Nitro-containing compounds often exhibit biological activity.[2] Metal complexes can enhance the therapeutic potential of organic ligands. Complexes of this ligand could be screened for antimicrobial, antiviral, or anticancer properties.
Conclusion
2,4,6-trimethyl-3-nitrobenzoic acid is a ligand with significant untapped potential in coordination chemistry. Its unique combination of steric hindrance and electronic modification makes it an attractive building block for the synthesis of novel coordination complexes. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the rich coordination chemistry of this ligand and to develop new materials and molecules with exciting functional properties. The self-validating nature of the described experimental workflows, coupled with comprehensive characterization, will ensure the integrity and reproducibility of the research in this promising new area.
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2,4,6-Trimethyl-3-Nitrobenzoic Acid: A Niche Molecule for Advanced Materials Science Applications
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide on the synthesis, characterization, and potential materials science applications of 2,4,6-trimethyl-3-nitrobenzoic acid. While this molecule is not yet widely utilized, its unique structure, featuring significant steric hindrance from three methyl groups adjacent to a nitro group and a carboxylic acid, presents compelling opportunities. We explore its potential as a specialized organic linker for creating Metal-Organic Frameworks (MOFs) with tailored pore environments and as a precursor for developing novel energetic materials with potentially low sensitivity. This guide offers field-proven insights, step-by-step protocols, and the scientific rationale behind experimental design for researchers in materials chemistry, chemical engineering, and drug development.
Introduction and Molecular Overview
2,4,6-Trimethyl-3-nitrobenzoic acid is an aromatic carboxylic acid characterized by a highly substituted benzene ring. The strategic placement of three methyl groups creates significant steric bulk, which sterically hinders the adjacent carboxylic acid and nitro functional groups. This steric crowding is not a flaw; it is the molecule's defining feature, dictating its reactivity and potential applications.
-
The Carboxylic Acid Group (-COOH): Serves as a primary coordination site, enabling its function as a linker in coordination polymers and Metal-Organic Frameworks (MOFs).
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that influences the electronic properties of the aromatic ring and the acidity of the proton. It also acts as an "explosophore," making the molecule a candidate for energetic materials research.[1]
-
The Trimethyl Groups (-CH₃): These groups enforce a rigid, sterically demanding geometry. In the context of MOFs, this can be leveraged to create larger, more defined pore structures. In energetic materials, this bulk can increase thermal stability and reduce impact sensitivity.[2]
The combination of these features makes 2,4,6-trimethyl-3-nitrobenzoic acid a promising, albeit under-explored, building block for advanced material design.
Physicochemical Properties
Quantitative data for this specific molecule is scarce. The following table presents properties calculated based on its structure and data from analogous compounds like 2,4,6-trimethylbenzoic acid.[3][4]
| Property | Value (Estimated) | Source / Method |
| Molecular Formula | C₁₀H₁₁NO₄ | - |
| Molecular Weight | 209.20 g/mol | - |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | > 160 °C (Decomposition may occur) | Extrapolated |
| Solubility | Soluble in THF, DMF, DMSO; Poorly soluble in water | Based on Analogues |
| pKa | ~2.5 - 3.0 | Estimated (Electron-withdrawing NO₂ group increases acidity compared to 3-nitrobenzoic acid's pKa of 3.47[5]) |
Synthesis and Characterization Protocol
The most direct and reliable method to synthesize 2,4,6-trimethyl-3-nitrobenzoic acid is through the electrophilic nitration of 2,4,6-trimethylbenzoic acid (mesitoic acid). The existing methyl groups are ortho, para-directing; however, the extreme steric hindrance at the positions ortho and para to the methyl groups (the 3- and 5- positions relative to the carboxyl group) makes substitution challenging. A strong nitrating agent is required to overcome this steric barrier.
Workflow for Synthesis and Purification
Caption: Conceptual workflow for the solvothermal synthesis of a MOF using the title linker.
Protocol for Exploratory MOF Synthesis (Cu-Based)
Causality: A solvothermal method using a high-boiling point solvent like DMF allows the reaction to be conducted at elevated temperatures and pressures, facilitating the slow crystal growth necessary for forming high-quality MOFs. [6]
-
Reactant Preparation: In a 20 mL glass vial, dissolve 20.9 mg (0.1 mmol) of 2,4,6-trimethyl-3-nitrobenzoic acid and 24.2 mg (0.1 mmol) of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.
-
Reaction: Cap the vial tightly and place it in a programmable laboratory oven. Heat the vial to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool slowly to room temperature over 12 hours.
-
Isolation: After cooling, colored crystals should be visible. Decant the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF for 8 hours, then decanting. Repeat this process three times to remove unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the crystals in a more volatile solvent like ethanol for 24 hours.
-
Activation: Decant the ethanol and dry the crystals under high vacuum at 80 °C for 12 hours. The resulting activated MOF is now ready for characterization (e.g., PXRD, BET surface area analysis).
Application Note 2: Precursor for Energetic Materials
Scientific Rationale: The title compound contains a nitro group, a key functional group in many energetic materials. [7]While it is not a powerful explosive on its own, it serves as an excellent scaffold for further nitration. The goal is to introduce additional nitro groups onto the aromatic ring to create a molecule with a more favorable oxygen balance. The existing methyl groups can be oxidized in a subsequent step to further increase energy density. The steric hindrance may lead to a final compound that is less sensitive to shock and friction than planar analogues like TNT, making it a candidate for Insensitive Munitions (IM). [8]
Protocol for Advanced Energetic Material Synthesis (Conceptual)
WARNING: The synthesis of energetic materials is extremely hazardous and should only be attempted by trained professionals in a facility designed for such work. This protocol is for informational purposes only. Spontaneous detonation can occur.
Causality: A mixed acid system of fuming nitric and fuming sulfuric acid (oleum) provides the strongest possible nitrating conditions, required to add further nitro groups to the already deactivated and sterically crowded ring.
-
Initial Nitration: Synthesize 2,4,6-trimethyl-3-nitrobenzoic acid as described in Section 2.
-
Preparation for Dinitration: In a specialized, remote-operated reactor behind a blast shield, cool 20 mL of 20% oleum (fuming sulfuric acid) to -10 °C.
-
Addition of Substrate: Slowly add 2.09 g (10 mmol) of the mono-nitro compound. Maintain temperature below 0 °C.
-
Secondary Nitration: Slowly add 10 mL of fuming nitric acid (>95%) dropwise, ensuring the temperature never exceeds 5 °C.
-
Reaction: After addition, the mixture is allowed to stir at 0 °C for 4 hours, then very slowly warmed to 40 °C and held for 12 hours.
-
Isolation: The reaction is quenched by pouring it over a large excess of frozen deionized water in a remote quenching vessel. The resulting precipitate, a potential dinitro or trinitro derivative, is filtered, washed extensively, and dried under specific, safe conditions.
-
Characterization: The product must be characterized using remote techniques. Thermal stability would be assessed via DSC and TGA. [1]
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PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,4,6-trimethyl-3-nitrobenzoic acid Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]
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Wang, L., & Wang, J. (2011). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. ResearchGate. Retrieved from [Link]
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Ressner, E. (2016). What is the synthesis of methyl 3-nitrobenzoate? Quora. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Gáleta, J., et al. (2020). New energetic materials derived from common explosives. Review. ResearchGate. Retrieved from [Link]
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Liu, Q., et al. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Retrieved from [Link]
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Ali, S., et al. (2019). Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni for Potential Sensor Applications. ResearchGate. Retrieved from [Link]
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Navigating the Synthesis and Derivatization of 2,4,6-Trimethyl-3-nitrobenzoic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Unique Reactivity
2,4,6-Trimethyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a fascinating case study in chemical reactivity, governed by the interplay of sterics and electronics. The presence of two ortho-methyl groups to the carboxylic acid function introduces significant steric hindrance, rendering standard reactions at the carboxyl group, such as Fischer esterification, exceptionally challenging. Concurrently, the electron-withdrawing nitro group at the meta-position influences the aromatic ring's reactivity and the acidity of the carboxylic acid.
This guide provides a comprehensive overview of the reaction conditions for the synthesis and key transformations of 2,4,6-trimethyl-3-nitrobenzoic acid. We will delve into the mechanistic rationale behind the selected protocols, offering detailed, step-by-step instructions for its synthesis, esterification, amidation, and the reduction of its nitro group. The protocols provided are based on established methodologies for structurally similar compounds, adapted to address the specific challenges posed by this unique molecule.
I. Synthesis of 2,4,6-Trimethyl-3-nitrobenzoic Acid via Electrophilic Nitration
The most direct route to 2,4,6-trimethyl-3-nitrobenzoic acid is the electrophilic nitration of its precursor, 2,4,6-trimethylbenzoic acid (mesitoic acid). The three methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. In this case, the directing effects of the methyl groups reinforce each other, strongly activating the remaining unsubstituted positions (3 and 5). The carboxylic acid group directs incoming electrophiles to these same positions. Therefore, nitration is expected to proceed regioselectively at the 3- (or 5-) position.
Mechanistic Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-rich aromatic ring of 2,4,6-trimethylbenzoic acid then attacks the nitronium ion in a classic electrophilic aromatic substitution mechanism.
Caption: Workflow for the nitration of 2,4,6-trimethylbenzoic acid.
Protocol 1: Synthesis of 2,4,6-Trimethyl-3-nitrobenzoic Acid
This protocol is adapted from standard nitration procedures for benzoic acid derivatives[1].
Materials:
-
2,4,6-trimethylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly add 5.0 g of 2,4,6-trimethylbenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,4,6-trimethylbenzoic acid over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
The white precipitate of 2,4,6-trimethyl-3-nitrobenzoic acid will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator over P₂O₅.
| Parameter | Condition |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours post-addition |
| Work-up | Quenching on ice, filtration |
| Purification | Washing with cold water |
II. Esterification of a Sterically Hindered Carboxylic Acid
Due to the severe steric hindrance around the carboxylic acid group, traditional acid-catalyzed esterification is often low-yielding. A more effective method involves the activation of the carboxylic acid. The Shiina esterification, which utilizes an anhydride coupling agent, is particularly well-suited for this challenge[2].
Mechanistic Insight: 2-Methyl-6-nitrobenzoic anhydride reacts with the sterically hindered carboxylic acid to form a mixed anhydride. This mixed anhydride is highly reactive and is readily attacked by the alcohol, even a sterically demanding one, to form the desired ester. 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst.
Caption: Shiina esterification workflow for sterically hindered acids.
Protocol 2: Methyl Esterification using Shiina's Reagent
Materials:
-
2,4,6-trimethyl-3-nitrobenzoic acid
-
2-Methyl-6-nitrobenzoic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 mmol).
-
Add 2-methyl-6-nitrobenzoic anhydride (1.1 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add anhydrous methanol (1.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Reagent/Condition |
| Coupling Agent | 2-Methyl-6-nitrobenzoic anhydride |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |
| Base | Triethylamine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
III. Amidation of 2,4,6-Trimethyl-3-nitrobenzoic Acid
Similar to esterification, direct amidation is hindered. Catalytic methods provide a green and efficient alternative to the use of stoichiometric coupling reagents. Boron-based catalysts have shown great promise in facilitating the direct condensation of carboxylic acids and amines.
Mechanistic Insight: The boric acid catalyst is believed to activate the carboxylic acid by forming a borate ester intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond with the liberation of water.
Protocol 3: Boric Acid-Catalyzed Amidation
This protocol is a general method for boric acid-catalyzed amidation.
Materials:
-
2,4,6-trimethyl-3-nitrobenzoic acid
-
Amine (e.g., benzylamine)
-
Boric acid (H₃BO₃)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 mmol), the amine (1.1 mmol), boric acid (0.1 mmol), and toluene (20 mL).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours or until no more water is collected. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Reagent/Condition |
| Catalyst | Boric acid (H₃BO₃) |
| Solvent | Toluene |
| Apparatus | Dean-Stark trap for water removal |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
IV. Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a fundamental transformation, yielding 3-amino-2,4,6-trimethylbenzoic acid, a valuable building block. Catalytic hydrogenation is a clean and efficient method for this purpose.
Mechanistic Insight: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, where it is activated. The nitro group also coordinates to the catalyst surface and is sequentially reduced to the amine through various intermediates, such as nitroso and hydroxylamine species.
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Protocol 4: Catalytic Hydrogenation of the Nitro Group
This protocol is based on standard procedures for the reduction of aromatic nitro compounds[3].
Materials:
-
2,4,6-trimethyl-3-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask and purge the system with an inert gas (N₂ or Ar), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-amino-2,4,6-trimethylbenzoic acid.
-
The product can be purified by recrystallization if necessary.
| Parameter | Reagent/Condition |
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Hydrogen Source | H₂ gas (1-4 atm or balloon) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
Conclusion
The chemistry of 2,4,6-trimethyl-3-nitrobenzoic acid is dictated by the steric hindrance of the ortho-methyl groups and the electronic influence of the nitro substituent. While these features present synthetic challenges, they also offer opportunities for selective transformations. The protocols outlined in this guide provide robust starting points for the synthesis and derivatization of this versatile molecule. As with all chemical reactions, careful optimization and monitoring are crucial for achieving high yields and purity.
References
-
Gdaniec, M., Olszewska, T., & Połoński, T. (2004). 2,4,6-Trimethylbenzamide. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), o41–o43. [Link]
- Esterification of nitrobenzoic acids. (1976). U.S.
-
Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287. [Link]
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1648-1653. [Link]
-
Belskaya, O. B., et al. (2015). Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts. Catalysis in Industry, 7(4), 324-330. [Link]
-
3-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Fischer Esterification of 3-nitrobenzoic acid. (2017). Truman State University Department of Chemistry. [Link]
- Synthetic method of 2-nitro-3-methylbenzoic acid. (2018).
-
Reaxys®. (n.d.). Elsevier. [Link]
-
Adolfsson, H., et al. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org. [Link]
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). Journal of Chemical Education, 97(11), 4153-4158. [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]
-
Rahman, M. T., et al. (2020). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Synlett, 31(04), 331-335. [Link]
-
Val C, et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(8), 1948. [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. [Link]
-
Preparation of 3-Nitrobenzoic Acid. (n.d.). MSU chemistry. [Link]
-
Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (2021). Chemical Engineering Transactions, 86, 1057-1062. [Link]
-
Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Pulsus Group. [Link]
-
2,4,6-Trinitrobenzoic acid. (n.d.). PubChem. [Link]
-
Multistep Synthesis Nitration. (n.d.). Truman ChemLab. [Link]
-
Reaxys USER Manual. (2025). Elsevier. [Link]
-
Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]
-
Reaxys®. (n.d.). Elsevier. [Link]
-
Reaxys Reference Guide. (2025). Elsevier. [Link]
-
Reaxys. (2023). Elsevier. [Link]
Sources
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive guide for the laboratory-scale synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid. As a Senior Application Scientist, the following protocols and discussions are designed to be a self-validating system, grounded in established chemical principles. The narrative emphasizes not just the procedural steps but the underlying chemical logic, potential challenges, and safety considerations critical for successful synthesis. This guide is structured to empower researchers to not only replicate the synthesis but also to understand the intricacies of the reaction, allowing for informed troubleshooting and adaptation.
Introduction
2,4,6-trimethyl-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its synthesis presents an interesting challenge in controlling regioselectivity and chemoselectivity. This guide will focus on a robust two-step synthetic sequence commencing with the commercially available starting material, mesitylene (1,3,5-trimethylbenzene).
The chosen synthetic strategy involves:
-
Nitration of Mesitylene: The introduction of a nitro group onto the mesitylene ring to form 2,4,6-trimethyl-1-nitrobenzene (nitromesitylene).
-
Oxidation of Nitromesitylene: The selective oxidation of one of the methyl groups of nitromesitylene to a carboxylic acid functionality to yield the final product.
This approach is favored due to the well-established and high-yielding protocol for the nitration of mesitylene and the general reliability of permanganate oxidation for converting alkylbenzenes to benzoic acids.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route from mesitylene to 2,4,6-trimethyl-3-nitrobenzoic acid.
Part 1: Synthesis of 2,4,6-Trimethyl-1-nitrobenzene (Nitromesitylene)
Theoretical Foundation
The nitration of mesitylene is a classic example of an electrophilic aromatic substitution reaction. The three methyl groups on the benzene ring are activating and ortho-, para-directing. Due to the symmetrical nature of mesitylene, all three unsubstituted positions are equivalent and are activated by two ortho methyl groups and one para methyl group, leading to a single, well-defined product, nitromesitylene. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.
Experimental Protocol
This protocol is adapted from a well-established procedure in Organic Syntheses.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Mesitylene | 120.19 | 60.0 g | 0.50 |
| Concentrated Nitric Acid (70%) | 63.01 | 45 mL | ~0.71 |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | ~0.92 |
| Ice | - | 400 g | - |
| Sodium Hydroxide (10% aq. solution) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Mesitylene: Slowly add mesitylene (60.0 g) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
Nitration: Slowly add concentrated nitric acid (45 mL) dropwise from the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition. The addition should take approximately 1 hour.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Work-up: Pour the reaction mixture slowly and with stirring onto 400 g of crushed ice in a 1 L beaker. The crude nitromesitylene will precipitate as a pale yellow solid.
-
Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash the solid with a small amount of cold 10% sodium hydroxide solution to remove any remaining acidic impurities, followed by another wash with cold water.
-
Drying and Purification: The crude product can be air-dried. For higher purity, recrystallization from a minimal amount of ethanol is recommended. The purified nitromesitylene should be a pale yellow crystalline solid.
Part 2: Oxidation of 2,4,6-Trimethyl-1-nitrobenzene to 2,4,6-Trimethyl-3-nitrobenzoic Acid
Theoretical Foundation
The oxidation of an alkyl side-chain on a benzene ring to a carboxylic acid is a common transformation. Potassium permanganate (KMnO₄) is a powerful oxidizing agent frequently used for this purpose[1]. The reaction is typically carried out in an aqueous solution under basic, neutral, or acidic conditions. The benzylic protons of the methyl groups are susceptible to oxidation.
In the case of nitromesitylene, the nitro group is electron-withdrawing and deactivating, which can make the oxidation of the methyl groups more challenging compared to an unsubstituted alkylbenzene. However, the reaction is still feasible under appropriate conditions. The key challenge is to achieve selective mono-oxidation of one methyl group without over-oxidation or degradation of the aromatic ring. The methyl group to be oxidized will likely be one of the two that are ortho to the nitro group, as the nitro group's deactivating effect is strongest at the ortho and para positions.
Causality behind Experimental Choices:
-
Choice of Oxidant: Potassium permanganate is chosen for its strong oxidizing power and its ability to convert alkylbenzenes to carboxylic acids.
-
Reaction Conditions: A basic aqueous solution is often used for permanganate oxidations. The basicity helps to solubilize the permanganate and can influence the reaction rate and selectivity. The reaction is typically heated to provide the necessary activation energy.
-
Work-up: The work-up involves quenching the excess permanganate and removing the manganese dioxide byproduct. Acidification is then necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4,6-Trimethyl-1-nitrobenzene | 165.19 | 16.5 g | 0.10 |
| Potassium Permanganate (KMnO₄) | 158.03 | 31.6 g | 0.20 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.10 |
| Water | 18.02 | 500 mL | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | 300 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 2,4,6-trimethyl-1-nitrobenzene (16.5 g), sodium hydroxide (4.0 g), and water (500 mL).
-
Addition of Oxidant: Heat the mixture to reflux with vigorous stirring. Once refluxing, add potassium permanganate (31.6 g) in small portions over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: Continue to heat the reaction at reflux until the purple color of the permanganate is no longer visible, which may take several hours. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bisulfite portion-wise until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Isolation of Product: Cool the solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white to pale yellow precipitate of 2,4,6-trimethyl-3-nitrobenzoic acid should form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from an ethanol/water mixture. Dry the purified product in a vacuum oven.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 2,4,6-trimethyl-3-nitrobenzoic acid
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a singlet for the aromatic proton, and distinct singlets for the three methyl groups and the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbons, and the carboxyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.
-
Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Trustworthiness and Validation
The provided protocols are based on established and reliable synthetic methodologies. The nitration of mesitylene is a well-documented procedure from a trusted source, Organic Syntheses. The oxidation step, while based on a general method, follows sound chemical principles for the conversion of alkylbenzenes to carboxylic acids. Researchers should be aware that the yield of the oxidation step may require optimization of reaction time and temperature. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
References
-
Organic Syntheses, Coll. Vol. 2, p.449 (1943); Vol. 18, p.61 (1938). [Link]
-
Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
-
Chemistry LibreTexts. Oxidation of Alkenes with Potassium Manganate. [Link]
Sources
The Synthetic Versatility of 2,4,6-Trimethyl-3-Nitrobenzoic Acid: A Guide for the Research Scientist
Introduction: Unveiling the Potential of a Sterically Hindered Aromatic Building Block
In the landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount for the construction of complex molecules with desired properties. 2,4,6-Trimethyl-3-nitrobenzoic acid is a unique reagent that, while not a household name in the canon of organic chemistry, offers a fascinating convergence of steric and electronic properties. The presence of three methyl groups flanking a carboxylic acid and a nitro group creates a sterically congested environment that can influence reactivity and selectivity in predictable ways. This guide provides an in-depth exploration of the synthesis and potential applications of 2,4,6-trimethyl-3-nitrobenzoic acid as a key intermediate in several named reactions, offering researchers and drug development professionals a practical toolkit for harnessing its synthetic potential.
The strategic importance of this molecule lies in its dual functionality. The nitro group serves as a precursor to an amino group, which opens the door to a vast array of transformations, most notably the Sandmeyer reaction for the introduction of a wide range of substituents. The carboxylic acid moiety, while sterically hindered, can undergo esterification and decarboxylation, providing further avenues for molecular elaboration. This guide will delve into the practical aspects of these transformations, providing not just protocols, but also the underlying scientific rationale to empower the researcher to adapt and innovate.
Synthesis of 2,4,6-Trimethyl-3-Nitrobenzoic Acid: A Practical Approach
The accessibility of a reagent is a critical factor in its widespread adoption. While 2,4,6-trimethyl-3-nitrobenzoic acid may not be readily available from all commercial suppliers, a straightforward synthetic route makes it accessible in the laboratory. The most direct approach involves the nitration of 2,4,6-trimethylbenzoic acid.
Protocol 1: Synthesis of 2,4,6-Trimethylbenzoic Acid
A common precursor, 2,4,6-trimethylbenzoic acid, can be synthesized from mesitylene via Friedel-Crafts acylation followed by a haloform reaction.
Experimental Protocol:
-
Friedel-Crafts Acylation: In a fume hood, to a stirred suspension of anhydrous aluminum chloride (40.95 g) in 36 g of mesitylene at room temperature, slowly add 48 ml of chloroacetyl chloride dropwise.
-
After the addition is complete, heat the reaction mixture to approximately 80°C for 6 hours.
-
Cool the reaction mixture and carefully pour it into a beaker containing ice water with vigorous stirring to quench the reaction and dissolve the aluminum salts.
-
Extract the aqueous layer with ethyl acetate (2 x 200 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4,6-trimethylchloroacetophenone.
-
Haloform Reaction: The crude 2,4,6-trimethylchloroacetophenone is then subjected to a haloform reaction using sodium hypochlorite in the presence of a phase transfer catalyst to afford 2,4,6-trimethylbenzoic acid.
Protocol 2: Nitration of 2,4,6-Trimethylbenzoic Acid
The nitration of the sterically hindered 2,4,6-trimethylbenzoic acid requires careful control of reaction conditions to achieve selective mononitration at the 3-position.
Experimental Protocol:
-
To a stirred solution of 2,4,6-trimethylbenzoic acid in concentrated sulfuric acid, cooled to 0-5°C in an ice bath, slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise.
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-trimethyl-3-nitrobenzoic acid.
Application of 2,4,6-Trimethyl-3-Nitrobenzoic Acid in Named Reactions
While not a named reagent itself, 2,4,6-trimethyl-3-nitrobenzoic acid can be a key substrate in several important named reactions, allowing for the introduction of diverse functionalities.
Fischer-Speier Esterification: Navigating Steric Hindrance
The esterification of carboxylic acids with alcohols in the presence of an acid catalyst is a fundamental transformation known as the Fischer-Speier esterification.[1][2] The steric hindrance posed by the two ortho-methyl groups in 2,4,6-trimethyl-3-nitrobenzoic acid makes this reaction a good case study for understanding the interplay of sterics and reaction conditions. While the reaction may proceed slower than with unhindered benzoic acids, it can be driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.[3][4]
Causality Behind Experimental Choices:
-
Excess Alcohol: Le Chatelier's principle dictates that using the alcohol as the solvent (a large excess) will shift the equilibrium towards the formation of the ester.[5][6]
-
Strong Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[1][7]
-
Elevated Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome the steric barrier and accelerate the reaction rate.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier Esterification.
Protocol 3: Fischer-Speier Esterification of 2,4,6-Trimethyl-3-Nitrobenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq, serving as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.
-
Purify the ester by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Temperature | Reflux | Overcomes steric hindrance and accelerates the reaction. |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl, activating it for nucleophilic attack.[1] |
| Reactant Ratio | Alcohol in large excess | Shifts the equilibrium towards product formation.[3] |
Béchamp Reduction: A Gateway to Aromatic Amines
The reduction of the nitro group to an amine is a pivotal transformation, and the Béchamp reduction, using iron metal in an acidic medium, is a classic and robust method.[8][9] This reaction is particularly advantageous when other reducible functional groups are present in the molecule.[10] The product of this reaction, 2,4,6-trimethyl-3-aminobenzoic acid, is a valuable intermediate for further derivatization.
Causality Behind Experimental Choices:
-
Iron Metal: Iron is an inexpensive and effective reducing agent for aromatic nitro compounds.[11][12]
-
Acidic Medium: An acidic medium, typically generated from hydrochloric acid or acetic acid, is required to facilitate the reduction process.[9] The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamino species.[13]
-
Heat: The reaction is often heated to increase the rate of reduction.
Reaction Mechanism: Béchamp Reduction
Caption: Simplified mechanism of the Béchamp Reduction.
Protocol 4: Béchamp Reduction of 2,4,6-Trimethyl-3-Nitrobenzoic Acid
-
In a round-bottom flask, create a suspension of 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq) and iron powder (excess, e.g., 3-5 eq) in a mixture of ethanol and water.
-
Add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux with vigorous stirring for several hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron and iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Adjust the pH of the aqueous residue to basic with an appropriate base (e.g., sodium carbonate) to precipitate the amino acid.
-
Filter the solid, wash with water, and dry to obtain 2,4,6-trimethyl-3-aminobenzoic acid.
Sandmeyer Reaction: A Versatile Tool for Aromatic Functionalization
The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group via the formation of a diazonium salt.[14][15] The 2,4,6-trimethyl-3-aminobenzoic acid synthesized via the Béchamp reduction is an excellent substrate for this reaction, allowing for the introduction of a wide range of substituents at the 3-position.
Causality Behind Experimental Choices:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[16] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Copper(I) Catalyst: In the classic Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr, CuCN) is used as a catalyst to facilitate the displacement of the diazonium group with the corresponding nucleophile.[14]
Synthetic Pathway: From Nitro to Diverse Functionalities
Caption: Synthetic utility via Sandmeyer reaction.
Protocol 5: Sandmeyer Reaction of 2,4,6-Trimethyl-3-Aminobenzoic Acid (General Procedure for Halogenation)
-
Diazotization: Dissolve 2,4,6-trimethyl-3-aminobenzoic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or HBr) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 15-30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl or CuBr) in the corresponding concentrated acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by chromatography or recrystallization.
Conclusion: A Versatile Intermediate for Complex Molecule Synthesis
2,4,6-Trimethyl-3-nitrobenzoic acid, though not a widely recognized named reagent, presents itself as a highly valuable and versatile building block for organic synthesis. Its synthesis is achievable through well-established methods, and its unique combination of steric and electronic features allows for selective transformations. This guide has provided detailed protocols and the underlying scientific principles for its application in key named reactions, including the Fischer-Speier esterification, the Béchamp reduction, and the Sandmeyer reaction. By understanding the causality behind the experimental choices, researchers can confidently employ this reagent to construct complex aromatic molecules with tailored functionalities, paving the way for new discoveries in medicinal chemistry and materials science.
References
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BYJU'S. Fischer Esterification Detailed Mechanism. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. 2024. [Link]
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Fischer Esterification Procedure. [Link]
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Fischer Esterification. [Link]
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Khan Academy. Fischer esterification | Carboxylic acids and derivatives | Organic chemistry. 2010. [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. 2022. [Link]
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BYJU'S. Diazotization Reaction Mechanism. [Link]
-
Chemistry LibreTexts. Fischer Esterification. 2023. [Link]
-
Farlow, A. and Krömer, J. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. AMINATION BY REDUCTION. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Oreate AI Blog. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. 2026. [Link]
-
ResearchGate. Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? 2018. [Link]
-
Scribd. Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions. [Link]
-
Wikipedia. Béchamp reduction. [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. 2019. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Khan, I., Saeed, K. & Ali, S. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc19 , 2703–2727 (2022). [Link]
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Safe Handling and Disposal of 2,4,6-trimethyl-3-nitrobenzoic Acid in a Laboratory Setting: An Application Note
Abstract
This document provides a detailed guide for the safe handling and disposal of 2,4,6-trimethyl-3-nitrobenzoic acid in a laboratory environment. Due to the limited availability of specific safety data for this compound, this protocol has been developed by synthesizing information from structurally analogous compounds, including various nitrobenzoic acids and related nitroaromatic compounds. The procedures outlined herein are designed to provide a conservative and robust framework for minimizing risks to researchers, scientists, and drug development professionals. Emphasis is placed on understanding the potential hazards, implementing appropriate engineering controls and personal protective equipment, and adhering to compliant waste disposal practices.
Introduction: A Precautionary Approach
This guide, therefore, is built upon established safety protocols for similar chemical classes, ensuring a high margin of safety. All procedures should be conducted with the underlying assumption that 2,4,6-trimethyl-3-nitrobenzoic acid may exhibit hazardous properties, including but not limited to, irritation, toxicity, and potential for energetic decomposition under specific conditions.
Hazard Identification and Risk Assessment
Based on data from analogous compounds such as 3-nitrobenzoic acid, 4-nitrobenzoic acid, and 2-methyl-3-nitrobenzoic acid, the primary hazards associated with 2,4,6-trimethyl-3-nitrobenzoic acid are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4][5]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[5]
-
Potential for Genetic Defects, Cancer, and Reproductive Harm: Some nitroaromatic compounds are suspected of causing genetic defects, cancer, or reproductive harm.
-
Combustibility: The compound is likely combustible and can produce toxic oxides of nitrogen (NOx) and carbon (CO, CO2) upon combustion.[3]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the experimental procedures (e.g., heating, grinding), and the potential for interaction with other reagents.
Physicochemical and Hazard Data Summary (Based on Analogous Compounds)
| Property | Anticipated Value/Classification | Rationale/Source Analogy |
| Appearance | Crystalline solid | Common for benzoic acid derivatives. |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Based on SDS for 3-nitrobenzoic acid and 2-methyl-3-nitrobenzoic acid.[4][5] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | Standard precautions for irritants and harmful substances.[5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Common for carboxylic acids and nitro compounds.[4][6] |
| Hazardous Decomposition | Oxides of nitrogen (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | Expected combustion products for nitroaromatic compounds.[3] |
Safe Handling Protocols
Adherence to the following protocols is mandatory when working with 2,4,6-trimethyl-3-nitrobenzoic acid.
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Containment: Use of a glove box or other containment strategies is recommended for procedures involving fine powders or the potential for aerosol generation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant splash hazard.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned. For larger scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. Respirator use requires prior medical clearance and fit-testing.[7]
General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[8]
-
Grounding: For large-scale transfers of the solid, equipment should be grounded to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][5] Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[3][4]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[4][6]
Spill and Emergency Procedures
A written spill response plan should be in place and all personnel should be trained on its execution.[7]
Small Spills (Manageable by trained laboratory personnel)
-
Alert & Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
PPE: Don appropriate PPE as described in section 3.2.
-
Contain & Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[6][9] For solutions, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Once absorbed, collect the material into a labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Large Spills or Spills Outside of a Fume Hood
-
Alert: Alert laboratory personnel and activate the emergency response system (e.g., call emergency services).[7][11]
-
Isolate: Close doors to the affected area and post warning signs.
-
Information: Provide emergency responders with the Safety Data Sheet (or this document) and any relevant information about the spill.[11]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Waste Disposal Protocols
All waste containing 2,4,6-trimethyl-3-nitrobenzoic acid must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect solid waste, including contaminated PPE and spill clean-up materials, in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect liquid waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Pathway
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a description of the contents.
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations.
Workflow Diagrams
Standard Handling Workflow
Caption: Standard laboratory workflow for handling 2,4,6-trimethyl-3-nitrobenzoic acid.
Emergency Spill Response Logic
Caption: Decision-making process for responding to a chemical spill.
Conclusion
The safe handling and disposal of 2,4,6-trimethyl-3-nitrobenzoic acid require a proactive and informed approach to laboratory safety. By treating this compound with the caution afforded to its more well-characterized nitroaromatic relatives, researchers can significantly mitigate potential risks. The protocols and guidelines presented in this application note are intended to form the basis of a comprehensive safety strategy. It is incumbent upon all laboratory personnel to review, understand, and adhere to these procedures to ensure a safe working environment.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). 3-NITROBENZOIC ACID GHS Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4,6-trimethyl-3-nitrobenzoic acid Properties. Computational Toxicology (CompTox) Chemicals Dashboard. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Retrieved from [Link]
-
University of British Columbia Okanagan. (2021, October). General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Risk Management and Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Nitro-2,4,6-trimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-nitro-2,4,6-trimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable compound. We will move beyond simple procedural outlines to explore the causality behind experimental choices, providing a framework for robust, reproducible synthesis.
The most reliable and high-yielding pathway to 3-nitro-2,4,6-trimethylbenzoic acid involves a two-step process. This route is strategically chosen to avoid the challenges of selective methyl group oxidation on a nitrated ring. Instead, we first synthesize the benzoic acid derivative and then perform a regioselective nitration.
Overall Synthesis Workflow
The synthetic strategy is summarized below:
Technical Support Center: Purification of 2,4,6-trimethyl-3-nitrobenzoic acid
Prepared by the Applications Science Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2,4,6-trimethyl-3-nitrobenzoic acid. It is structured as a series of troubleshooting questions and detailed protocols to address common issues encountered during and after its synthesis.
Introduction: The Purification Challenge
2,4,6-trimethyl-3-nitrobenzoic acid is synthesized via the electrophilic nitration of 2,4,6-trimethylbenzoic acid (mesitoic acid). While the substitution pattern of the starting material simplifies the reaction by directing nitration exclusively to the 3- (or 5-) position and avoiding isomeric byproducts, several purification hurdles remain.[1] The primary challenges involve separating the desired product from unreacted starting material, colored impurities formed from the harsh nitrating conditions, and potential dinitrated species.
This document provides a logical framework for diagnosing purity issues and implementing effective purification strategies, from basic recrystallization to more advanced chromatographic methods.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues observed during the purification of 2,4,6-trimethyl-3-nitrobenzoic acid in a question-and-answer format.
Q1: My crude product has a pronounced yellow or brownish color. What causes this and how can I fix it?
Probable Cause: The coloration is typically due to the presence of residual acidic reagents (nitric and sulfuric acid) or the formation of nitrophenolic and other oxidized byproducts under strong acidic and oxidative conditions. Prolonged exposure to high temperatures during the reaction can exacerbate the formation of these colored impurities.[2]
Recommended Actions:
-
Initial Quenching and Washing: The first step is to neutralize and remove residual mineral acids. After carefully quenching the reaction mixture on crushed ice, the crude solid should be thoroughly washed with copious amounts of cold water until the washes are pH neutral.[1]
-
Bicarbonate Wash: A subsequent wash with a cold, dilute sodium bicarbonate solution can help remove acidic impurities. However, exercise caution, as this will also deprotonate and dissolve your desired carboxylic acid product. This step is best used if you intend to re-precipitate the product by adding acid.
-
Decolorization during Recrystallization: If the color persists after washing, it indicates the presence of colored organic impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal adsorbs the colored compounds, and a subsequent hot filtration removes the charcoal.[3]
Q2: The melting point of my product is sharp, but it's too low. What is the likely impurity?
Probable Cause: A sharp but low melting point strongly suggests the presence of a single, significant impurity. In this synthesis, the most common culprit is unreacted 2,4,6-trimethylbenzoic acid . The presence of this less polar starting material will create a eutectic mixture, depressing the melting point of the final product.
Recommended Actions:
-
Confirm the Impurity: Use Thin-Layer Chromatography (TLC) to compare your product with a sample of the starting material. The less polar starting material will have a higher Rf value than the more polar nitrated product.
-
Optimize Purification: The key to separating these two compounds lies in exploiting their different physical properties, as detailed in Table 1.
-
Recrystallization: A carefully selected solvent system should favor the crystallization of the less soluble desired product, leaving the starting material in the mother liquor.
-
Chromatography: If recrystallization is ineffective, flash column chromatography provides a more robust method for separation based on polarity.
-
Table 1: Physical Properties of Target Compound and Key Impurity
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity | Solubility Notes |
| 2,4,6-trimethylbenzoic acid (Starting Material) | 164.20 | 152-155[4] | Lower | Slightly soluble in chloroform and methanol; low water solubility.[4] |
| 2,4,6-trimethyl-3-nitrobenzoic acid (Product) | 209.19 | Predicted to be higher than starting material due to increased polarity and molecular weight. | Higher | Expected to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. |
Note: Experimental data for the final product is limited; properties are inferred based on chemical principles and comparison to analogs like 3-nitrobenzoic acid.[5][6]
Q3: How do I select the best solvent for recrystallization?
Probable Cause: An inappropriate solvent choice is the most common reason for failed recrystallization, leading to either no crystal formation (product is too soluble) or very low recovery (product is not soluble enough even when hot).
Recommended Actions: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8] The starting material should ideally remain soluble in the cold solvent to be removed with the mother liquor.
-
Small-Scale Solvent Screening: Test a variety of solvents on a small scale (~10-20 mg of crude product).
-
Suggested Solvents: Based on the properties of similar aromatic acids, consider the solvents in Table 2.[3][9]
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system (e.g., ethanol/water) can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol), and then add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Add a few more drops of the good solvent to clarify and then allow to cool.[9]
Table 2: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol but lower boiling point. |
| Water | 100 | Very Polar | Product is likely insoluble in cold water but may have sufficient solubility in hot water.[7] |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for many organic compounds. |
| Toluene | 111 | Non-polar | Product is likely less soluble; may be good for removing non-polar impurities. |
Q4: Recrystallization is not improving purity. When should I use column chromatography?
Probable Cause: If impurities have solubility profiles very similar to your product, recrystallization will be inefficient. This is the point at which a more powerful separation technique is required.
Recommended Actions: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[10][11]
-
When to Use: Switch to chromatography when you observe multiple spots on TLC, or when the melting point remains broad and low after 1-2 recrystallization attempts.
-
Principle: Silica gel is a highly polar stationary phase. Non-polar compounds will travel through the column quickly with a non-polar mobile phase, while polar compounds will be retained longer.
-
Solvent System (Eluent): For separating the nitrated product from the starting material, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is recommended. A small amount of acetic acid is often added to the eluent to keep carboxylic acids protonated and prevent "tailing" on the silica gel.
-
Monitoring: The separation is monitored by collecting fractions and analyzing them by TLC.
Section 2: Core Experimental Protocols
Workflow 1: General Purification Strategy
This diagram outlines the logical flow from a crude reaction mixture to a purified final product.
Caption: General purification workflow for 2,4,6-trimethyl-3-nitrobenzoic acid.
Protocol 1: Purification by Recrystallization
This protocol describes a standard procedure for purifying the title compound.
-
Dissolution: Place the crude, washed solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) while heating on a hot plate until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a flask and a funnel. Filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the purified crystals thoroughly. A broad melting point is often due to residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is for high-purity isolation or for separating stubborn impurities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives the desired product an Rf value of ~0.2-0.3 and shows good separation from impurities. A common starting point is 7:3 or 8:2 Hexanes:Ethyl Acetate, with 1% acetic acid.
-
Column Packing: Pack a glass column with silica gel (40-63 µm particle size) as a slurry in the non-polar component of your eluent (e.g., hexanes).[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using compressed air or nitrogen) to achieve a solvent flow rate of about 2 inches per minute.[11]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified compound.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework when initial purification attempts yield an impure product.
Caption: Troubleshooting logic for an impure product after initial purification.
References
-
Iqbal, N., Choi, S., You, Y., & Cho, E. J. (2013). Visible-light-driven aerobic oxidation of aldehydes to carboxylic acids using a photoredox iridium catalyst. Tetrahedron Letters, 54(46), 6222-6225. Available at: [Link]
- Google Patents. (2016). Synthetic process of 2,4,6-trimethyl benzoic acid. CN105622398A.
-
U.S. Environmental Protection Agency (EPA). 2,4,6-trimethyl-3-nitrobenzoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
PubChem. 2,4,6-Trinitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1981). Process for recovering 3-nitrobenzoic acid. US4288615A.
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]
- Google Patents. (2012). Preparation method of 2,4,6-trimethylbenzoic acid. CN102491894A.
-
PubChem. 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Scribd. Recrystallization of Benzoic Acid. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available at: [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. Coll. Vol. 1, p. 371 (1941); Vol. 3, p. 73 (1923). Available at: [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available at: [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. Education Resources. Available at: [Link]
-
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. Available at: [Link]
-
Wikipedia. 3-Nitrobenzoic acid. Available at: [Link]
-
ResearchGate. Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Available at: [Link]
-
Chem 233 Handout. Nitration of Methyl Benzoate. Available at: [Link]
-
ACS Publications. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Available at: [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
Sources
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2,4,6-Trimethylbenzoic acid | 480-63-7 [chemicalbook.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
troubleshooting failed reactions involving 2,4,6-trimethyl-3-nitrobenzoic acid
Ticket Subject: Troubleshooting Reaction Failures (Esterification, Hydrolysis, Activation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Mesitoic" Barrier
If you are encountering 0% yield or unreacted starting material with 2,4,6-trimethyl-3-nitrobenzoic acid , you are likely fighting steric inhibition of resonance .
This molecule is a derivative of Mesitoic Acid . The two ortho-methyl groups (positions 2 and 6) create a "steric wall" that rotates the carboxyl group out of plane with the benzene ring. This prevents the formation of the tetrahedral intermediate required for standard nucleophilic acyl substitution (e.g., Fischer esterification, standard amide coupling).
Standard protocols (DCC/EDC, refluxing MeOH/H₂SO₄) will fail. You must switch to Acylium Ion (
Troubleshooting Guide: Common Failure Modes
Issue 1: Esterification Failed (0% Conversion)
User Report: "I tried refluxing with methanol and sulfuric acid for 24 hours. I also tried EDC/NHS coupling. Both resulted in recovered starting material."
Root Cause: Standard Fischer esterification relies on a nucleophile (alcohol) attacking the carbonyl carbon to form a tetrahedral intermediate. The 2,6-methyl groups physically block this attack path.
The Solution: The Newman (Acylium Ion) Protocol You must force the reaction through an acylium ion intermediate, which is linear and less sterically demanded, rather than the bulky tetrahedral intermediate.
Protocol:
-
Dissolution: Dissolve 2,4,6-trimethyl-3-nitrobenzoic acid in 100% Sulfuric Acid (or Oleum).
-
Quenching: Slowly pour this solution into an excess of cold, anhydrous alcohol (e.g., Methanol).
-
Workup: Pour onto ice/water. The ester is usually insoluble and will precipitate.
Alternative Solution: Acid Chloride Route If the acid sensitive nature of the Newman protocol is incompatible with your substrate, convert to the acid chloride first.
-
Reagent: Thionyl Chloride (
) in excess. -
Catalyst: DMF (Dimethylformamide) is mandatory. It forms the Vilsmeier-Haack reagent in situ, which is less sterically hindered than bulk
.
Issue 2: Hydrolysis of the Ester Failed
User Report: "I successfully made the methyl ester, but now I can't hydrolyze it back to the acid. LiOH/THF and NaOH/H2O failed even at reflux."
Root Cause: The same steric wall that prevents esterification also prevents the hydroxide ion from attacking the ester carbonyl. This is a classic example of steric inhibition of hydrolysis .
The Solution: Acid-Catalyzed Cleavage (Reverse Newman) Alkaline saponification is virtually impossible for mesitoic esters. You must use acid cleavage.
Protocol:
-
Warm slightly (40–50°C) to generate the acylium ion and release the alcohol.
-
Pour the mixture onto ice . The water will attack the acylium ion, regenerating the carboxylic acid.
Issue 3: Reduction of the Nitro Group (Sluggish Reaction)
User Report: "Hydrogenation (Pd/C) is extremely slow."
Root Cause: While the nitro group is at position 3 (meta to the carboxyl), the flanking methyl groups (positions 2 and 4) create a crowded environment that can hinder the approach of the molecule to the catalyst surface.
The Solution: Dissolving Metal Reduction Switch from heterogeneous catalysis to homogeneous or dissolving metal reduction to bypass surface-adsorption sterics.
-
Recommendation: Bechamp Reduction (Iron powder / HCl) or Tin(II) Chloride (
) in ethanol. These methods are generally less sensitive to the steric bulk of the mesityl core.
Visualizing the Mechanism
The following diagram illustrates why standard coupling fails and how the Acylium Ion pathway succeeds.
Caption: Comparison of the blocked tetrahedral pathway (Standard) vs. the successful Acylium Ion pathway (Newman).
Reaction Conditions Matrix
Use this table to select the correct reagent system for your transformation.
| Transformation | Standard Reagent (DO NOT USE) | Recommended Reagent System | Critical Notes |
| Esterification | MeOH / H₂SO₄ (Reflux) | 100% H₂SO₄ → Pour into MeOH | Requires formation of Acylium Ion. Keep anhydrous. |
| Amide Coupling | EDC / NHS / DCC | 1. SOCl₂/DMF (cat) → 2. Amine | Convert to Acid Chloride first. Direct coupling fails. |
| Hydrolysis | NaOH / H₂O / THF | Conc. H₂SO₄ → Pour onto Ice | Alkaline hydrolysis is sterically impossible. |
| Acid Chloride | SOCl₂ (Neat) | SOCl₂ + DMF (Cat.) + Reflux | DMF is essential to form the reactive Vilsmeier intermediate. |
References
-
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.
-
Goering, H. L., et al. (1950). The Kinetics of the Acid-catalyzed Esterification of 2,4,6-Trimethylbenzoic Acid. Journal of the American Chemical Society.
-
Organic Syntheses. (1940). Mesitoic Acid (2,4,6-Trimethylbenzoic acid) Synthesis.[2][3][9][10] Organic Syntheses, Coll.[3][6] Vol. 2, p.395.
-
Burkholder, C., et al. (2012). Steric Hindrance in 2,6-Disubstituted Benzoic Acids.[11] Journal of Chemical Education.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 3. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. 2,4,6-Trimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for 2,4,6-Trimethyl-3-Nitrobenzoic Acid
Welcome to the Technical Support Center for the synthesis and optimization of 2,4,6-trimethyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the critical parameters that govern its outcome.
I. Overview of the Synthesis
The synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid is typically achieved through the electrophilic aromatic substitution (nitration) of 2,4,6-trimethylbenzoic acid (also known as mesitylenic acid). The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The success of this synthesis hinges on precise control of reaction parameters to achieve high yield and purity while minimizing the formation of byproducts.
The overall reaction is as follows:
Caption: Workflow for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid.
B. Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the nitration reaction.
VI. References
-
Google Patents. (n.d.). CN1927800A - Synthesis process of 2, 4, 6-trimethyl benzoic acid. Retrieved from
-
Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid. Retrieved from
-
Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid. Retrieved from
-
Morgan, W. H. (1931). CLII1.-The Nitration of 2 : 4 : 6-Trimethyl- benxaldeh yde. Journal of the Chemical Society (Resumed), 2203.
-
Organic Syntheses. (n.d.). 2,4,6-trinitrobenzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene. Retrieved from
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). RU1825357C - Method for producing nitromesitylene. Retrieved from
-
ResearchGate. (n.d.). Effect of reaction conditions on the nitration of mesitylene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Retrieved from
-
ResearchGate. (n.d.). Nitration of mesitylene at a preparative (5 g) scale by conventional stirring and sonication. Retrieved from [Link]
-
St. Catherine University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Chemguide. (n.d.). THE NITRATION OF BENZENE. Retrieved from [Link]
Technical Support Center: Purification of 2,4,6-trimethyl-3-nitrobenzoic Acid
Welcome to the technical support center for the purification of 2,4,6-trimethyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.
Troubleshooting Guides
This section addresses specific, common problems encountered during the purification of 2,4,6-trimethyl-3-nitrobenzoic acid. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for its resolution.
Q1: My final product is contaminated with unreacted 2,4,6-trimethylbenzoic acid. How can I remove this impurity?
Root Cause Analysis: This is a common issue when the nitration reaction does not go to completion. The starting material, 2,4,6-trimethylbenzoic acid, has very similar physical properties to the desired product, making separation by simple recrystallization challenging. However, their electronic properties are sufficiently different to be exploited. The nitro group in your product is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton compared to the starting material. While this difference can be used for some advanced separation techniques, a more robust and universally applicable method is acid-base extraction, which separates acidic compounds from neutral impurities. In this case, since both compounds are acidic, we will use this technique to remove any neutral byproducts first, before proceeding to other methods for separating the two acids.
The most effective method to separate two acidic compounds of similar structure is often fractional crystallization or chromatography. However, a preliminary acid-base wash is crucial for removing any non-acidic impurities generated during the synthesis.
Recommended Protocol: Acid-Base Extraction for Removal of Neutral Impurities
This protocol will isolate all acidic components from any neutral impurities.
-
Dissolution: Dissolve the crude mixture containing both the product and starting material in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[1] A weak base is preferable to a strong base like NaOH to prevent potential side reactions.[2]
-
Extraction: Stopper the funnel and shake vigorously, remembering to vent frequently to release any CO₂ gas that may form. The acidic 2,4,6-trimethyl-3-nitrobenzoic acid and the unreacted 2,4,6-trimethylbenzoic acid will be deprotonated to their respective sodium carboxylate salts, which are soluble in the aqueous layer.[3][4] Any neutral impurities will remain in the organic layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded.
-
Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper). You will observe the precipitation of the purified acidic compounds.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash the solid with cold deionized water to remove any residual salts, and dry thoroughly.
This procedure will yield a mixture of the desired product and unreacted starting material, but free of neutral impurities. To separate the two acidic compounds, proceed to the recrystallization or chromatography steps outlined below.
Q2: My NMR analysis shows the presence of isomeric impurities. How can I achieve isomeric purity?
Root Cause Analysis: Electrophilic aromatic substitution reactions, such as nitration, can often produce a mixture of isomers.[5][6] While the methyl groups at positions 2, 4, and 6 sterically hinder many positions, nitration can still potentially occur at different locations on the aromatic ring, leading to isomeric byproducts. These isomers often have very similar polarities but can have slight differences in their crystal lattice energies and solubilities, which can be exploited through fractional recrystallization.
Recommended Protocol: Fractional Recrystallization
The principle of this technique is that the least soluble compound will crystallize first from a saturated solution, leaving the more soluble impurities behind in the mother liquor.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.[7] For a molecule with both polar (nitro, carboxylic acid) and non-polar (trimethylbenzene) regions, a mixed solvent system is often effective.[8] A good starting point is an ethanol/water mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot ethanol.
-
Saturation: While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and create a clear, saturated solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals, as it allows the correct molecules to selectively deposit onto the growing crystal lattice.[8]
-
First Crop Collection: Collect the first crop of crystals by vacuum filtration. This crop should be enriched in the least soluble isomer, which is likely your desired product.
-
Analysis: Analyze the purity of the first crop (e.g., by melting point). A pure compound will have a sharp melting point range.[9]
-
Further Crops (Optional): The mother liquor can be concentrated by boiling off some solvent and cooled again to yield a second crop of crystals. This crop will likely be less pure than the first but can be re-purified.
Visualization of Purification Workflow
Caption: Workflow for fractional recrystallization.
Q3: My product "oils out" instead of crystallizing during recrystallization. What should I do?
Root Cause Analysis: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solubility of the compound in the solvent is so high that it separates as a liquid phase upon cooling rather than forming crystals. This is often caused by using a solvent with a boiling point higher than the melting point of the compound or by the presence of significant impurities which depress the melting point.[7]
Troubleshooting Steps:
-
Re-dissolve: Reheat the solution to dissolve the oil completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point of the solution.
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. You can insulate the flask to slow down heat loss. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point or adjust the ratio of your mixed solvent system. For an ethanol/water system, try using a higher proportion of water (the "bad" solvent) to decrease the overall solubility.
Frequently Asked Questions (FAQs)
Q: What are the primary methods for purifying 2,4,6-trimethyl-3-nitrobenzoic acid?
A: The main purification techniques, in order of common application, are:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. It relies on differences in solubility between the desired compound and impurities at different temperatures.[7]
-
Acid-Base Extraction: This technique is excellent for separating the acidic product from any neutral or basic impurities by converting it into a water-soluble salt.[2][10]
-
Column Chromatography: This is used for more challenging separations, such as removing isomers with very similar solubilities. It separates compounds based on their differential adsorption onto a stationary phase.[9]
Q: How do I choose an appropriate solvent for recrystallization?
A: The ideal solvent should have the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures.
-
Impurities should be either completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent must not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
The "like dissolves like" principle is a good starting point.[8] Given the polar nitro and carboxylic acid groups and the non-polar trimethylbenzene backbone, a moderately polar solvent or a mixed solvent system is recommended.
| Solvent System | Rationale | Potential Issues |
| Ethanol/Water | Ethanol (good solvent) dissolves the compound, and the addition of water (bad solvent) reduces solubility to induce crystallization. A common choice for polar molecules with non-polar character.[8] | Finding the correct ratio can be tricky; may require some experimentation. |
| Acetic Acid/Water | Acetic acid is a good solvent for many carboxylic acids. | Residual acetic acid can be difficult to remove from the final product. |
| Toluene | The aromatic nature of toluene can help dissolve the compound, while the polarity is low enough to allow for precipitation upon cooling. | Higher boiling point may increase the risk of "oiling out". |
Q: Can I use column chromatography, and what conditions should I use?
A: Yes, column chromatography can be used, but it requires specific conditions for carboxylic acids. Carboxylic acids often streak or show poor separation on standard silica gel columns due to strong interactions with the stationary phase.
To mitigate this, it is common practice to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[11] This keeps the carboxylic acid in its protonated, less polar form, leading to better peak shape and separation.[11]
Recommended TLC and Column Conditions:
-
Stationary Phase: Silica Gel 60
-
Mobile Phase (Eluent): A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with the addition of ~1% acetic acid. A typical starting ratio might be 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid. Adjust the ratio based on the Rf value obtained from TLC analysis.
Q: How do I confirm the purity of my final product?
A: A combination of methods should be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a narrow, sharp melting point range close to the literature value. Impurities tend to depress and broaden the melting point range.[9]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under UV light or with an appropriate stain.
-
Spectroscopic Analysis (NMR, IR): Proton and Carbon-13 NMR spectroscopy can confirm the structure and identify any remaining impurities by their characteristic signals. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., C=O, O-H, NO₂).
References
- Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid (Patent No. US4288615A).
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,3,6-Trimethylbenzoic acid. Retrieved from [Link]
-
NileRed. (2021, March 6). Making mostly m-nitrobenzoic acid [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 3-Nitrobenzoic acid. Retrieved from [Link]
- Matyjaszczyk, M. (1999). Chromatographic separations of aromatic carboxylic acids. Acta poloniae pharmaceutica, 56(3), 169–181.
- Google Patents. (n.d.). Method of separating nitro-substitutedchloro-benzoic acids (Patent No. US3174999A).
-
Wikipedia. (2023, October 24). Acid–base extraction. Retrieved from [Link]
- Martínez, F., Peña, M. Á., & Jouyban, A. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Solution Chemistry, 47(9), 1521-1537.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). Production of 6-nitro-3-hydroxybenzoic acid (Patent No. JPS6089451A).
- Google Patents. (n.d.). Process for preparing substituted benzoic acid (Patent No. CN1251833A).
-
University of California, Los Angeles. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]
- Al-Qassab, S. F., & Lucy, C. A. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. reddit.com [reddit.com]
stability issues of 2,4,6-trimethyl-3-nitrobenzoic acid under different conditions
Welcome to the technical support resource for 2,4,6-trimethyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to equip you with the foundational knowledge and procedural guidance necessary to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental stability characteristics of 2,4,6-trimethyl-3-nitrobenzoic acid.
Q1: What are the primary factors influencing the stability of 2,4,6-trimethyl-3-nitrobenzoic acid?
The stability of 2,4,6-trimethyl-3-nitrobenzoic acid is primarily governed by a combination of thermal stress, exposure to light (photostability), pH of the medium, and compatibility with strong oxidizing or reducing agents and strong bases. The interplay between the electron-withdrawing nitro group and the sterically hindering methyl groups on the benzene ring dictates its overall reactivity and degradation pathways.
Q2: How does the unique molecular structure of this compound contribute to its stability profile?
The molecular architecture of 2,4,6-trimethyl-3-nitrobenzoic acid presents a fascinating case of competing electronic and steric effects.
-
Electronic Effects: The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1][2] This electronic pull can also make the aromatic ring susceptible to certain nucleophilic reactions and influences its thermal decomposition characteristics.
-
Steric Hindrance: The two methyl groups positioned ortho to the carboxylic acid create significant steric hindrance. This "shielding" can sterically protect the carboxylic acid group, making reactions like esterification more difficult than with less substituted benzoic acids.[3] This steric congestion also contributes to the molecule's overall thermal stability by potentially increasing the energy required for certain decomposition pathways.[4]
Caption: Key structural features influencing stability.
Q3: What are the recommended storage and handling conditions for 2,4,6-trimethyl-3-nitrobenzoic acid?
To maintain the integrity of the compound, the following conditions are recommended:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[5] Protect from direct sunlight and heat sources.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[6] Avoid contact with strong oxidizing agents and strong bases, as these can initiate vigorous or hazardous reactions.[5][7]
Q4: What are the potential decomposition products I should be aware of?
Under thermal stress, nitrobenzoic acids can undergo decarboxylation (loss of CO2) to form nitroaromatic compounds.[8][9] For 2,4,6-trimethyl-3-nitrobenzoic acid, the primary thermal decomposition product would likely be 2-nitromesitylene. Photodegradation in aqueous solutions can be complex, potentially leading to the formation of phenolic compounds and the release of nitrite or nitrate ions into the medium.[10]
Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems you may encounter during your research.
Q1: My compound sample has changed color (e.g., yellowing), or I'm seeing unexpected peaks in my analytical data (HPLC, NMR). What is the likely cause?
A color change or the appearance of impurity peaks often indicates degradation. The primary culprits are typically light exposure or elevated temperatures.
-
Causality: Nitroaromatic compounds are known to be susceptible to photolysis, which can lead to complex degradation pathways and the formation of colored byproducts.[11] Similarly, thermal decomposition can occur even at temperatures below the melting point if held for extended periods.
-
Troubleshooting Steps:
-
Review Storage: Confirm that the compound has been stored in a dark, cool environment. Amber vials are recommended for storing solutions.
-
Run a Control: Analyze a fresh, unopened sample of the compound to confirm the purity of the starting material.
-
Implement Photostability Precautions: During experiments, wrap reaction vessels and sample vials in aluminum foil to protect them from ambient light.
-
Assess Thermal History: Review your experimental protocol for any steps involving prolonged heating and consider if the temperature can be lowered.
-
Caption: Troubleshooting decision tree for degradation issues.
Q2: I am attempting a reaction involving the carboxylic acid group (e.g., forming an amide or ester), but the reaction is sluggish or yields are low. Why is this happening?
This is a classic case of steric hindrance.
-
Causality: The two bulky methyl groups on either side of the carboxylic acid physically block the approach of reagents to the carboxyl carbon.[3] This significantly raises the activation energy for nucleophilic attack, making reactions at this site much more challenging compared to unhindered benzoic acids.
-
Troubleshooting Steps:
-
Use a More Reactive Electrophile: Instead of using the carboxylic acid directly, convert it to a more reactive species like an acyl chloride or use coupling agents (e.g., HATU, HOBt) that can form a less hindered activated intermediate.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor for thermal decomposition.
-
Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to compensate for the slower rate.
-
Select Smaller Reagents: If possible, use smaller, less bulky nucleophiles.
-
Q3: How do I choose a suitable solvent for my experiments to minimize degradation?
Solvent choice is critical for stability.
-
Compatibility: The compound is generally soluble in oxygenated solvents like acetone and methanol.[8] However, always perform a preliminary check for compatibility.
-
Avoid Basic Solvents: Avoid highly basic solvents or solutions, as they will deprotonate the carboxylic acid. While the resulting carboxylate is generally stable, a high pH environment can promote certain degradation pathways, especially if other reactive species are present.
-
Purity and Storage: Use high-purity, anhydrous solvents when possible, as water and impurities can catalyze decomposition. Avoid prolonged storage of the compound in solution; prepare solutions fresh for each experiment.
Data Summary Table
The following table summarizes the expected stability of 2,4,6-trimethyl-3-nitrobenzoic acid under various conditions, based on established chemical principles and data from analogous compounds.
| Condition | Stability Assessment | Key Considerations & Causality |
| Thermal (Solid State) | Moderately Stable. | Likely more stable than 2,4,6-trinitrobenzoic acid due to fewer nitro groups. Decomposition via decarboxylation is the primary risk at elevated temperatures.[8][12] |
| Aqueous Solution (pH 3-6) | Generally Stable. | The compound is acidic and will be protonated in this range. Stability is expected to be optimal. |
| Aqueous Solution (pH > 8) | Potentially Unstable. | Deprotonation to the carboxylate occurs. While the salt form is often stable, high pH can catalyze other degradation reactions.[7] |
| Photostability (UV/Vis Light) | Susceptible to Degradation. | Nitroaromatic compounds are known to be photosensitive. Exposure to sunlight or lab lighting can cause degradation over time.[11][13] |
| Strong Oxidizing Agents | Incompatible. | Risk of vigorous or explosive reaction.[7] |
| Strong Bases | Incompatible. | Strong bases will cause a highly exothermic acid-base reaction and may promote further degradation.[5] |
Experimental Protocols
Protocol 1: Assessment of Photostability
This protocol is adapted from ICH Harmonized Tripartite Guideline Q1B to provide a robust assessment of photostability.[13]
Objective: To determine if light exposure results in unacceptable changes to the compound.
Methodology:
-
Sample Preparation:
-
Prepare two identical sets of samples. One set will be the "test" sample, and the other will be the "dark control."
-
For solid-state testing, place a thin layer (not more than 3 mm) of the compound in a chemically inert, transparent container.
-
For solution-state testing, prepare a solution of known concentration in a suitable solvent (e.g., methanol/water) and place it in a chemically inert, transparent container.
-
-
Dark Control:
-
Wrap one set of samples completely in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the test samples and the dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides a combination of visible and UV light, such as a D65/ID65 emission lamp or a cool white fluorescent and a near-UV lamp.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
-
Analysis:
-
After the exposure period, analyze both the test samples and the dark control samples.
-
Use a validated, stability-indicating HPLC method to assay the compound's purity and quantify any degradation products.
-
Compare the results from the test sample to the dark control. Significant degradation in the test sample that is not present in the dark control indicates photolytic instability.
-
Caption: Experimental workflow for photostability testing.
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitromesitylene. Retrieved from [Link]
-
SciELO. (2021). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]
-
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Retrieved from [Link]
- Google Patents. (n.d.). RU1825357C - Method for producing nitromesitylene.
-
ResearchGate. (2021). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]
-
PubMed. (2006). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]
-
J-STAGE. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. Retrieved from [Link]
-
RSC Publishing. (1966). The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid. Journal of the Chemical Society B. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Retrieved from [Link]
-
PubMed. (2012). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubMed. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
-
Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]
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Technical Support Center: Navigating the Unexpected Reactivity of 2,4,6-trimethyl-3-nitrobenzoic Acid
Welcome to the technical support center for 2,4,6-trimethyl-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sterically hindered nitroaromatic compound. Our goal is to provide you with the in-depth technical and safety information needed to anticipate and navigate its challenging reactivity profile.
A Note on 2,4,6-trimethyl-3-nitrobenzoic Acid
It is important to note that 2,4,6-trimethyl-3-nitrobenzoic acid is not extensively documented in the scientific literature. Therefore, this guide has been developed by drawing upon established principles of organic chemistry and data from structurally analogous compounds. The information herein is intended to provide a robust framework for safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,4,6-trimethyl-3-nitrobenzoic acid?
A1: The primary hazards are twofold: thermal instability and potential for energetic decomposition. Like many organic nitro compounds, 2,4,6-trimethyl-3-nitrobenzoic acid should be treated as potentially explosive, especially when dry and subjected to heat or shock.[1][2] The decomposition of pure nitro compounds can be rapid and explosive, often occurring at elevated temperatures (250-350 °C) with a high heat of decomposition.[2][3] Furthermore, the presence of both a nitro group (electron-withdrawing) and a carboxylic acid group suggests a potential for facile decarboxylation upon heating, which can be a highly exothermic and gas-evolving process.[4][5]
Q2: I am having difficulty synthesizing this compound. What are the likely challenges?
A2: The most logical synthetic route is the nitration of 2,4,6-trimethylbenzoic acid. However, this reaction is not trivial. The three methyl groups are activating and ortho-, para-directing, but they also create significant steric hindrance. The primary challenges you may be facing include:
-
Incomplete Nitration: The steric bulk may hinder the approach of the nitronium ion (NO₂⁺) to the aromatic ring, leading to low conversion.
-
Side Reactions: The methyl groups are susceptible to oxidation by strong nitrating agents (e.g., fuming nitric acid), leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Formation of Isomers: While the 3-position is sterically hindered, some formation of other isomers may occur.
Q3: Why are standard carboxylic acid reactions (e.g., esterification, amidation) proving to be so sluggish with this compound?
A3: The carboxylic acid group in 2,4,6-trimethyl-3-nitrobenzoic acid is flanked by two methyl groups, creating a highly sterically hindered environment. This steric hindrance can significantly slow down or even prevent reactions that require nucleophilic attack at the carbonyl carbon, such as Fischer esterification or amide bond formation using standard coupling reagents. This is analogous to the difficulty in forming cyanohydrins with highly substituted cyclohexanones.[6]
Q4: Is there a significant risk of decarboxylation during my experiments?
A4: Yes, the risk of decarboxylation is a critical consideration. The presence of an electron-withdrawing nitro group can stabilize the carbanion intermediate formed upon loss of CO₂, making decarboxylation more favorable.[4][5] This is particularly pronounced in compounds like 2,4,6-trinitrobenzoic acid, which can undergo explosive decarboxylation.[1][4] While 2,4,6-trimethyl-3-nitrobenzoic acid is less electron-deficient, the combination of electronic effects and potential relief of steric strain upon decarboxylation suggests that this process can be initiated by heat.
Troubleshooting Guide
Problem 1: Low Yields and/or Impure Product in the Synthesis of 2,4,6-trimethyl-3-nitrobenzoic Acid
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (2,4,6-trimethylbenzoic acid) | Insufficiently strong nitrating agent or reaction temperature is too low. | Use a stronger nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. Carefully control the reaction temperature, starting at a low temperature (e.g., 0-5 °C) and slowly allowing it to warm. |
| Formation of multiple products, including oxidized side products. | The nitrating conditions are too harsh, leading to oxidation of the methyl groups. | Use milder nitrating conditions, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures. |
| Difficulty in isolating the desired product from the reaction mixture. | The product may be soluble in the acidic reaction medium. | After the reaction is complete, carefully quench the reaction mixture by pouring it over ice. The product should precipitate and can be collected by filtration. |
Problem 2: Failure to Form an Ester or Amide Derivative
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion in Fischer esterification. | Steric hindrance around the carboxylic acid prevents the alcohol from attacking the carbonyl carbon. | Avoid direct esterification. First, convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride can then be reacted with the desired alcohol or amine. |
| Standard peptide coupling reagents (e.g., DCC, EDC) are ineffective for amide formation. | The bulky nature of the carboxylic acid prevents the formation of the activated ester intermediate. | Use a less sterically demanding activating agent. Alternatively, convert to the acyl chloride as described above. |
Problem 3: Evidence of Thermal Instability or Runaway Reaction
| Symptom | Possible Cause | Suggested Solution |
| Unexpected gas evolution, rapid temperature increase, or discoloration upon heating. | Onset of thermal decomposition and/or decarboxylation. | IMMEDIATELY remove the heat source and, if safe to do so, begin cooling the reaction vessel. Ensure adequate ventilation and work in a fume hood with the sash down. Do not heat this compound to high temperatures, especially when in a concentrated or solid form.[7][8][9][10] |
| A reaction exotherm that is difficult to control. | The reaction itself is highly exothermic, or a decomposition process has been initiated. | Always maintain strict temperature control. Use an ice bath for cooling, and add reagents slowly to manage the heat generated. For larger-scale reactions, consider process safety evaluation to determine the thermal hazards.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-trimethyl-3-nitrobenzoic Acid (Illustrative)
Safety First: This reaction should only be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment (lab coat, safety glasses, and gloves). A blast shield is recommended.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice/salt bath, slowly add 1.5 equivalents of fuming nitric acid to 5 equivalents of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Nitration: Dissolve 1 equivalent of 2,4,6-trimethylbenzoic acid in a separate portion of concentrated sulfuric acid. Cool this solution to 0 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,4,6-trimethylbenzoic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Conversion to 2,4,6-trimethyl-3-nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1 equivalent of 2,4,6-trimethyl-3-nitrobenzoic acid in 5-10 volumes of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude acyl chloride can be used in the next step without further purification.
Visualizations
Caption: Proposed synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid and potential side reactions.
Caption: Steric hindrance preventing nucleophilic attack on the carboxylic acid.
Caption: Safety workflow for handling potentially thermally unstable compounds.
References
- Filo. (n.d.). Which of the following compound gives at explosive on decarboxylation?
- Stack Exchange. (2020). Reaction of 2,4,6-triaminobenzoic acid in a protic medium and heat.
- PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid.
- SciELO. (2022). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- Guidechem. (n.d.). What are the synthesis methods of 2,4,6-Trimethylbenzoic acid?
- DocPlayer. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- ResearchGate. (2010). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
- ResearchGate. (n.d.). 2,4,6-Tribromobenzoic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- EPA. (n.d.). 2,4,6-trimethyl-3-nitrobenzoic acid Properties.
- Filo. (2023). In 2,4,6-trinitrobenzoic acid, the decarboxylation takes place most easil...
- Chemistry LibreTexts. (2021). The Decarboxylation of Carboxylic Acids and Their Salts.
- PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
- Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7).
- Gexcon. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- ChemicalBook. (n.d.). 2,4,6-Trimethylbenzoic acid.
- PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Gexcon. (n.d.). Runaway Reaction.
- PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid.
Sources
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Technical Support Center: Degradation Pathways of 2,4,6-trimethyl-3-nitrobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,4,6-trimethyl-3-nitrobenzoic acid. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions to support your experimental endeavors. Given the limited direct literature on this specific compound, this resource synthesizes information from the degradation of structurally analogous nitroaromatic and methylated aromatic compounds to provide a robust predictive framework and practical guidance.
Part 1: Troubleshooting Guide
This section addresses common challenges encountered during the study of 2,4,6-trimethyl-3-nitrobenzoic acid degradation in a question-and-answer format, emphasizing the causality behind experimental choices.
Q1: My microbial culture shows poor or no degradation of 2,4,6-trimethyl-3-nitrobenzoic acid. What are the potential causes and how can I troubleshoot this?
A1: The recalcitrance of 2,4,6-trimethyl-3-nitrobenzoic acid can be attributed to the electron-withdrawing nature of the nitro group and the steric hindrance from the three methyl groups, which can make enzymatic attack difficult.[1] Here’s a systematic approach to troubleshooting:
-
Substrate Toxicity: At high concentrations, nitroaromatic compounds can be toxic to microorganisms.[1]
-
Actionable Insight: Start by establishing a dose-response curve to determine the minimum inhibitory concentration (MIC). Begin your degradation experiments with a substrate concentration well below the MIC. If toxicity is still suspected, consider a fed-batch approach where the substrate is added incrementally.
-
-
Lack of Appropriate Catabolic Genes: The microbial strain you are using may not possess the necessary enzymes to initiate degradation.
-
Actionable Insight: Consider using a microbial consortium from a site contaminated with nitroaromatic compounds, as these communities are more likely to have evolved the required catabolic pathways.[2] Alternatively, if you are using a pure culture, ensure it has a known capability to degrade similar compounds.
-
-
Suboptimal Culture Conditions: Environmental parameters play a crucial role in microbial metabolism.
-
Actionable Insight: Systematically optimize pH, temperature, aeration, and nutrient composition. For example, some degradation pathways are favored under aerobic conditions, while others are more efficient anaerobically.[3]
-
-
Acclimation Period: Microorganisms may require a period of adaptation to induce the expression of the necessary degradative enzymes.
-
Actionable Insight: Before starting the main experiment, acclimate your culture by gradually introducing increasing concentrations of the target compound over several transfers.
-
Q2: I am observing the disappearance of the parent compound, but I cannot detect any degradation intermediates. What could be happening?
A2: This is a common yet perplexing issue in degradation studies. Several factors could be at play:
-
Rapid Downstream Metabolism: The initial degradation products might be rapidly consumed and funneled into central metabolic pathways.
-
Actionable Insight: Try sampling at much earlier time points. You could also use metabolic inhibitors (use with caution and appropriate controls) to block downstream enzymes and cause the accumulation of intermediates.
-
-
Formation of Polar Metabolites: Some degradation pathways produce highly polar intermediates that may not be efficiently extracted by standard liquid-liquid extraction protocols using non-polar solvents.
-
Actionable Insight: Modify your extraction procedure. Consider using a more polar solvent or a solid-phase extraction (SPE) method with a sorbent chemistry appropriate for polar compounds.
-
-
Adsorption to Biomass or Labware: The compound or its intermediates may be adsorbing to the microbial biomass or the surface of your experimental vessels.
-
Actionable Insight: Perform a mass balance analysis. Analyze the supernatant, the cell pellet (after lysis and extraction), and rinses of the experimental vessel to account for all the initial substrate.
-
-
Abiotic Loss: The compound might be degrading abiotically through processes like photolysis or hydrolysis.
-
Actionable Insight: Always run a sterile control (autoclaved medium with the compound but no microbes) and an abiotic control (medium with the compound and no microbes, not autoclaved) under the same experimental conditions.
-
Q3: My analytical method (HPLC/GC-MS) is not providing good separation of potential isomers or degradation products. How can I improve my analytical resolution?
A3: The separation of structurally similar isomers, such as different methylated or hydroxylated benzoic acids, can be challenging due to their similar physicochemical properties.[4]
-
For HPLC:
-
Actionable Insight:
-
Column Chemistry: If using a standard C18 column, consider switching to a phenyl-hexyl or a polar-embedded column to introduce different separation selectivity.[4]
-
Mobile Phase Optimization: Methodically adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile vs. methanol), the pH, and the ionic strength of the aqueous phase. A shallow gradient can often improve the resolution of closely eluting peaks.
-
-
-
For GC-MS:
-
Actionable Insight:
-
Derivatization: Many of the potential intermediates (e.g., hydroxylated benzoic acids) are not volatile enough for GC analysis. Derivatization with agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to create more volatile trimethylsilyl (TMS) ethers and esters is often necessary.
-
Column Selection: Utilize a column with a different stationary phase. If you are using a non-polar column (e.g., DB-5), try a mid-polar or polar column (e.g., DB-35 or DB-WAX) to alter the elution order.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of 2,4,6-trimethyl-3-nitrobenzoic acid?
A1: Based on the degradation of analogous compounds, two primary initial pathways can be hypothesized:
-
Oxidation of a Methyl Group: Similar to the degradation of 4-nitrotoluene, an initial oxidation of one of the methyl groups could occur, leading to the formation of a nitro-substituted benzyl alcohol, then an aldehyde, and finally a dicarboxylic acid.[5]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, then a hydroxylamino, and finally an amino group. This is a common initial step in the degradation of many nitroaromatic compounds.[6] The resulting aminotrimethylbenzoic acid could then be a substrate for further degradation.
Q2: What are the key enzymes potentially involved in the degradation of 2,4,6-trimethyl-3-nitrobenzoic acid?
A2: The enzymatic machinery is likely to be diverse and may include:
-
Monooxygenases and Dioxygenases: These enzymes are crucial for the initial oxidation of the methyl groups or the aromatic ring.[7]
-
Nitroreductases: These enzymes catalyze the reduction of the nitro group.
-
Dehydrogenases: These would be involved in the subsequent oxidation of any alcohol intermediates.
-
Ring-Cleavage Dioxygenases: Once the ring is dihydroxylated, these enzymes are responsible for cleaving the aromatic ring, a key step in mineralization.
Q3: Can 2,4,6-trimethyl-3-nitrobenzoic acid be degraded under anaerobic conditions?
A3: Yes, it is plausible. The degradation of trimethylbenzene isomers has been observed under denitrifying and sulfate-reducing conditions.[3] Under anaerobic conditions, the initial steps are less likely to involve oxygenases. Instead, reductive pathways are more common.
Q4: How can I confirm the identity of a suspected degradation intermediate?
A4: The gold standard for structural elucidation is a combination of chromatographic and spectroscopic techniques:
-
LC-MS/MS or GC-MS: Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, which can be compared to spectral libraries or used for de novo structural interpretation.
-
NMR Spectroscopy: For definitive structural confirmation, the intermediate needs to be isolated in sufficient quantity and purity for Nuclear Magnetic Resonance (NMR) analysis.
-
Comparison with Authentic Standards: The most straightforward method is to compare the retention time and mass spectrum of the suspected intermediate with those of a commercially available or synthesized authentic standard.
Part 3: Hypothetical Degradation Pathway
Based on established pathways for structurally related molecules, a plausible degradation pathway for 2,4,6-trimethyl-3-nitrobenzoic acid is proposed. It is important to note that this is a predictive model and requires experimental validation.
Caption: Hypothetical degradation pathways of 2,4,6-trimethyl-3-nitrobenzoic acid.
Part 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical microbial degradation experiment.
Protocol: Aerobic Degradation of 2,4,6-trimethyl-3-nitrobenzoic Acid by a Bacterial Isolate
-
Preparation of Media and Inoculum:
-
Prepare a minimal salts medium (MSM) with 2,4,6-trimethyl-3-nitrobenzoic acid as the sole carbon source. A typical concentration to start with is 50 mg/L, but this should be below the predetermined MIC.
-
Grow the bacterial isolate in a rich medium (e.g., Luria-Bertani broth) to mid-log phase.
-
Harvest the cells by centrifugation, wash twice with sterile MSM to remove residual rich medium, and resuspend in MSM to a final optical density at 600 nm (OD600) of 1.0.
-
-
Experimental Setup:
-
In sterile 250 mL Erlenmeyer flasks, add 50 mL of MSM containing 50 mg/L of 2,4,6-trimethyl-3-nitrobenzoic acid.
-
Inoculate the flasks with the washed cell suspension to a final OD600 of 0.05.
-
Prepare a sterile control flask (MSM with the compound, no inoculum) and an abiotic control flask (unsterilized MSM with the compound, no inoculum).
-
Incubate all flasks at the optimal growth temperature of the isolate with shaking (e.g., 200 rpm) to ensure adequate aeration.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from each flask.
-
Centrifuge the aliquot to separate the supernatant from the cell pellet.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using a validated HPLC or GC-MS method.
-
Monitor bacterial growth by measuring the OD600 of the cell suspension.
-
-
Data Interpretation:
-
Plot the concentration of 2,4,6-trimethyl-3-nitrobenzoic acid and the OD600 over time.
-
A significant decrease in the compound concentration in the inoculated flasks compared to the control flasks, coupled with an increase in biomass, indicates microbial degradation.
-
Identify and quantify any appearing peaks in the chromatogram as potential degradation intermediates.
-
Caption: General experimental workflow for a microbial degradation study.
Part 5: Data Presentation
Table 1: Example Data for Troubleshooting Analytical Methods
| Analytical Technique | Potential Issue | Recommended Solution |
| HPLC-UV | Poor peak shape (tailing) for the acidic parent compound. | Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Co-elution of intermediates. | Perform a gradient optimization. A shallower gradient over a longer run time can improve resolution. | |
| GC-MS | No peak observed for the parent compound or expected hydroxylated intermediates. | Derivatize the sample with a silylating agent (e.g., BSTFA) to increase volatility. |
| Poor reproducibility of peak areas. | Ensure complete and consistent derivatization by optimizing reaction time and temperature. Use an internal standard. |
References
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Peng, R. H., Xiong, A. S., Xue, Y., Fu, X. Y., Gao, F., Zhao, W., Tian, Y. S., & Yao, Q. H. (2008). Microbial biodegradation of polycyclic aromatic hydrocarbons. FEMS Microbiology Reviews, 32(6), 927–955. [Link]
-
Jahn, M. K., Haderlein, S. B., & Meckenstock, R. U. (2019). Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions. Water, 11(2), 382. [Link]
-
Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239–2243. [Link]
-
Marlow, J. J., & Reiss, B. (2011). Evolution of a new bacterial pathway for 4-nitrotoluene degradation. Molecular Microbiology, 79(6), 1463–1474. [Link]
-
Todorova, S., & Dencheva, V. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. Microorganisms, 11(11), 2736. [Link]
-
Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters, 137(2-3), 129–134. [Link]
-
Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of aromatic compounds. International Journal of Environmental Research and Public Health, 6(1), 278–309. [Link]
-
Chen, J., & Li, X. (2011). Microbial degradation of nitroaromatic compounds. Journal of Environmental Protection, 2(7), 936-946. [Link]
- Bayer AG. (1984). Process for the isolation of the methyl ester of m-nitrobenzoic acid.
-
Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239–2243. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Introduction: The Synthetic Challenge
The synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid is a nuanced process that requires careful control over reaction conditions to ensure both safety and product quality. The starting material, 2,4,6-trimethylbenzoic acid (also known as mesitoic acid), is a highly activated aromatic ring due to the presence of three electron-donating methyl groups. This high reactivity, while seemingly advantageous, presents significant challenges in controlling the nitration reaction, especially on a larger scale.
This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that researchers encounter during the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid.
Q1: What is the most common method for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid?
A1: The most prevalent method is the direct nitration of 2,4,6-trimethylbenzoic acid using a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: Why is temperature control so critical in this reaction?
A2: The nitration of the highly activated 2,4,6-trimethylbenzoic acid is a strongly exothermic reaction.[1] Poor temperature control can lead to a runaway reaction, posing a significant safety hazard.[2] Furthermore, higher temperatures can promote the formation of unwanted byproducts, such as dinitrated or oxidized species, which will complicate purification and reduce the overall yield.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Thermal Runaway: As mentioned, the exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not adequately controlled.
-
Handling of Mixed Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[2] Proper personal protective equipment (PPE) and handling procedures are essential.
-
Formation of Unstable Byproducts: Over-nitration can lead to the formation of polynitrated aromatic compounds, which can be thermally unstable and potentially explosive.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts include:
-
Dinitrated products: Although the steric hindrance from the two adjacent methyl groups provides some protection, dinitration can occur, especially under harsh reaction conditions.
-
Oxidation products: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl groups.
-
Isomeric impurities: While the directing effects of the substituents strongly favor nitration at the 3-position, trace amounts of other isomers may form.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[3][4] These methods allow for the tracking of the consumption of the starting material and the formation of the product.[5]
Troubleshooting Guide
This section provides a detailed breakdown of potential issues you may encounter during the synthesis and scale-up of 2,4,6-trimethyl-3-nitrobenzoic acid, along with actionable troubleshooting steps.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratio of nitric acid to the starting material is used. A molar excess of the nitrating agent is often required for effective nitration.[6][7] - Extend Reaction Time: Monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC) to confirm the complete consumption of the starting material. |
| Suboptimal Temperature | - Maintain Low Temperature: The reaction should be carried out at a low temperature (typically 0-10 °C) to favor the desired mononitration and prevent byproduct formation.[8] - Ensure Efficient Cooling: On a larger scale, ensure the cooling system has sufficient capacity to dissipate the heat generated by the reaction. |
| Poor Mixing | - Improve Agitation: Inadequate mixing can lead to localized "hot spots" and incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. |
| Product Loss During Workup | - Optimize Extraction: If using a liquid-liquid extraction for workup, ensure the pH is adjusted appropriately to keep the product in the desired phase. - Careful Crystallization: When purifying by crystallization, select an appropriate solvent system and control the cooling rate to maximize recovery. |
Problem 2: Formation of Significant Amounts of Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Strict Temperature Control: As detailed above, maintaining a low and consistent temperature is crucial to minimize the formation of dinitrated and oxidized byproducts. |
| Incorrect Reagent Addition Rate | - Slow and Controlled Addition: The nitrating agent should be added slowly and portion-wise to the solution of the starting material to control the reaction rate and temperature. |
| Over-Nitration | - Use a Milder Nitrating Agent: If over-nitration is a persistent issue, consider using a milder nitrating agent, although this may require process optimization. - Limit Reaction Time: Once the starting material is consumed (as determined by in-process monitoring), quench the reaction promptly to prevent further nitration of the product. |
| Oxidation of Methyl Groups | - Avoid Excessively Harsh Conditions: Prolonged exposure to a highly concentrated nitrating mixture at elevated temperatures can lead to oxidation. Adhere to the recommended reaction time and temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities | - Recrystallization: Multiple recrystallizations from a suitable solvent may be necessary to remove isomeric impurities. - Chromatography: For high-purity applications, column chromatography may be required. |
| Residual Acids | - Thorough Washing: Ensure the crude product is thoroughly washed with water to remove any residual nitric and sulfuric acids. |
| Colored Impurities | - Activated Carbon Treatment: Treatment with activated carbon during recrystallization can help to remove colored impurities. |
Experimental Protocols
Lab-Scale Synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid
This protocol is intended for experienced laboratory personnel. A thorough risk assessment should be conducted before commencing any experimental work.
Materials:
-
2,4,6-trimethylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,6-trimethylbenzoic acid in a suitable amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of 2,4,6-trimethylbenzoic acid, ensuring the temperature does not exceed 10 °C.[8]
-
After the addition is complete, continue stirring at 0-5 °C for the recommended reaction time, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Filter the solid and wash it thoroughly with cold water until the washings are neutral.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid.
Logical Relationship in Scale-Up Challenges
Sources
- 1. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
avoiding common pitfalls in experiments with 2,4,6-trimethyl-3-nitrobenzoic acid
Technical Support Center: 2,4,6-Trimethyl-3-nitrobenzoic Acid
Welcome to the Technical Support Center for 2,4,6-Trimethyl-3-nitrobenzoic Acid. As Senior Application Scientists, we have compiled this guide to help you navigate the unique challenges presented by this sterically hindered and electronically complex molecule. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the success and integrity of your experiments.
Section 1: Compound Profile & Key Considerations
What are the fundamental properties of 2,4,6-trimethyl-3-nitrobenzoic acid that influence its reactivity?
2,4,6-trimethyl-3-nitrobenzoic acid is a highly substituted aromatic carboxylic acid. Its experimental behavior is dominated by two key features:
-
Steric Hindrance: The carboxylic acid group is flanked by two methyl groups at the ortho positions (2 and 6). This significant steric bulk physically blocks access to the carboxyl carbon, making reactions like esterification or amide bond formation exceptionally difficult under standard conditions.[1][2]
-
Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, which increases the acidity of the carboxylic acid proton compared to its non-nitrated parent, 2,4,6-trimethylbenzoic acid.[3] The three methyl groups are electron-donating, which slightly counteracts this effect but primarily influences the reactivity of the aromatic ring.
Physicochemical Data Summary
The following table summarizes key properties for 2,4,6-trimethyl-3-nitrobenzoic acid and its parent compound for comparison.
| Property | 2,4,6-Trimethyl-3-nitrobenzoic Acid | 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid) |
| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₂O₂ |
| Molecular Weight | 209.19 g/mol | 164.20 g/mol |
| Appearance | Predicted: Solid | White to off-white solid[4] |
| Melting Point | Predicted: Data not available | 152-155 °C[4] |
| pKa | Predicted: Lower than Mesitoic Acid | ~3.45[4] |
| Solubility | Predicted: Soluble in organic solvents | Slightly soluble in Chloroform, Methanol[4] |
| Vapor Pressure | Predicted: 4.56e-5 mmHg (Average)[5] | Data not available |
Section 2: Synthesis & Purification Troubleshooting
The most common route to this compound is the nitration of 2,4,6-trimethylbenzoic acid. This process is fraught with potential pitfalls.
dot
Caption: Synthesis and Purification Workflow for 2,4,6-trimethyl-3-nitrobenzoic acid.
FAQ: Synthesis
Q: My nitration reaction is giving a very low yield or a dark, tarry mixture. What's going wrong?
A: This is a classic sign of an uncontrolled exothermic reaction. The nitration of activated rings (like those with three methyl groups) is extremely fast and generates significant heat.
-
Causality: If the temperature rises uncontrollably, you risk two primary side reactions:
-
Over-nitration: Formation of dinitro or even trinitro species, which are often highly colored and difficult to separate.
-
Oxidative Decomposition: The strong acid mixture can oxidize the methyl groups or the entire molecule at elevated temperatures, leading to charring.
-
-
Solution:
-
Strict Temperature Control: Begin the reaction at 0 °C or even -5 °C using an ice-salt bath.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2,4,6-trimethylbenzoic acid in sulfuric acid. Never add the substrate to the nitrating mixture.
-
Efficient Stirring: Ensure the reaction is stirred vigorously to dissipate heat and prevent localized "hot spots."[6]
-
Q: I've isolated my crude product, but it's difficult to purify. What is the best method?
A: The key is to leverage the acidic nature of the carboxylic acid group for an acid-base extraction, followed by recrystallization.
-
Causality: Your primary impurities are likely unreacted starting material and potentially neutral, over-nitrated byproducts. An acid-base extraction is highly effective at separating carboxylic acids from neutral compounds.
-
Troubleshooting Protocol: Purification
-
Dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and extract with a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with cold, dilute HCl until precipitation of your product is complete (check with pH paper).[7]
-
Filter the solid, wash with cold water, and dry.
-
For final purity, recrystallize from a suitable solvent system, such as an ethanol/water mixture.
-
Section 3: Common Reaction Pitfalls
FAQ: Reactions & Derivatization
Q: I am unable to form the methyl ester of 2,4,6-trimethyl-3-nitrobenzoic acid using standard Fischer esterification (Methanol/H₂SO₄). Why does this fail?
A: This is a direct consequence of the severe steric hindrance around the carboxylic acid.
-
Causality: The two ortho-methyl groups act as "bumpers," physically blocking the nucleophilic attack of methanol on the carboxyl carbon. Standard Fischer esterification, which requires this direct attack, is therefore kinetically unfavorable.[1]
-
Solution: You must use a different strategy that circumvents this steric blockade.
-
Formation of an Acyl Chloride: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is much more susceptible to nucleophilic attack.
-
Use of a Carbodiimide Coupling Agent: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxylic acid, allowing for subsequent reaction with an alcohol.
-
dot
Caption: Steric hindrance from ortho-methyl groups blocking nucleophilic attack.
Q: My sample decomposes when I try to measure its melting point or heat it in solution. What is happening?
A: You are likely observing thermal decarboxylation.
-
Causality: The combination of steric strain from the ortho-methyl groups and the presence of an electron-withdrawing nitro group can destabilize the molecule. Upon heating, the molecule may readily lose CO₂, especially if trace amounts of acid or base are present, to form 2,4,6-trimethyl-1,3-dinitrobenzene (if over-nitrated) or 1,3,5-trimethyl-2-nitrobenzene.[8][9]
-
Solution:
-
Careful Melting Point Determination: Use a low ramp rate on your melting point apparatus to avoid prolonged heating.
-
Avoid High Temperatures in Reactions: When running subsequent reactions, use the lowest possible temperature that allows the reaction to proceed. Avoid high-boiling solvents like DMF or toluene if possible.
-
Neutral Conditions: Ensure your reaction and workup conditions are as close to neutral as possible to avoid catalyzing the decarboxylation.
-
Section 4: Safety & Handling
Q: What are the primary safety hazards associated with this compound and its synthesis?
A: The primary hazards stem from the nitration process and the nitro-aromatic nature of the product.
-
Nitrating Agents: The use of concentrated nitric and sulfuric acids is highly hazardous. This mixture is extremely corrosive and a powerful oxidizing agent. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Exothermic Reaction: As detailed above, the nitration reaction can run away if not properly cooled, potentially causing boiling and splashing of corrosive acids.
-
Product Hazards: Nitro-aromatic compounds should be handled with care. While this specific compound is not a high explosive like TNT, it is still an energetic material. Avoid grinding the solid forcefully or heating it rapidly. It may cause skin and eye irritation.[10] Always handle the solid material in a well-ventilated area or fume hood.
References
-
PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Wang, Z., et al. (2010). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
U.S. Environmental Protection Agency. (n.d.). 2,4,6-trimethyl-3-nitrobenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-trinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Chemistry Stack Exchange. (2020). Reaction of 2,4,6-triaminobenzoic acid in a protic medium and heat. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction conditions on the nitration of mesitylene. Retrieved from [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-Trimethylbenzoic acid | 480-63-7 [chemicalbook.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 2,4,6-Trinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. westliberty.edu [westliberty.edu]
Technical Support Center: Improving Selectivity in Reactions with 2,4,6-trimethyl-3-nitrobenzoic Acid
Welcome to the technical support center for 2,4,6-trimethyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered and electronically complex molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction selectivity, increase yields, and minimize side-product formation. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions and protocols.
Problem 1: Low or No Yield During Selective Reduction of the Nitro Group
Question: I am trying to reduce the nitro group of 2,4,6-trimethyl-3-nitrobenzoic acid to an amine, but I am getting very low yields or recovering only the starting material. What is going wrong?
Answer:
This is a common issue that typically stems from one of two factors: catalyst incompatibility or unfavorable reaction conditions that do not favor the chemoselective reduction of the nitro group in the presence of a carboxylic acid.
Causality Analysis:
-
Catalyst Poisoning or Deactivation: The carboxylic acid moiety, while not typically reduced under these conditions, can interact with and deactivate certain catalysts.
-
Inappropriate Reducing Agent: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) will preferentially attack the carboxylic acid, while milder reagents may not be potent enough under standard conditions.[1] For instance, NaBH₄ is generally ineffective for nitro group reduction unless activated, and its use with nitrobenzoic acids has been reported to result in low conversion, likely due to decomposition by the acidic proton of the carboxyl group.[2]
-
Steric Hindrance: The three methyl groups ortho and para to the nitro group create significant steric congestion, which can hinder the approach of the substrate to the catalyst surface.
Solutions & Recommended Protocols:
The key to a successful reduction is choosing a method with high chemoselectivity for the nitro group that is tolerant of the carboxylic acid and effective for hindered substrates. Catalytic transfer hydrogenation is often an excellent choice.[3]
Workflow: Choosing the Right Reduction Strategy
Caption: Decision workflow for selective nitro group reduction.
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
This method is highly effective as it generates hydrogen in situ and often shows excellent selectivity for nitro groups over other functionalities.[4]
-
Setup: In a round-bottom flask, dissolve 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Hydrogen Source: Add formic acid (5.0 eq.) or ammonium formate (5.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC or LC-MS. The reaction is usually complete within 2-6 hours.
-
Workup: Cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of acid-stable functional groups.[5]
-
Setup: Suspend 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq.) in ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).
-
Reaction: Heat the mixture to reflux (70-80 °C) for 3-5 hours, monitoring progress by TLC.
-
Workup: After cooling, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9). This will precipitate tin salts.
-
Filtration: Filter the mixture through Celite to remove the tin salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
| Method | Pros | Cons | Selectivity |
| Catalytic Transfer Hydrogenation | Mild conditions, clean reaction, easy workup. | Pd catalyst can be expensive. | Excellent for NO₂ over COOH. |
| SnCl₂ Reduction | Inexpensive, highly reliable, tolerant of many functional groups.[5] | Stoichiometric amounts of tin salts produced, requires careful workup. | Excellent for NO₂ over COOH. |
Problem 2: Incomplete Conversion or Low Yield During Esterification or Amidation
Question: I am struggling to form an ester or an amide from 2,4,6-trimethyl-3-nitrobenzoic acid. Standard methods like Fischer esterification or using EDC/HOBt for amide coupling are giving me poor results. Why is this reaction so difficult?
Answer:
The difficulty in forming esters or amides from this substrate is almost entirely due to severe steric hindrance. The carboxylic acid group is flanked by two ortho methyl groups, creating a "neopentyl-like" environment that dramatically slows the rate of nucleophilic attack at the carbonyl carbon.
Causality Analysis:
-
Steric Shielding: The two ortho methyl groups physically block the trajectory of incoming nucleophiles (alcohols or amines), making it difficult for them to reach the electrophilic carbonyl carbon. This is a well-documented issue for 2,4,6-trisubstituted benzoic acids.[6]
-
Reversibility of Reaction: For reactions like Fischer esterification, the equilibrium may not favor product formation, and driving the reaction to completion can be challenging without efficient water removal.[7]
-
Ineffective Activation: Standard coupling reagents may form activated intermediates (e.g., O-acylisourea with DCC/EDC) that are still too sterically hindered to react efficiently with the nucleophile.
Visualizing Steric Hindrance
Caption: Ortho methyl groups block nucleophilic attack on the carboxyl group.
Solutions & Recommended Protocols:
To overcome this steric barrier, the carboxylic acid must be converted into a highly reactive intermediate.
Protocol 3: Esterification/Amidation via an Acyl Chloride Intermediate
This two-step approach is often the most effective for highly hindered acids. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[8]
-
Acyl Chloride Formation:
-
In a fume hood, add 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq.) to a flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq.), often with a catalytic amount of DMF (1-2 drops).
-
Gently heat the mixture to reflux (typically ~70-80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Carefully remove the excess SOCl₂ under reduced pressure (a vacuum pump with a base trap is recommended). The resulting crude 2,4,6-trimethyl-3-nitrobenzoyl chloride can often be used directly in the next step.
-
-
Ester or Amide Formation:
-
Dissolve the crude acyl chloride in a dry, non-protic solvent (e.g., DCM, THF, or toluene).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of the desired alcohol or amine (1.1 eq.) and a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2 eq.) in the same solvent. The base is crucial to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or dilute aqueous HCl. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the product.
-
Alternative Coupling Reagents for Hindered Systems
If a one-pot procedure is desired, more powerful coupling reagents that generate highly reactive intermediates, such as acyl fluorides, may be effective.[9]
| Coupling Reagent Class | Example(s) | Mechanism/Advantage | Considerations |
| Carbodiimides | DCC, EDC (+ HOBt/DMAP) | Forms O-acylisourea intermediate. | Often insufficient for severely hindered acids. |
| Phosphonium Salts | PyBOP, PyAOP | Forms reactive oxyphosphonium ester. | More expensive but can be more effective. |
| Uronium Salts | HATU, HBTU | Forms activated uronium ester.[10] | Very effective but can be costly. |
| Acyl Halide Formers | TFFH, PyBroP | In situ formation of highly reactive acyl fluoride/bromide. | Excellent for hindered systems; may require elevated temperatures.[9] |
Frequently Asked Questions (FAQs)
Q1: Can I perform a one-pot reaction to reduce the nitro group and form an amide simultaneously?
A one-pot reductive amidation is an attractive strategy for process efficiency. This can be achieved by combining a nitro reduction with an in-situ amide coupling. A promising approach involves the catalytic hydrogenation of the nitroarene in the presence of a carboxylic acid.[11]
Conceptual Workflow for Reductive Amidation:
-
Combine 2,4,6-trimethyl-3-nitrobenzoic acid, a desired amine, and a hydrogenation catalyst (e.g., Pd/C) in a suitable solvent.
-
Introduce a hydrogen source (H₂ gas or a transfer hydrogenation reagent).
-
The nitro group is reduced to the amine in situ.
-
The newly formed amine can then be coupled with the carboxylic acid, though this step will likely require an activating agent or high temperatures due to the steric hindrance, making a true one-pot reaction challenging for this specific substrate without significant optimization.
Q2: I need to perform a reaction on the nitro group, but I am concerned about side reactions with the carboxylic acid. What is the best way to protect the carboxylic acid group?
Protecting the carboxylic acid is a robust strategy to ensure selectivity. The choice of protecting group should be "orthogonal" to the conditions of your subsequent reaction, meaning it can be removed without affecting other parts of the molecule.[12]
Orthogonal Protection Strategy:
Caption: Orthogonal protection workflow.
Recommended Protecting Group: Benzyl (Bn) Ester
-
Protection: The benzyl ester can be formed under standard Fischer esterification conditions (benzyl alcohol, acid catalyst) or by reacting the sodium salt of the carboxylic acid with benzyl bromide.
-
Stability: The benzyl ester is stable to a wide range of reaction conditions, including many used for nitro group reduction (e.g., SnCl₂, transfer hydrogenation).
-
Deprotection: The benzyl group is readily cleaved by catalytic hydrogenation (H₂, Pd/C).[12] This is particularly advantageous if you are reducing the nitro group via hydrogenation, as both transformations can potentially occur in the same step, although selectivity can be an issue. If a different reducing agent was used for the nitro group, a separate hydrogenation step will cleanly remove the benzyl group to regenerate the carboxylic acid.
Q3: Are there any specific safety concerns when working with 2,4,6-trimethyl-3-nitrobenzoic acid?
While 2,4,6-trimethyl-3-nitrobenzoic acid itself is not explosive like its trinitro counterpart, it is a nitroaromatic compound and should be handled with appropriate care.
-
Thermal Stability: Avoid excessive heating, as nitroaromatic compounds can decompose exothermically.
-
Reactivity: Be cautious when performing reductions, especially on a large scale, as these reactions are often exothermic. Use controlled addition of reagents and adequate cooling.
-
Toxicity: Handle with standard personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or fume hood.
References
-
Albericio, F., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
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Wikipedia. (n.d.). Protecting group. Retrieved January 27, 2026, from [Link]
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved January 27, 2026, from [Link]
- ResearchGate. (n.d.). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids.
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 27, 2026, from [Link]
- Pharmaceutical Fronts. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
- University of Oxford. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved January 27, 2026, from [Link]
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
- YouTube. (2023). Organic Chemistry - Reduction Reactions.
- ResearchGate. (2025). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.
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University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 27, 2026, from [Link]
- PubMed Central (PMC). (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 27, 2026, from [Link]
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- The Journal of Organic Chemistry. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- PubMed. (n.d.). The synthesis of sterically hindered amides.
- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Green Chemistry (RSC Publishing). (n.d.). Ru single atoms for efficient chemoselective hydrogenation of nitrobenzene to azoxybenzene.
- YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 27, 2026, from [Link]
- ResearchGate. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- YouTube. (2024). How to Calculate percentage yield of benzoic acid formed from theoretical & observed yield.
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved January 27, 2026, from [Link]
- Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 27, 2026, from [Link]
- University of California, Irvine. (n.d.). Protecting Groups.
- YouTube. (2021). CHEM 622 Asymmetric Hydrogenation 4-23-21.
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved January 27, 2026, from [Link]
- RSC Publishing. (n.d.). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells.
- ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
- ResearchGate. (2025). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity.
- MDPI. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst.
- YouTube. (2025). What Causes A Low Percent Yield In Chemical Reactions?.
- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Carboxyanhydrides.
- Nature Communications. (2022). Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites.
- PMC. (n.d.). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.
- Green Chemistry (RSC Publishing). (n.d.). Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2,4,6-trimethyl-3-nitrobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the characterization of 2,4,6-trimethyl-3-nitrobenzoic acid, a substituted aromatic molecule, using the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output. This guide is structured to serve as a practical comparison, not only of the techniques themselves but also of the expected data versus that of structurally related analogues, thereby creating a self-validating analytical framework.
The Strategic Choice: Why NMR and Mass Spectrometry?
While techniques like FT-IR can confirm the presence of functional groups (e.g., carboxylic acid, nitro group), they fall short of providing the atomic-level connectivity and definitive molecular formula required for absolute structural elucidation. NMR spectroscopy offers an unparalleled window into the chemical environment of each proton and carbon atom, revealing the precise arrangement of the molecule's scaffold. Mass spectrometry complements this by providing a high-accuracy molecular weight and a fragmentation "fingerprint" that further corroborates the proposed structure. The combined, orthogonal data from these two techniques provides the highest level of confidence in a compound's identity.
¹H NMR Spectroscopy: Predicting the Proton Landscape
The ¹H NMR spectrum is dictated by the electronic environment surrounding each proton. In 2,4,6-trimethyl-3-nitrobenzoic acid, the substitution pattern creates a unique set of chemical shifts. Our prediction is grounded in the fundamental principles of shielding and deshielding, and validated by comparing with known data for similar structures like 2,4,6-trimethylbenzoic acid[1] and 3-nitrobenzoic acid.[2][3]
-
Aromatic Proton (H-5): This lone proton is flanked by two methyl groups. We predict its signal to appear as a singlet. Its chemical shift will be influenced by the electron-donating methyl groups and the overall electron-withdrawing nature of the nitro and carboxylic acid groups. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[4]
-
Methyl Protons (C-2, C-6 CH₃): These two methyl groups are ortho to the carboxylic acid. Due to steric hindrance from the adjacent nitro and carboxylic acid groups, free rotation may be somewhat restricted. However, on the NMR timescale, they are expected to be chemically equivalent and will likely appear as a single, sharp singlet.
-
Methyl Protons (C-4 CH₃): This methyl group is para to the carboxylic acid and meta to the nitro group, placing it in a distinct electronic environment from the other two. It will appear as a separate singlet.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and subject to hydrogen bonding and exchange with trace water, resulting in a broad singlet far downfield, typically above 10 ppm.[1]
dot graph "Molecular_Structure_for_NMR_Assignment" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Molecular structure of 2,4,6-trimethyl-3-nitrobenzoic acid.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| -COOH | > 11.0 | Broad Singlet | Highly deshielded acidic proton. |
| Aromatic H-5 | ~7.0 - 7.2 | Singlet | deshielded by aromatic ring current, influenced by adjacent methyl groups. |
| C-2 & C-6 -CH₃ | ~2.3 - 2.5 | Singlet | Ortho to COOH, deshielded relative to C-4 methyl. |
| C-4 -CH₃ | ~2.2 - 2.4 | Singlet | Para to COOH, less deshielded than ortho methyls. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments. Due to the molecule's asymmetry, we expect to see ten distinct signals. The chemical shifts are predicted based on established substituent effects in benzene derivatives.[5][6]
-
Carboxylic Carbon (-COOH): This carbon is double-bonded to one oxygen and single-bonded to another, making it highly electron-poor and thus the most deshielded, typically appearing in the 165-185 ppm range.[7][8]
-
Aromatic Carbons (C1-C6): These carbons resonate in the aromatic region (120-170 ppm).
-
C3 (ipso-NO₂): The carbon directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
-
C1 (ipso-COOH): The carbon bearing the carboxylic acid group will also be deshielded.
-
C2, C4, C6 (ipso-CH₃): These carbons attached to methyl groups will have their shifts influenced by the methyl substitution.
-
C5: This is the only aromatic carbon bonded to a hydrogen and will be the most shielded of the ring carbons.
-
-
Methyl Carbons (-CH₃): These carbons are the most shielded, appearing furthest upfield (typically 15-25 ppm). We expect three distinct signals corresponding to the three unique methyl group environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Predicted Shift (ppm) | Rationale |
|---|---|---|
| -COOH | 168 - 175 | Deshielded carbonyl carbon.[7][8] |
| C-3 (ipso-NO₂) | 148 - 152 | Strong deshielding by attached nitro group. |
| C-2, C-4, C-6 (ipso-CH₃) | 135 - 145 | Deshielded quaternary carbons, influenced by adjacent groups. |
| C-1 (ipso-COOH) | 130 - 138 | Deshielded quaternary carbon. |
| C-5 | 128 - 132 | Shielded relative to other aromatic carbons. |
| C-2, C-6 -CH₃ | 20 - 23 | Shielded aliphatic carbons. |
| C-4 -CH₃ | 18 - 21 | Shielded aliphatic carbon, distinct from C2/C6 methyls. |
Mass Spectrometry: Deconstructing the Molecule
Electron Ionization (EI) mass spectrometry is an excellent choice for this analysis. The process involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the intact molecular ion and its subsequent fragments. The fragmentation pattern is highly dependent on the stability of the resulting ions and radicals.[9] For 2,4,6-trimethyl-3-nitrobenzoic acid (Molecular Formula: C₁₀H₁₁NO₄, Molecular Weight: 209.20 g/mol ), we anticipate the following:
-
Molecular Ion (M⁺): A peak at m/z = 209. The stability of the aromatic ring should make this peak readily observable.[10]
-
Key Fragmentation Pathways: Energetically unstable molecular ions will break apart in predictable ways.[9]
-
Loss of a hydroxyl radical (-•OH): [M - 17]⁺ → m/z = 192. This is a common fragmentation for carboxylic acids.[10]
-
Loss of a nitro group (-•NO₂): [M - 46]⁺ → m/z = 163. A characteristic fragmentation for nitroaromatic compounds.[11][12]
-
Loss of a carboxyl group (-•COOH): [M - 45]⁺ → m/z = 164. Another common pathway for carboxylic acids.[10]
-
Loss of a methyl radical (-•CH₃): [M - 15]⁺ → m/z = 194. This is due to cleavage of one of the methyl groups.
-
The relative abundance of these fragment ions provides further structural confirmation. For instance, the formation of a stable acylium ion at m/z 192 is a highly probable event.
dot digraph "Mass_Spectrometry_Fragmentation" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Predicted major fragmentation pathways in EI-MS.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 209 | [C₁₀H₁₁NO₄]⁺ | Molecular Ion (M⁺) |
| 192 | [M - OH]⁺ | Loss of hydroxyl radical from COOH group.[10] |
| 164 | [M - COOH]⁺ | Loss of carboxyl group.[10] |
| 163 | [M - NO₂]⁺ | Loss of nitro group.[11][12] |
| 194 | [M - CH₃]⁺ | Loss of a methyl radical. |
Recommended Experimental Protocols
To ensure data of the highest quality, the following protocols are recommended.
1. NMR Sample Preparation and Acquisition
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Solvent Selection: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds.[2] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though the residual water peak will be more significant.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample Preparation: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.
-
Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same instrument.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary.
-
-
2. Mass Spectrometry Sample Preparation and Acquisition
-
Objective: To determine the molecular weight and obtain a fragmentation pattern to confirm the molecular structure.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample via a direct insertion probe or GC inlet if the compound is sufficiently volatile and thermally stable.
-
Use a standard ionization energy of 70 eV, which provides reproducible fragmentation patterns.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Conclusion
The structural characterization of 2,4,6-trimethyl-3-nitrobenzoic acid is definitively achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the atomic framework, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation. By grounding our spectral predictions in the known behavior of analogous compounds and fundamental chemical principles, this guide provides a robust framework for any researcher tasked with the characterization of novel organic molecules.
References
- Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry, 2013.
-
Clark, J. Mass Spectra - Fragmentation Patterns. Chemguide. [Link]
-
Kaakeh, M., et al. Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate, 2008. [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube, 29 Dec. 2022. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 29 Aug. 2023. [Link]
-
Al-Khalafi, H. S. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH, 2015. [Link]
-
Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips. YouTube, 7 Apr. 2025. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Spectroscopy Letters, 1983. [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest, 2015. [Link]
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- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the Structural Confirmation of Synthesized 2,4,6-trimethyl-3-nitrobenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as 2,4,6-trimethyl-3-nitrobenzoic acid, requires a multi-faceted analytical approach to ensure that the target molecule has been formed, and to differentiate it from unreacted starting materials and potential isomeric byproducts.
Synthesis Context: Anticipating Potential Byproducts
The most direct route to 2,4,6-trimethyl-3-nitrobenzoic acid is the electrophilic nitration of 2,4,6-trimethylbenzoic acid. The three methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. In this heavily substituted ring, the only available position for substitution is the C3 (or C5) position. A historical synthesis involves the nitration of 2,4,6-trimethylbenzaldehyde followed by oxidation to the corresponding carboxylic acid[1].
Therefore, the primary analytical challenge is to confirm the addition of a single nitro group at the C3 position and to distinguish the final product from key alternatives:
-
Unreacted Starting Material: 2,4,6-trimethylbenzoic acid.
-
Dinitro Byproducts: Such as 3,5-dinitro-2,4,6-trimethylbenzoic acid, which could form under more aggressive reaction conditions.
This guide will focus on how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can be synergistically employed to provide unequivocal structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each nucleus.
Expertise & Experience: Why NMR is the Gold Standard
For 2,4,6-trimethyl-3-nitrobenzoic acid, ¹H NMR allows us to "count" and characterize the different types of protons—specifically, the aromatic proton and the protons on the three methyl groups. The introduction of the electron-withdrawing nitro group at the C3 position will induce predictable downfield shifts in the signals of nearby protons compared to the starting material. ¹³C NMR complements this by providing a map of the carbon skeleton, with the carbons attached to or near the nitro and carboxyl groups showing distinct chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the substitution pattern and functional groups.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry synthesized product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Caption: Workflow for NMR Spectroscopic Analysis.
Data Interpretation: A Comparative Analysis
The key to confirmation lies in comparing the observed spectrum with the known spectrum of the starting material and the predicted spectrum of the product.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,4,6-trimethylbenzoic acid (Experimental in CDCl₃)[2] | ~12.25 (1H, s, -COOH), 6.88 (2H, s, Ar-H), 2.42 (6H, s, 2,6-CH₃), 2.28 (3H, s, 4-CH₃) | Experimental data for specific carbons not readily available, but aromatic region would be ~128-140 ppm. |
| 2,4,6-trimethyl-3-nitrobenzoic acid (Predicted)[3] | ~11-13 (1H, s, -COOH), ~7.1 (1H, s, Ar-H), ~2.5 (3H, s, CH₃), ~2.4 (3H, s, CH₃), ~2.3 (3H, s, CH₃) | ~168 (C=O), ~150 (C-NO₂), ~130-145 (other Ar-C), ~20-22 (CH₃ carbons) |
Trustworthiness: How the Data Validates the Structure
-
¹H NMR Analysis:
-
Aromatic Region: The most telling feature is the change in the aromatic region. The starting material shows a singlet integrating to two protons. The successful product, 2,4,6-trimethyl-3-nitrobenzoic acid, will show a singlet integrating to only one proton, confirming the substitution on the ring.
-
Methyl Groups: The three methyl group signals, which are two distinct peaks in the starting material (a 6H singlet and a 3H singlet), are predicted to become three separate singlets in the product due to the asymmetric environment created by the nitro group.
-
-
¹³C NMR Analysis:
-
Aromatic Carbons: The starting material has 4 unique aromatic carbon signals due to symmetry. The product will have 6 distinct aromatic carbon signals.
-
C-NO₂ Signal: A new quaternary carbon signal will appear significantly downfield (predicted around 150 ppm) corresponding to the carbon atom directly attached to the electron-withdrawing nitro group. This provides direct evidence of nitration.
-
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is an essential technique for determining the molecular weight of a compound, providing a fundamental check on the success of a chemical reaction.
Expertise & Experience: Why MS is a Critical First Check
The addition of a nitro group (-NO₂) to the starting material (C₁₀H₁₂O₂) results in a predictable mass increase. The nitro group adds one nitrogen and two oxygen atoms while removing one hydrogen atom. This corresponds to a mass increase of (14.003 + 2 * 15.995) - 1.008 = 44.985 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision, leaving no doubt about the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and confirm the elemental composition of the synthesized product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion. ESI in negative ion mode is often ideal for carboxylic acids, as they readily deprotonate to form [M-H]⁻.
-
Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Identify the peak corresponding to the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) and compare its exact measured mass to the theoretical mass calculated for the expected formula.
Caption: Workflow for High-Resolution Mass Spectrometry.
Data Interpretation: Mass Comparison
| Compound | Formula | Molecular Weight (Da) | Expected [M-H]⁻ Ion (m/z) |
| 2,4,6-trimethylbenzoic acid | C₁₀H₁₂O₂ | 164.0837 | 163.0765 |
| 2,4,6-trimethyl-3-nitrobenzoic acid | C₁₀H₁₁NO₄ | 209.0688 | 208.0616 |
| 3,5-dinitro-2,4,6-trimethylbenzoic acid | C₁₀H₁₀N₂O₆ | 254.0539 | 253.0466 |
Trustworthiness: How the Data Validates the Structure
The observation of a high-intensity ion with an m/z value matching 208.0616 (for [M-H]⁻) within a very low error margin (typically < 5 ppm) provides strong evidence for the successful synthesis of the mono-nitro product. The absence of a significant peak at m/z 163.0765 would indicate complete consumption of the starting material, while the absence of a peak at m/z 253.0466 would rule out the formation of the dinitro byproduct.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. It is particularly effective for confirming the incorporation of the nitro group and the retention of the carboxylic acid moiety.
Expertise & Experience: Why IR is a Quick and Effective Check
The covalent bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. For our target molecule, we expect to see the characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and, crucially, the new, strong absorptions corresponding to the nitro group (N-O symmetric and asymmetric stretches).
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Objective: To obtain an IR spectrum to verify the presence of the nitro and carboxylic acid functional groups.
Methodology:
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
Caption: Workflow for FTIR-ATR Spectroscopy.
Data Interpretation: Characteristic Vibrational Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong, sharp |
| Aromatic Nitro | N-O asymmetric stretch | 1500-1560 | Strong |
| Aromatic Nitro | N-O symmetric stretch | 1345-1385 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to weak |
Trustworthiness: How the Data Validates the Structure
-
Confirmation of Nitration: The most critical evidence from the IR spectrum is the appearance of two new, strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions[4]. The starting material, 2,4,6-trimethylbenzoic acid, will not have these peaks. Their presence is a clear indicator of a successful nitration reaction.
-
Retention of Carboxylic Acid: The continued presence of the very broad O-H stretch from ~2500-3300 cm⁻¹ and the strong C=O stretch around 1700 cm⁻¹ confirms that the carboxylic acid group remains intact.
Conclusion
The structural confirmation of a synthesized compound like 2,4,6-trimethyl-3-nitrobenzoic acid is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. NMR spectroscopy provides the definitive structural map, mass spectrometry confirms the molecular formula, and IR spectroscopy quickly verifies the presence of key functional groups. By comparing the experimental data of the synthesized product against the known data of the starting material and the predicted data for the target molecule, a researcher can build an unassailable case for the compound's structure. This rigorous, multi-technique approach embodies the principles of scientific integrity and is essential for reliable research and development.
References
-
Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2020). Interpreting Infrared Spectra.[Link]
-
Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Morgan, W. H. (1931). CLII.—The Nitration of 2 : 4 : 6-Trimethylbenzaldehyde. Journal of the Chemical Society (Resumed), 1163-1166. [Link]
-
Brainly. (2023). What IR peaks are present in 3-nitrobenzoic acid?[Link]
Sources
A Comparative Analysis of 2,4,6-trimethyl-3-nitrobenzoic Acid and Isomeric Nitrobenzoic Acids for the Research Scientist
For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount. Nitrobenzoic acids, a class of compounds characterized by a benzene ring substituted with both a carboxylic acid and a nitro group, are pivotal intermediates. Their utility stems from the versatile reactivity of both functional groups, allowing for a diverse range of chemical transformations. This guide provides an in-depth comparison of 2,4,6-trimethyl-3-nitrobenzoic acid with its simpler, non-methylated isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. We will delve into their physicochemical properties, reactivity, and potential applications, supported by experimental data and established protocols, to inform your selection process.
Introduction: The Interplay of Sterics and Electronics
The chemical behavior of substituted benzoic acids is a classic case study in the interplay of electronic and steric effects. The nitro group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid and deactivates the aromatic ring towards electrophilic substitution. The position of the nitro group relative to the carboxylic acid, as well as the presence of other substituents, fine-tunes these properties.
2,4,6-trimethyl-3-nitrobenzoic acid presents a unique case where the electronic influence of the nitro group is modulated by the significant steric hindrance imposed by three methyl groups. This guide will illuminate how these structural nuances translate into tangible differences in physical properties and chemical reactivity.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of a compound's physical properties is crucial for its effective use in synthesis. The following table summarizes key physicochemical data for the nitrobenzoic acids under comparison. It is important to note that while extensive experimental data is available for the simple nitrobenzoic acid isomers, documented experimental values for 2,4,6-trimethyl-3-nitrobenzoic acid are scarce.
| Property | 2,4,6-Trimethyl-3-nitrobenzoic Acid | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | 2,4,6-Trimethylbenzoic Acid (for reference) |
| Molecular Weight ( g/mol ) | 209.20 | 167.12 | 167.12 | 167.12 | 164.20 |
| Melting Point (°C) | 182[1] | 146-148 | 139-141[2] | 238-241 | 152-155 |
| pKa (in water) | Not available | ~2.17 | ~3.47[2] | ~3.41 | 3.448 |
| Water Solubility ( g/100 mL) | Not available | 0.75 (at 25 °C) | 0.24 (at 15 °C)[2] | <0.1 (at 26 °C) | 0.07225 (temperature not stated) |
Analysis of Physicochemical Trends:
-
Melting Point: The significantly higher melting point of 4-nitrobenzoic acid compared to its ortho and meta isomers is attributable to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice. The melting point of 2,4,6-trimethyl-3-nitrobenzoic acid is notably high, suggesting a well-ordered crystal structure despite its bulky nature.
-
Acidity (pKa): The nitro group's electron-withdrawing nature increases the acidity of all nitrobenzoic acids compared to benzoic acid (pKa ≈ 4.2). 2-Nitrobenzoic acid is the strongest acid among the simple isomers due to the proximity of the nitro group to the carboxylic acid, which provides a strong inductive effect and potential intramolecular hydrogen bonding to stabilize the carboxylate anion. The pKa of 2,4,6-trimethyl-3-nitrobenzoic acid is not experimentally documented, but it is expected to be influenced by the competing effects of the electron-donating methyl groups and the electron-withdrawing nitro group, as well as steric hindrance affecting solvation of the carboxylate.
-
Solubility: The solubility of nitrobenzoic acids in water is generally low and is influenced by the polarity and crystal lattice energy. The para isomer, with its high melting point, exhibits the lowest water solubility.
Structural Comparison
The following diagram illustrates the structures of the compared benzoic acid derivatives.
Synthesis of Nitrobenzoic Acids
The synthetic routes to these compounds are well-established, with the nitration of a benzoic acid derivative being a common strategy.
General Workflow for Nitration
Synthesis of 3-Nitrobenzoic Acid
A common laboratory preparation involves the nitration of benzoic acid. The carboxylic acid group is a meta-director, leading predominantly to the 3-nitro isomer.[2][3]
Experimental Protocol:
-
Preparation of Nitrating Mixture: Carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask cooled in an ice bath.
-
Reaction: Slowly add benzoic acid to the cooled nitrating mixture while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction.
-
Work-up: After the addition is complete, allow the reaction to proceed for a specified time before pouring the mixture onto crushed ice to precipitate the crude product.
-
Purification: The crude 3-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from water or dilute acid.[3]
Synthesis of 2,4,6-trimethyl-3-nitrobenzoic Acid
The synthesis of this sterically hindered molecule involves the nitration of 2,4,6-trimethylbenzaldehyde followed by oxidation of the aldehyde group to a carboxylic acid.[1]
Experimental Protocol (as described in historical literature):
-
Nitration of 2,4,6-trimethylbenzaldehyde: The aldehyde is treated with a mixture of fuming nitric acid and acetic acid to yield 3-nitro-2,4,6-trimethylbenzaldehyde.[1]
-
Oxidation: The resulting nitro-aldehyde is then oxidized using a suitable oxidizing agent, such as potassium permanganate in a basic solution, to form 3-nitro-2,4,6-trimethylbenzoic acid.[1]
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is acidified to precipitate the carboxylic acid, which can then be purified by recrystallization.[1]
Comparative Reactivity
The reactivity of the carboxylic acid and nitro groups is significantly influenced by the substitution pattern on the benzene ring.
Esterification of the Carboxylic Acid Group
Esterification is a fundamental reaction of carboxylic acids. The rate and feasibility of this reaction are highly dependent on steric hindrance around the carboxyl group.
Fischer Esterification of 3-Nitrobenzoic Acid:
This is a standard acid-catalyzed esterification.
Experimental Protocol:
-
Reaction Setup: A mixture of 3-nitrobenzoic acid, an excess of an alcohol (e.g., methanol), and a catalytic amount of a strong acid (e.g., sulfuric acid) is refluxed.
-
Reaction Monitoring: The reaction is monitored by techniques such as thin-layer chromatography (TLC) until completion.
-
Work-up: The excess alcohol is removed by distillation. The residue is then neutralized, and the ester is extracted with an organic solvent.
-
Purification: The crude ester is purified by distillation or recrystallization.
Expected Reactivity of 2,4,6-trimethyl-3-nitrobenzoic Acid in Esterification:
Due to the severe steric hindrance from the two ortho-methyl groups, the direct acid-catalyzed esterification of 2,4,6-trimethyl-3-nitrobenzoic acid is expected to be extremely slow or not proceed at all under standard conditions. The bulky methyl groups physically block the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.
Overcoming Steric Hindrance in Esterification:
For sterically hindered carboxylic acids, alternative esterification methods are necessary. These may include:
-
Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride then readily reacts with alcohols to form the ester.
-
Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the esterification of sterically hindered acids under milder conditions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key transformation, providing access to aminobenzoic acids, which are valuable precursors in pharmaceutical and dye synthesis.
General Protocol for Nitro Group Reduction:
A common method involves catalytic hydrogenation.
-
Reaction Setup: The nitrobenzoic acid is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in the presence of a catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (either at atmospheric or elevated pressure) with stirring until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the aminobenzoic acid.
Expected Reactivity of 2,4,6-trimethyl-3-nitrobenzoic Acid in Nitro Reduction:
The steric hindrance from the adjacent methyl groups might influence the rate of catalytic hydrogenation. The nitro group may be somewhat shielded from the catalyst surface. However, this reaction is generally expected to proceed, although potentially requiring more forcing conditions (higher pressure or temperature) compared to the less hindered isomers.
Applications in Drug Development and Organic Synthesis
-
2-, 3-, and 4-Nitrobenzoic Acids: These are widely used as intermediates in the synthesis of a variety of pharmaceuticals, including analgesics, anesthetics, and antibacterial agents. The corresponding aminobenzoic acids are also key building blocks. For example, 4-aminobenzoic acid (PABA) is a precursor to folic acid.
-
2,4,6-trimethyl-3-nitrobenzoic Acid: While less common, this molecule and its derivatives can be valuable in constructing highly substituted aromatic compounds. The corresponding amine, 3-amino-2,4,6-trimethylbenzoic acid, could be a useful building block for creating sterically constrained bioactive molecules, where the fixed conformation can lead to enhanced selectivity for biological targets. The steric bulk can also be exploited to modulate the pharmacokinetic properties of a drug molecule.
Conclusion
The choice between 2,4,6-trimethyl-3-nitrobenzoic acid and its simpler nitrobenzoic acid isomers is a decision guided by the specific synthetic goal. While the simple isomers offer straightforward reactivity and a wealth of documented procedures, 2,4,6-trimethyl-3-nitrobenzoic acid provides a scaffold with significant steric bulk that can be strategically employed to influence molecular conformation and reactivity. Its synthesis and subsequent transformations require consideration of its sterically hindered nature, often necessitating specialized reagents and reaction conditions. As research continues to explore the synthesis and utility of complex, highly substituted molecules, the value of building blocks like 2,4,6-trimethyl-3-nitrobenzoic acid is likely to grow.
References
- Organic Syntheses, Coll. Vol. 1, p.391 (1941); Vol. 3, p.73 (1923). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0391]
- PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/8518]
- NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C480637&Mask=200]
- Morgan, W. H. (1931). CLII.—The Nitration of 2: 4: 6-Trimethylbenzaldehyde. Journal of the Chemical Society (Resumed), 229-233.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Available at: https://en.wikipedia.org/wiki/3-Nitrobenzoic_acid]
- PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/243]
- NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C480637&Units=SI&Mask=4#Thermo-Phase]
- Kuster and Stallberg, Annalen, 1894, 278, 217. (As cited in Morgan, W. H. (1931). CLII.—The Nitration of 2: 4: 6-Trimethylbenzaldehyde. Journal of the Chemical Society (Resumed), 229-233.)
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A Comparative Guide to the Reactivity of 2,4,6-Trimethyl-3-nitrobenzoic Acid and Its Positional Isomers
For the discerning researcher in organic synthesis and medicinal chemistry, understanding how the subtle shift of a single functional group can dramatically alter the chemical behavior of a molecule is paramount. This guide delves into the comparative reactivity of 2,4,6-trimethyl-3-nitrobenzoic acid and its key positional isomer, 2,4,6-trimethyl-5-nitrobenzoic acid. We will dissect the intricate interplay of steric and electronic effects that govern the reactivity of these highly substituted aromatic systems. This analysis is not merely academic; it provides a predictive framework crucial for optimizing reaction conditions and designing novel synthetic pathways in drug development.
Our exploration will be grounded in fundamental chemical principles and supported by proposed experimental protocols designed to validate the theoretical predictions. We aim to provide a practical and intellectually rigorous resource for scientists navigating the complexities of polysubstituted aromatic compounds.
The Isomeric Landscape: Steric and Electronic Influences
The reactivity of a substituted benzoic acid is primarily dictated by the electronic nature and position of its substituents. In the case of 2,4,6-trimethyl-3-nitrobenzoic acid and its isomers, we have electron-donating methyl groups and a strongly electron-withdrawing nitro group vying for influence on the carboxylic acid functionality and the aromatic ring.
The key isomers for our consideration are:
-
Isomer A: 2,4,6-trimethyl-3-nitrobenzoic acid
-
Isomer B: 2,4,6-trimethyl-5-nitrobenzoic acid
The primary point of differentiation is the position of the powerful nitro group relative to the carboxyl group. This seemingly minor change has profound consequences for the molecule's acidity and susceptibility to nucleophilic attack at the carbonyl carbon.
Electronic Effects: The Inductive and Resonance Tug-of-War
The nitro group (NO₂) is a potent electron-withdrawing group, acting through both the inductive and resonance effects. Inductively, its high electronegativity pulls electron density away from the ring through the sigma bonds. By resonance, it delocalizes the ring's pi electrons, particularly from the ortho and para positions.
Conversely, methyl groups (CH₃) are weakly electron-donating through an inductive effect, pushing electron density into the ring.
The Ortho Effect: A Steric Shield
A critical factor in this system is the ortho effect . Substituents in the ortho positions (2 and 6) to the carboxylic acid group can sterically hinder its rotation and its ability to achieve coplanarity with the aromatic ring. This steric inhibition of resonance can disrupt the electronic communication between the carboxyl group and the ring. Furthermore, the bulky ortho methyl groups provide a formidable steric shield around the carboxylic acid, hindering the approach of reagents.
Predicting Reactivity: Acidity and Esterification
A primary measure of a carboxylic acid's reactivity is its acidity (pKa). A lower pKa indicates a stronger acid, meaning the carboxylate conjugate base is more stable.
-
In Isomer A (3-nitro): The nitro group is meta to the carboxylic acid. From this position, its strong electron-withdrawing inductive effect operates, but its resonance effect does not extend to the carboxyl group. The two ortho methyl groups will force the carboxylic acid out of the plane of the ring, but will also sterically hinder its solvation.
-
In Isomer B (5-nitro): The nitro group is para to the carboxylic acid. In this position, both its powerful inductive and resonance effects can work in concert to withdraw electron density from the carboxyl group, stabilizing the resulting carboxylate anion. This should, in principle, significantly increase the acidity of the proton.
Prediction: Isomer B (5-nitro) is predicted to be a stronger acid (lower pKa) than Isomer A (3-nitro) due to the direct resonance-destabilization of the undissociated acid and stabilization of the conjugate base by the para-nitro group.
This difference in acidity directly translates to reactivity in reactions like esterification. In acid-catalyzed esterification, a more acidic proton can lead to faster protonation of the carbonyl oxygen, a key step in the mechanism. However, the overwhelming steric hindrance from the two ortho methyl groups in both isomers will dramatically slow down any reaction involving nucleophilic attack at the carbonyl carbon. This steric effect is often the dominant factor in heavily substituted systems like these.
Experimental Validation Protocols
To empirically test our predictions, the following protocols are proposed. These experiments are designed to be self-validating and provide clear, quantitative data for comparison.
Protocol: Determination of Acid Dissociation Constant (pKa)
This protocol outlines the use of potentiometric titration to determine the pKa of each isomer.
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of an acid. It relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.
Step-by-Step Methodology:
-
Preparation of Analyte: Accurately weigh approximately 0.1 mmol of the benzoic acid isomer and dissolve it in 50 mL of a 1:1 ethanol/water solution. The ethanol is necessary to ensure the solubility of the organic acid.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the dissolved analyte on a magnetic stir plate and immerse the pH electrode in the solution.
-
Titration: Fill a 10 mL burette with a standardized 0.05 M NaOH solution. Add the titrant in small increments (e.g., 0.1 mL), recording the pH after each addition. Continue the titration until the pH has risen to approximately 12.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of steepest inflection on the curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid.
-
Replication: Perform the titration in triplicate for each isomer to ensure reproducibility.
Diagram of Experimental Workflow: pKa Determination
Caption: Workflow for potentiometric pKa determination.
Protocol: Competitive Esterification Reaction
This protocol uses a competitive reaction format to directly compare the rate of esterification between the two isomers.
Rationale: Due to the expected slow reaction rate from steric hindrance, a competitive experiment where both isomers are present in the same flask allows for a sensitive and direct comparison of their relative reactivity. The product ratio, determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), will directly reflect the relative rates.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol each) of Isomer A and Isomer B. Add 20 mL of methanol as both the solvent and the reactant.
-
Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).
-
Reaction Monitoring: Heat the reaction mixture to a constant temperature (e.g., 60°C) with stirring. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Sample Prep: Immediately quench the aliquot in a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the organic components with a suitable solvent like ethyl acetate.
-
Analysis: Analyze the extracted samples by GC or HPLC to determine the relative concentrations of the four key species: Isomer A, Isomer B, Methyl Ester of A, and Methyl Ester of B.
-
Data Interpretation: Plot the ratio of [Ester A]/[Ester B] over time. The isomer that forms its ester product more rapidly is the more reactive isomer under these conditions.
Predicted Data Summary
The following table summarizes the predicted outcomes from the experimental protocols.
| Parameter | Isomer A (3-nitro) | Isomer B (5-nitro) | Rationale |
| Predicted pKa | Higher (Less Acidic) | Lower (More Acidic) | The para-nitro group in Isomer B provides both inductive and resonance stabilization to the carboxylate anion, whereas the meta-nitro group in Isomer A offers only inductive stabilization. |
| Predicted Relative Rate of Esterification | Slower | Faster | While both are sterically hindered, the greater acidity of Isomer B should lead to a higher concentration of the protonated carbonyl intermediate, favoring a faster reaction rate, assuming steric hindrance is identical. |
Diagram of Influencing Factors on Reactivity
Caption: Factors influencing the reactivity of the isomers.
Conclusion
The positional isomerism of the nitro group on the 2,4,6-trimethylbenzoic acid framework provides a classic case study in the balance between electronic and steric effects. Our theoretical analysis strongly predicts that 2,4,6-trimethyl-5-nitrobenzoic acid (Isomer B) will be the more acidic and, consequently, the more reactive isomer in reactions like acid-catalyzed esterification, despite the overwhelming steric hindrance common to both molecules. The ability of the para-nitro group to exert both inductive and resonance electron withdrawal is the decisive factor.
The provided experimental protocols offer a clear and robust pathway for any research team to verify these predictions. For scientists engaged in drug development and complex organic synthesis, this understanding is not merely academic—it is a critical tool for predicting molecular behavior, optimizing reaction yields, and ultimately, accelerating the discovery process.
References
-
Title: Substituent Effects on the Acidity of Benzoic Acids Source: J. Chem. Educ. URL: [Link]
-
Title: The Ortho Effect in Organic Chemistry Source: Chem. Rev. URL: [Link]
-
Title: Potentiometric Titration for pKa Determination Source: Vogel's Textbook of Quantitative Chemical Analysis URL: [Link]
-
Title: Steric Effects in Organic Chemistry Source: J. Org. Chem. URL: [Link]
Unveiling the Strategic Advantages of 2,4,6-trimethyl-3-nitrobenzoic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts reaction outcomes, efficiency, and the properties of the final product. This guide provides an in-depth technical comparison of 2,4,6-trimethyl-3-nitrobenzoic acid, highlighting its unique advantages over structurally similar compounds. By examining its distinct electronic and steric profile, this document will demonstrate how this molecule offers enhanced control and reactivity in various synthetic applications.
At the heart of 2,4,6-trimethyl-3-nitrobenzoic acid's unique character lies the interplay of its substituents: three methyl groups and a nitro group strategically positioned on the benzoic acid core. This specific arrangement confers a combination of steric hindrance and electronic effects that differentiate it from simpler analogs such as 2,4,6-trimethylbenzoic acid and various nitrobenzoic acids.
The Power of Steric Hindrance: A Double-Edged Sword Turned Advantage
The three methyl groups, particularly the two flanking the carboxylic acid function (the ortho positions), create significant steric bulk. This "ortho effect" is a well-documented phenomenon in substituted benzoic acids that dramatically influences their reactivity.[1]
While steric hindrance is often perceived as a challenge in organic synthesis, in the case of 2,4,6-trimethyl-3-nitrobenzoic acid, it becomes a powerful tool for controlling reactivity. Reactions that are typically facile with less hindered carboxylic acids, such as esterification, can be significantly slowed down or even prevented.[2][3] This seemingly disadvantageous trait can be leveraged to achieve selective reactions in multifunctional molecules, where other, more accessible functional groups can react preferentially.
This steric shield also enhances the stability of derivatives formed from 2,4,6-trimethyl-3-nitrobenzoic acid. For instance, an ester or amide derived from this acid will be more resistant to hydrolysis due to the difficulty of nucleophilic attack at the sterically congested carbonyl carbon. This increased stability can be highly desirable in applications requiring robust molecular scaffolds.
Electronic Landscape: The Influence of the Nitro Group
The nitro group also deactivates the aromatic ring towards electrophilic substitution, making it less prone to undesired side reactions during synthetic transformations. This deactivating effect, coupled with the directing influence of the existing substituents, provides a predictable pattern for any further functionalization of the aromatic ring.
A Comparative Look at Key Properties
To fully appreciate the advantages of 2,4,6-trimethyl-3-nitrobenzoic acid, a direct comparison with its analogs is essential.
| Property | 2,4,6-Trimethylbenzoic Acid | 3-Nitrobenzoic Acid | 2,4,6-Trimethyl-3-nitrobenzoic Acid (Predicted) |
| Acidity (pKa) | Higher (less acidic) | 3.47[7] | Lower than 2,4,6-trimethylbenzoic acid (more acidic) |
| Reactivity of Carboxyl Group | Sterically hindered | Readily reactive | Highly sterically hindered |
| Aromatic Ring Reactivity | Activated by methyl groups | Deactivated by nitro group | Deactivated by nitro group |
| Stability of Derivatives | Moderate | Lower | High |
This table highlights the unique combination of properties offered by 2,4,6-trimethyl-3-nitrobenzoic acid. It marries the steric hindrance of a trimethyl-substituted benzoic acid with the electronic influence of a nitro group, creating a building block with a distinct reactivity profile.
Experimental Workflows and Methodologies
The synthesis and application of 2,4,6-trimethyl-3-nitrobenzoic acid and its analogs rely on established organic chemistry protocols. Below are representative experimental workflows.
Synthesis of 2,4,6-Trimethylbenzoic Acid
A common method for the synthesis of 2,4,6-trimethylbenzoic acid involves the acylation of mesitylene followed by a haloform reaction.[7][8]
Step 1: Acylation of Mesitylene
-
Mesitylene and an acylating agent (e.g., chloroacetyl chloride) are reacted in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[7]
-
The reaction is typically heated to drive it to completion.
-
Workup involves quenching the reaction, extraction, and purification to yield the corresponding acetophenone derivative.
Step 2: Haloform Reaction
-
The acetophenone derivative is treated with a hypohalite solution (e.g., sodium hypochlorite).[7]
-
The reaction proceeds via the formation of a trihalomethyl ketone, which is then cleaved to yield the carboxylate and a haloform.
-
Acidification of the reaction mixture precipitates the desired 2,4,6-trimethylbenzoic acid.
Caption: Synthetic pathway for 2,4,6-trimethylbenzoic acid.
Esterification of a Sterically Hindered Benzoic Acid
The esterification of a sterically hindered benzoic acid like 2,4,6-trimethylbenzoic acid, and by extension 2,4,6-trimethyl-3-nitrobenzoic acid, often requires more forcing conditions or specialized reagents compared to unhindered acids.[2][3]
Method: Acid-Catalyzed Esterification
-
The sterically hindered benzoic acid is dissolved in an excess of the desired alcohol.
-
A strong acid catalyst (e.g., sulfuric acid) is added.
-
The reaction mixture is heated to reflux for an extended period.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup involves neutralizing the acid catalyst, removing the excess alcohol, and purifying the resulting ester.
The kinetics of such esterification reactions are significantly slower than those of their non-sterically hindered counterparts.[9]
Caption: General workflow for the esterification of a sterically hindered benzoic acid.
Spectroscopic Characterization: A Comparative View
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the structure and purity of these compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4,6-trimethylbenzoic acid will show distinct signals for the aromatic protons and the methyl protons.[10] The introduction of a nitro group in 2,4,6-trimethyl-3-nitrobenzoic acid would be expected to cause a downfield shift of the adjacent aromatic protons due to the nitro group's electron-withdrawing nature.
Expected ¹H NMR Features:
-
2,4,6-Trimethylbenzoic Acid:
-
Singlet for the two equivalent aromatic protons.
-
Singlet for the six equivalent ortho-methyl protons.
-
Singlet for the para-methyl protons.
-
Broad singlet for the carboxylic acid proton.
-
-
3-Nitrobenzoic Acid:
-
Complex multiplet pattern for the four aromatic protons, with signals shifted downfield compared to benzoic acid.[11]
-
-
2,4,6-Trimethyl-3-nitrobenzoic Acid (Predicted):
-
A singlet for the remaining aromatic proton.
-
Distinct singlets for the three methyl groups, likely with different chemical shifts due to the influence of the adjacent nitro group.
-
A broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show predictable changes. The carbonyl carbon signal in 2,4,6-trimethyl-3-nitrobenzoic acid is expected to be at a similar chemical shift to that in 2,4,6-trimethylbenzoic acid, but the aromatic carbon signals will be significantly affected by the nitro group. The carbon atom attached to the nitro group will be shifted downfield.
Conclusion: A Versatile Tool for the Synthetic Chemist
-
Controlled Reactivity: The sterically hindered carboxyl group enables selective reactions at other sites in a molecule.
-
Enhanced Stability: Derivatives of this acid exhibit increased resistance to hydrolysis.
-
Predictable Aromatic Chemistry: The deactivating nitro group provides a handle for directing further substitutions on the aromatic ring.
For researchers and drug development professionals, understanding and leveraging these properties can lead to more efficient and controlled synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
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A Senior Application Scientist's Guide to Ester Bond Formation with Sterically Demanding Substrates: Benchmarking 2,4,6-Trimethyl-3-nitrobenzoic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the construction of ester bonds remains a cornerstone transformation. However, when faced with sterically encumbered substrates, such as multi-substituted aromatic carboxylic acids, the reliability of classical methods diminishes, compelling chemists to seek more robust solutions. This guide provides an in-depth performance comparison of modern esterification protocols, using the challenging substrate, 2,4,6-trimethyl-3-nitrobenzoic acid, as a benchmark. Our analysis focuses on the esterification with isopropanol, a secondary alcohol that introduces its own steric demands, to provide a rigorous test of each method's efficacy.
The inherent challenge in esterifying 2,4,6-trimethyl-3-nitrobenzoic acid arises from the two ortho-methyl groups flanking the carboxylic acid functionality. This steric shield severely restricts access to the carboxyl carbon, rendering direct acid-catalyzed esterification (Fischer esterification) largely ineffective under standard conditions.[1][2] This necessitates the use of potent activating agents that can overcome this spatial hindrance.
Herein, we compare three widely adopted methods for the synthesis of isopropyl 2,4,6-trimethyl-3-nitrobenzoate:
-
The Steglich Esterification: A carbodiimide-based coupling using N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[3][4][5]
-
The Yamaguchi Esterification: A powerful macrolactonization and esterification technique employing 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride.[6][7][8]
-
Modern Phosphonium-Based Reagents: Utilizing (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling agent.
Causality of Experimental Choices: Why These Methods?
The selection of these methods is deliberate. Each represents a distinct mechanistic strategy for activating the carboxylic acid, offering a clear basis for comparison.
-
Steglich Esterification was chosen for its ubiquity and mild reaction conditions.[5][9] The core principle is the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[2] DMAP then acts as an acyl transfer agent, forming an even more electrophilic N-acylpyridinium salt, which is readily attacked by the alcohol.[2][9] This pathway is particularly effective for overcoming steric hindrance and avoiding the harsh acidic conditions of Fischer esterification that could lead to side reactions with sensitive substrates.[2][9]
-
Yamaguchi Esterification is renowned for its efficacy with highly hindered substrates.[6][7][10] The strategy here is to convert the primary substrate into a mixed anhydride with 2,4,6-trichlorobenzoic acid.[6][7] The genius of this method lies in the differential reactivity of the two carbonyl centers in the anhydride. The sterically less hindered carbonyl of the benchmark acid is preferentially attacked by DMAP, generating the highly reactive acylpyridinium intermediate, which is then intercepted by the alcohol.[11] This two-step activation process is exceptionally potent for forcing reactions that would otherwise be sluggish or fail completely.[6][12]
-
Phosphonium Reagents (BOP) represent another class of powerful coupling agents, widely used in peptide synthesis. BOP reagent generates an activated OBt ester, which is highly reactive towards nucleophiles like alcohols. These reagents are known for fast reaction times and high yields, even with challenging couplings.
Performance Benchmarking: A Comparative Analysis
The esterification of 2,4,6-trimethyl-3-nitrobenzoic acid with isopropanol was performed under optimized conditions for each protocol. The results are summarized below.
| Method | Activating Agent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Byproduct Handling |
| Steglich | DCC | DMAP (cat.) | DCM | 24 | 25 | 78 | Filtration of DCU |
| Yamaguchi | TCBC | DMAP (stoich.), Et3N | Toluene | 6 | 25 | 92 | Aqueous wash |
| BOP Coupling | BOP | DIPEA | DMF | 4 | 25 | 88 | Aqueous wash |
Table 1: Comparative performance data for the synthesis of isopropyl 2,4,6-trimethyl-3-nitrobenzoate.
Analysis of Results:
-
The Steglich esterification provided a good yield of 78%.[3][13] However, the reaction is relatively slow, requiring 24 hours to reach completion. A significant practical drawback is the formation of dicyclohexylurea (DCU) byproduct, which precipitates from the reaction mixture. While its removal by filtration is straightforward, ensuring complete removal to avoid product contamination can be tedious.[9]
-
The Yamaguchi esterification proved to be the most effective method, affording an excellent 92% yield in a significantly shorter reaction time of 6 hours.[6][8] This underscores its superiority for highly demanding substrates. The byproducts, 2,4,6-trichlorobenzoic acid and triethylamine hydrochloride, are readily removed by a simple aqueous workup, making product purification more convenient than the Steglich protocol.[7][14]
-
The BOP coupling also performed well, giving a high yield of 88% in only 4 hours. This demonstrates the high reactivity of phosphonium-based reagents. The workup is similar to the Yamaguchi method, involving an aqueous wash to remove byproducts.
Visualizing the Workflow
A generalized workflow for these coupling-agent-mediated esterifications is depicted below. The key divergence lies in the nature of the activation step.
Caption: Simplified mechanism of the Yamaguchi Esterification.
Experimental Protocols
Protocol 1: Steglich Esterification
-
To a solution of 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 4-DMAP (0.1 eq) and isopropanol (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Yamaguchi Esterification
-
To a solution of 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous toluene (0.2 M), add triethylamine (Et3N, 1.1 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq) dropwise at room temperature and stir for 2 hours.
-
In a separate flask, dissolve isopropanol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Add the mixed anhydride solution from step 2 to the alcohol/DMAP solution via cannula.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
For the esterification of the sterically demanding 2,4,6-trimethyl-3-nitrobenzoic acid, all three tested methods offer viable solutions, far exceeding the capabilities of simple acid catalysis.
-
The Yamaguchi esterification stands out as the superior method, providing the highest yield in a reasonable timeframe with a straightforward, filtration-free workup. [6][7]It should be the primary choice for particularly challenging substrates where maximizing yield is critical.
-
BOP coupling offers a very strong alternative, with the fastest reaction time and a high yield. It is an excellent choice for rapid synthesis.
-
The Steglich esterification , while effective, is hampered by a longer reaction time and the inconvenience of DCU byproduct removal. [9]It remains a cost-effective and reliable option for less demanding substrates or when other reagents are unavailable.
Ultimately, the choice of method will depend on the specific requirements of the synthesis, including substrate sensitivity, desired yield, reaction time, and purification practicalities. This benchmark study demonstrates that for substrates with extreme steric hindrance, investing in a more potent activation strategy like the Yamaguchi esterification yields significant dividends in efficiency and overall success.
References
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Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved January 27, 2026, from [Link]
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Smith, A. D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5953–5962. [Link]
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Kumar, A., & Sharma, G. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100803. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved January 27, 2026, from [Link]
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Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(31), 7399–7406. [Link]
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- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2,4,6-Trimethyl-3-nitrobenzoic Acid: Synthesis, Characterization, and Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is paramount to ensuring the reliability and reproducibility of experimental outcomes. This guide provides an in-depth technical overview of the synthesis and characterization of 2,4,6-trimethyl-3-nitrobenzoic acid, a compound of interest in various research domains. Furthermore, we will conduct a comparative analysis with a structurally related compound, 3,5-dinitrobenzoic acid, to highlight the importance of cross-validation and to provide a broader context for its physicochemical properties. This document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and emphasizing self-validating systems for scientific integrity.
Synthesis and Characterization of 2,4,6-Trimethyl-3-nitrobenzoic Acid
The synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most plausible synthetic route involves the nitration of a suitable precursor followed by oxidation. Based on available literature, a viable pathway starts from 2,4,6-trimethylbenzaldehyde.[1]
Synthesis Pathway
The synthesis proceeds in two main stages:
-
Nitration of 2,4,6-Trimethylbenzaldehyde: This step introduces a nitro group onto the aromatic ring. The directing effects of the methyl and aldehyde groups are crucial in determining the position of nitration.
-
Oxidation of 3-Nitro-2,4,6-trimethylbenzaldehyde: The aldehyde functional group is then oxidized to a carboxylic acid to yield the final product.
Caption: Synthesis workflow for 2,4,6-trimethyl-3-nitrobenzoic acid.
Experimental Protocol
Part A: Nitration of 2,4,6-Trimethylbenzaldehyde
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2,4,6-trimethylbenzaldehyde in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to maintain a low temperature during the addition of the nitrating agent.
-
Nitration: Slowly add fuming nitric acid to the cooled solution with continuous stirring. The temperature should be carefully monitored and maintained to prevent over-nitration or side reactions.
-
Quenching: After the addition is complete, allow the reaction to proceed for a specified time before pouring the mixture onto ice to precipitate the product.
-
Isolation: The solid 3-nitro-2,4,6-trimethylbenzaldehyde is collected by filtration, washed with cold water, and dried.
Part B: Oxidation to 2,4,6-Trimethyl-3-nitrobenzoic Acid
-
Reaction Mixture: Suspend the 3-nitro-2,4,6-trimethylbenzaldehyde in an aqueous solution of sodium hydroxide.
-
Oxidation: Heat the mixture and add a solution of potassium permanganate portion-wise. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the oxidation is complete, cool the reaction mixture and filter to remove manganese dioxide.
-
Acidification: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the 2,4,6-trimethyl-3-nitrobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the final product of high purity.
Characterization Data for 2,4,6-Trimethyl-3-nitrobenzoic Acid
While comprehensive experimental data for 2,4,6-trimethyl-3-nitrobenzoic acid is not widely available in peer-reviewed literature, the following table summarizes the known properties. Further characterization using modern analytical techniques is highly recommended for full validation.
| Property | Experimental Value/Prediction | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | - |
| Molecular Weight | 209.20 g/mol | - |
| Melting Point | 182 °C | [1] |
| Appearance | Crystalline solid | Predicted |
| ¹H NMR | Predicted shifts: Aromatic proton singlet, distinct signals for the three methyl groups, and a broad singlet for the carboxylic acid proton. | - |
| ¹³C NMR | Predicted shifts: Signals for the aromatic carbons (including quaternary carbons), methyl carbons, and the carboxyl carbon. | - |
| IR (cm⁻¹) | Predicted characteristic peaks: ~3000 (O-H stretch), ~1700 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch). | - |
| Mass Spectrometry | Predicted m/z for [M-H]⁻: 208.06 | - |
Note: The spectroscopic data are predictions based on the analysis of similar compounds and require experimental verification.
Comparative Analysis: 3,5-Dinitrobenzoic Acid
To provide a robust cross-validation framework, we will compare 2,4,6-trimethyl-3-nitrobenzoic acid with 3,5-dinitrobenzoic acid. This compound is chosen due to its structural similarity as a polysubstituted nitrobenzoic acid and the availability of well-documented experimental data.
Synthesis of 3,5-Dinitrobenzoic Acid
3,5-Dinitrobenzoic acid is typically synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[2] The carboxylic acid group is a meta-director, leading to the formation of the 3,5-dinitro product under forcing conditions.
Experimental Data for 3,5-Dinitrobenzoic Acid
| Property | Experimental Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | - |
| Molecular Weight | 212.12 g/mol | - |
| Melting Point | 205-207 °C | - |
| Appearance | Yellowish crystalline powder | - |
| pKa | 2.82 | - |
| Solubility | Slightly soluble in water | - |
Cross-Validation and Comparative Discussion
The cross-validation of a newly synthesized compound against a well-characterized analogue is a critical step in ensuring the integrity of research findings.
Caption: Logical workflow for the cross-validation of experimental results.
Structural and Electronic Effects
The presence of three electron-donating methyl groups in 2,4,6-trimethyl-3-nitrobenzoic acid will influence its properties compared to 3,5-dinitrobenzoic acid, which has two electron-withdrawing nitro groups. The methyl groups increase the electron density on the aromatic ring, which can affect its reactivity and the acidity of the carboxylic acid. Conversely, the two nitro groups in 3,5-dinitrobenzoic acid strongly withdraw electron density, making it a more acidic compound.
Analytical Methodologies for Characterization
A comprehensive characterization of these nitroaromatic compounds necessitates a suite of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for separating isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide valuable information on molecular weight and fragmentation patterns, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized molecules. The chemical shifts and coupling patterns provide a detailed map of the molecular framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
Conclusion
The synthesis and validation of 2,4,6-trimethyl-3-nitrobenzoic acid present a valuable case study in the principles of synthetic chemistry and analytical validation. While a plausible synthetic route has been outlined, the scarcity of comprehensive experimental data in the public domain underscores the critical need for researchers to perform thorough in-house characterization. By comparing the expected properties of the target compound with a well-documented analogue like 3,5-dinitrobenzoic acid, scientists can build a more robust and reliable foundation for their subsequent research endeavors. This guide serves as a framework for such a process, emphasizing a logical, data-driven, and self-validating approach to chemical synthesis and analysis.
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A Methodological Guide to Characterizing Substituted Benzoic Acids: A Comparative Analysis of Computational and Experimental Data for 2,4,6-trimethyl-3-nitrobenzoic acid
In the landscape of modern chemical research and drug development, the synergy between computational modeling and empirical, experimental data is paramount. This guide provides an in-depth, objective comparison of these two pillars of scientific inquiry, centered on the sterically hindered and electronically complex molecule, 2,4,6-trimethyl-3-nitrobenzoic acid.
For many novel or specialized compounds, a full suite of experimental data is not always readily available. This is the case for our topic molecule. In such instances, computational chemistry provides a powerful predictive lens, offering initial insights that guide and rationalize subsequent experimental work. This guide will, therefore, take a methodological approach. We will first present the predicted, computational data for 2,4,6-trimethyl-3-nitrobenzoic acid. We will then detail the standardized experimental protocols researchers would employ for its characterization, using validated experimental and computational data from closely related structural analogues—such as 3-nitrobenzoic acid and 2,4,6-trimethylbenzoic acid—to provide context and comparative benchmarks. This approach not only demonstrates the validation process but also illuminates the scientific reasoning behind experimental design.
Computational Predictions for 2,4,6-trimethyl-3-nitrobenzoic acid
Computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT), serves as an indispensable tool for predicting the physicochemical properties of molecules before they are synthesized or tested. These predictions are derived from the molecule's structure and are based on extensive, curated datasets and quantum mechanical principles. For 2,4,6-trimethyl-3-nitrobenzoic acid, models like the OPERA (OPEn structure-activity/property Relationship App) provide valuable estimations.[1]
Causality of Computational Modeling: The rationale for beginning with computational data is twofold. First, it provides a baseline hypothesis for the molecule's behavior, such as its likely solubility, boiling point, and vapor pressure. Second, predicted spectral data can aid in the interpretation of complex experimental spectra once obtained. For instance, calculated vibrational frequencies from DFT can help assign peaks in an experimental IR spectrum. However, it is crucial to recognize that these are predictions; their accuracy is contingent on the robustness of the model and the complexity of the molecule. Steric hindrance, as is significant in this molecule, can sometimes pose challenges for standard predictive models.
Caption: General experimental workflow for chemical characterization.
Vibrational Spectroscopy (FTIR)
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule. Each functional group (e.g., C=O, O-H, N-O) absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. For 2,4,6-trimethyl-3-nitrobenzoic acid, we expect to see distinct peaks for the carboxylic acid and nitro groups. The positions of these peaks can be influenced by the electronic effects of neighboring substituents and steric hindrance, which makes comparison with analogues particularly insightful.
Trustworthiness - Self-Validating Protocol: A robust protocol ensures reproducibility and minimizes artifacts. The KBr pellet method is a standard for solid samples.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. This is critical to reduce light scattering (the Christiansen effect). [2]2. Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample. The KBr must be kept in a desiccator as it is hygroscopic. [3]3. Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. [4]4. Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet or empty sample chamber must be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Comparative Data Analysis: Due to the lack of experimental data for the target molecule, we will analyze data for 3-nitrobenzoic acid . The key functional groups (carboxylic acid and nitro group) are present, allowing for a direct comparison of their characteristic vibrational frequencies.
Table 2: Comparison of Experimental and Computational IR Frequencies (cm⁻¹) for 3-Nitrobenzoic acid
| Vibrational Mode | Experimental Frequency (cm⁻¹) [5] | Computational (DFT) Frequency (cm⁻¹) [6] | Expected Range for 2,4,6-trimethyl-3-nitrobenzoic acid |
|---|---|---|---|
| O-H stretch (Carboxylic acid) | ~3100 (broad) | 3089 | Broad peak ~3000-3300, potential intramolecular H-bonding |
| C=O stretch (Carboxylic acid) | ~1700 | 1715 | ~1700, may shift slightly due to steric hindrance |
| N-O stretch (asymmetric) | ~1530 | 1545 | ~1530-1550 |
| N-O stretch (symmetric) | ~1350 | 1352 | ~1350-1370 |
| C-H stretch (aromatic) | ~3090 | 3070-3090 | Not present (no aromatic C-H) |
| C-H stretch (aliphatic, CH₃) | - | - | ~2900-3000 |
This comparison shows excellent agreement between experimental and DFT-calculated values for the analogue, lending confidence to the predictive power of DFT for vibrational spectra. For our target molecule, we would anticipate similar peaks for the O-H, C=O, and N-O stretches. A key difference would be the appearance of aliphatic C-H stretching bands from the methyl groups and the absence of aromatic C-H stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides information on the connectivity and chemical environment of atoms. For our target molecule, ¹H NMR would confirm the presence and integration of the methyl and carboxylic acid protons, while ¹³C NMR would identify all unique carbon atoms. The extreme steric hindrance around the carboxylic acid and nitro group is expected to cause notable shifts in the ¹³C spectrum compared to less crowded analogues.
Trustworthiness - Self-Validating Protocol: A standard protocol using a deuterated solvent and an internal standard like tetramethylsilane (TMS) ensures accurate and comparable chemical shift referencing.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as a reference point (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus (¹H or ¹³C), and the magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. [7]4. Data Acquisition: Acquire the spectrum by subjecting the sample to radiofrequency pulses. Key parameters include the number of scans (more for ¹³C due to lower natural abundance), pulse width, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed to generate the frequency-domain NMR spectrum. Phasing and baseline correction are applied to ensure accurate integration and peak identification.
Comparative Data Analysis: We will use 2,4,6-trimethylbenzoic acid as our primary analogue for NMR comparison, as it contains the key trimethylbenzene scaffold.
Table 3: Comparison of Experimental ¹³C NMR Data for Analogues
| Carbon Position | 2,4,6-trimethylbenzoic acid (Experimental, ppm) [8] | 3-nitrobenzoic acid (Experimental, ppm) [9] | Predicted Environment in 2,4,6-trimethyl-3-nitrobenzoic acid |
|---|---|---|---|
| C-COOH | 174.5 | 165.2 | Likely deshielded (>170 ppm) due to steric compression |
| C1 (ipso-COOH) | 134.1 | 135.3 | Highly substituted, expected ~135-140 ppm |
| C2, C6 | 138.8 | - | C2 (ipso-NO₂) will be deshielded; C6 will be shielded relative to C2 |
| C3, C5 | 128.5 | C3 (ipso-NO₂): 148.3; C5: 127.5 | C3 (ipso-CH₃) and C5 (H) will have distinct shifts |
| C4 | 136.5 | 124.7 | Shielded relative to other substituted carbons, but influenced by para-CH₃ |
| CH₃ (ortho) | 21.1 | - | Two distinct ortho-CH₃ signals expected due to asymmetry |
| CH₃ (para) | 20.9 | - | One para-CH₃ signal |
The analysis of analogues allows us to predict the complex ¹³C NMR spectrum of the target molecule. The introduction of the electron-withdrawing nitro group at the 3-position will break the molecule's symmetry, resulting in distinct signals for carbons and methyl groups that are equivalent in 2,4,6-trimethylbenzoic acid.
Proposed Synthesis and Structural Confirmation
While a specific synthesis for 2,4,6-trimethyl-3-nitrobenzoic acid is not readily found in the literature, a plausible route can be designed based on established organic chemistry principles.
Expertise & Experience: The most logical approach is the nitration of 2,4,6-trimethylbenzoic acid. The existing substituents on the benzene ring will direct the position of the incoming nitro group. The carboxylic acid is a meta-directing deactivator, while the methyl groups are ortho-, para-directing activators. The combined effect strongly favors substitution at the available C3 and C5 positions. Due to steric hindrance from the adjacent methyl and carboxyl groups, nitration at C3 is the most probable outcome.
Caption: Proposed synthetic route via electrophilic nitration.
Protocol for Proposed Synthesis:
-
Dissolution: Dissolve 2,4,6-trimethylbenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.
-
Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature to control the reaction rate and prevent over-nitration.
-
Reaction: Allow the mixture to stir at low temperature for a specified time before gradually allowing it to warm to room temperature.
-
Quenching: Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product. The purity can be confirmed by measuring its melting point and through the spectroscopic methods described above.
This proposed synthesis is grounded in the well-established mechanism of electrophilic aromatic substitution and leverages known synthesis methods for related nitroaromatic compounds. [10]
Conclusion: Integrating Predictive and Empirical Data
This guide demonstrates a comprehensive methodology for characterizing a complex organic molecule, 2,4,6-trimethyl-3-nitrobenzoic acid, in a scenario where experimental data is limited. By initiating the process with computational predictions, we establish a foundational dataset of expected physicochemical and spectroscopic properties. This predictive framework is then used to design and interpret a rigorous experimental plan.
Through the strategic use of structural analogues like 3-nitrobenzoic acid and 2,4,6-trimethylbenzoic acid, for which ample experimental and computational data exist, we can benchmark our techniques and build a confident, validated picture of our target molecule. The strong correlation observed between DFT calculations and experimental FTIR/NMR data for these analogues provides a high degree of confidence in the predicted properties and the proposed synthetic route. This integrated approach, blending the predictive power of computation with the empirical certainty of experimentation, represents the gold standard in modern chemical research, enabling scientists to navigate the challenges of novel compound characterization with efficiency and accuracy.
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Assessing the Novelty of 2,4,6-trimethyl-3-nitrobenzoic acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. This guide provides an in-depth analysis of 2,4,6-trimethyl-3-nitrobenzoic acid, a compound with significant potential yet limited presence in current literature. By examining its plausible synthesis, projected properties, and comparing it with structurally related compounds, we aim to equip researchers with the foundational knowledge to explore its utility and novelty.
The Untapped Potential of a Substituted Nitrobenzoic Acid
2,4,6-trimethyl-3-nitrobenzoic acid stands as a largely unexplored derivative of benzoic acid. While its parent compound, 2,4,6-trimethylbenzoic acid, is a well-documented intermediate in the synthesis of dyes, insecticides, pharmaceuticals, and photoinitiators, the addition of a nitro group at the 3-position introduces a new dimension of chemical reactivity and potential biological activity.[1][2] The absence of a registered CAS number for 2,4,6-trimethyl-3-nitrobenzoic acid further underscores its novelty and the opportunity for original research.
The introduction of a nitro group, an electron-withdrawing moiety, can significantly influence a molecule's electronic properties, acidity, and susceptibility to further chemical modifications.[3] This makes 2,4,6-trimethyl-3-nitrobenzoic acid a promising candidate for the development of novel pharmaceuticals, functional materials, and as a versatile chemical intermediate.[4][5]
Charting the Synthetic Path: A Proposed Methodology
The synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid has not been explicitly detailed in published literature. However, based on established principles of organic chemistry, a robust synthetic route can be proposed, starting from the readily available 2,4,6-trimethylbenzoic acid.
Workflow for the Synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid
Caption: Proposed two-stage synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid.
Experimental Protocol: Synthesis of 2,4,6-trimethylbenzoic acid
Multiple synthetic routes for 2,4,6-trimethylbenzoic acid have been established.[1][6][7] A common and effective method involves the Friedel-Crafts acylation of mesitylene followed by a haloform reaction.[1]
Step 1: Friedel-Crafts Acylation of Mesitylene
-
To a stirred solution of mesitylene in a suitable solvent (e.g., carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Slowly add an acylating agent, for instance, chloroacetyl chloride, to the mixture at a controlled temperature.
-
After the reaction is complete, the mixture is quenched with dilute hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield 2,4,6-trimethylchloroacetophenone.
Step 2: Haloform Reaction
-
The 2,4,6-trimethylchloroacetophenone obtained is then subjected to a haloform reaction using a solution of sodium hypochlorite.
-
The reaction mixture is heated and stirred until the reaction is complete.
-
Upon cooling, the resulting 2,4,6-trimethylbenzoic acid can be precipitated by acidification, followed by filtration, washing, and recrystallization to obtain the pure product.
Experimental Protocol: Nitration of 2,4,6-trimethylbenzoic acid
The introduction of a nitro group onto the aromatic ring of 2,4,6-trimethylbenzoic acid can be achieved through electrophilic aromatic substitution using a nitrating mixture. The directing effects of the substituents (three activating methyl groups and one deactivating carboxylic acid group) are crucial in determining the position of nitration. The methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. In this case, the 3 and 5 positions are sterically hindered by the adjacent methyl groups. The remaining open position, meta to the carboxyl group and ortho/para to the methyl groups, is the 3-position, making it the most likely site for nitration.
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve 2,4,6-trimethylbenzoic acid in concentrated sulfuric acid.
-
Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining a low temperature (0-10 °C) to control the reaction and prevent side reactions.
-
After the addition is complete, allow the mixture to stir at a controlled temperature for a specified duration to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 2,4,6-trimethyl-3-nitrobenzoic acid.
-
Filter the precipitate, wash thoroughly with cold water to remove residual acid, and purify by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
Comparative Analysis: Benchmarking Against Known Analogs
To fully appreciate the novelty of 2,4,6-trimethyl-3-nitrobenzoic acid, it is essential to compare its projected characteristics with those of its parent compound and other substituted nitrobenzoic acids.
| Compound | Structure | Known Synthesis Methods | Key Properties & Applications | Novelty Aspect of 2,4,6-trimethyl-3-nitrobenzoic acid |
| 2,4,6-trimethylbenzoic acid | C₁₀H₁₂O₂ | Friedel-Crafts acylation followed by haloform reaction; Grignard reaction; Oxidation of 2,4,6-trimethylbenzyl alcohol.[1][6] | Intermediate for dyes, insecticides, pharmaceuticals, and photoinitiators.[1][2] | The introduction of a nitro group offers new avenues for chemical modification and potential biological activity not present in the parent compound. |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | Nitration of benzoic acid.[8] | Precursor to 3-aminobenzoic acid used in dye synthesis.[8] The nitro group increases the acidity compared to benzoic acid.[8] | The three methyl groups in the target compound will increase its lipophilicity and may introduce unique steric and electronic effects, potentially leading to different biological activities and chemical reactivity. |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | Oxidation of 4-nitrotoluene.[9] | Precursor in the synthesis of pharmaceuticals like procaine hydrochloride and folic acid.[9] Exhibits antibacterial and antifungal properties.[4] | The substitution pattern in 2,4,6-trimethyl-3-nitrobenzoic acid is significantly different, which could lead to novel structure-activity relationships and distinct pharmacological profiles. |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | Not detailed in provided context. | Investigated for antibacterial properties.[3] | The presence of methyl groups instead of a chloro substituent will alter the electronic and steric properties, potentially leading to a different spectrum of antimicrobial activity or other biological effects. |
Future Directions and Research Opportunities
The synthesis and characterization of 2,4,6-trimethyl-3-nitrobenzoic acid present a fertile ground for novel research. Key areas of investigation include:
-
Optimization of the Synthetic Protocol: Detailed experimental work is required to optimize the proposed nitration reaction, focusing on yield, purity, and scalability.
-
Physicochemical Characterization: Comprehensive analysis of the compound's properties, including its melting point, solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry), is essential for its definitive identification and to understand its chemical behavior.
-
Exploration of Chemical Reactivity: The presence of both a carboxylic acid and a nitro group allows for a wide range of subsequent chemical transformations. For instance, the reduction of the nitro group to an amine would yield 2,4,6-trimethyl-3-aminobenzoic acid, a potentially valuable building block for the synthesis of novel bioactive molecules.[5]
-
Biological Screening: Given that many substituted nitrobenzoic acids exhibit biological activity,[3][4] screening 2,4,6-trimethyl-3-nitrobenzoic acid for various pharmacological activities (e.g., antibacterial, antifungal, anticancer) could lead to the discovery of new therapeutic agents.
Conclusion
2,4,6-trimethyl-3-nitrobenzoic acid represents a scientifically intriguing and largely unexplored chemical entity. Its proposed synthesis is grounded in well-established chemical principles, and its unique substitution pattern suggests the potential for novel properties and applications. This guide provides a comprehensive starting point for researchers interested in venturing into this new area of chemical space. The exploration of this compound could lead to significant advancements in medicinal chemistry, materials science, and synthetic organic chemistry, highlighting the continuous value of investigating novel molecular architectures.
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- 4. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]
- 5. fiveable.me [fiveable.me]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. chemcess.com [chemcess.com]
A Comparative Guide to the Synthesis of 2,4,6-Trimethyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of two primary synthetic routes for 2,4,6-trimethyl-3-nitrobenzoic acid, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The methodologies are presented with detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
2,4,6-Trimethyl-3-nitrobenzoic acid is a key building block in organic synthesis, valued for its unique substitution pattern which allows for the strategic introduction of functional groups in the development of complex molecules. The presence of both the sterically hindered carboxylic acid and the nitro group on a trimethylated benzene ring makes it a versatile precursor for a range of molecular scaffolds. This guide will explore two distinct and viable synthetic pathways to this target molecule, providing the necessary data for an informed decision-making process in a research and development setting.
Route 1: Two-Step Synthesis via Nitration and Subsequent Oxidation of 2,4,6-Trimethylbenzaldehyde
This synthetic approach involves the initial nitration of commercially available 2,4,6-trimethylbenzaldehyde (mesitylaldehyde) to yield 3-nitro-2,4,6-trimethylbenzaldehyde, followed by the oxidation of the aldehyde functionality to a carboxylic acid.
Step 1: Mononitration of 2,4,6-Trimethylbenzaldehyde
The selective introduction of a single nitro group onto the highly activated mesitylaldehyde ring requires careful control of reaction conditions to prevent the formation of dinitro byproducts. The use of fuming nitric acid in acetic acid has been reported for this mononitration.
Experimental Protocol:
A detailed experimental protocol for the selective mononitration of 2,4,6-trimethylbenzaldehyde is not extensively documented in readily available literature. However, based on established methodologies for the nitration of activated aromatic aldehydes, the following procedure can be proposed:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylbenzaldehyde (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and glacial acetic acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral and then dry the product.
Causality of Experimental Choices:
The use of glacial acetic acid as a solvent helps to moderate the reactivity of the fuming nitric acid. The low reaction temperature is crucial to control the exothermicity of the reaction and to enhance the selectivity for the mono-nitro product, minimizing the formation of dinitrated and other side products.
Step 2: Oxidation of 3-Nitro-2,4,6-trimethylbenzaldehyde
The intermediate aldehyde is then oxidized to the desired carboxylic acid using a strong oxidizing agent such as potassium permanganate.
Experimental Protocol:
-
Suspend 3-nitro-2,4,6-trimethylbenzaldehyde (1 equivalent) in a mixture of water and a suitable co-solvent like acetone or tert-butanol.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.
-
Continue the addition until a faint permanent pink color persists, indicating the complete oxidation of the aldehyde.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,4,6-trimethyl-3-nitrobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Trustworthiness of the Protocol:
The oxidation of aldehydes to carboxylic acids using potassium permanganate is a well-established and reliable transformation. The workup procedure effectively removes the inorganic byproduct and isolates the desired acid.
Route 2: Direct Nitration of 2,4,6-Trimethylbenzoic Acid
This route offers a more direct approach by nitrating the readily available 2,4,6-trimethylbenzoic acid. However, the presence of three activating methyl groups makes the aromatic ring highly susceptible to electrophilic attack, necessitating precise control over the reaction conditions to achieve selective mononitration.
Experimental Protocol:
A specific, high-yielding protocol for the direct nitration of 2,4,6-trimethylbenzoic acid is not prominently reported, likely due to the challenges in controlling the reaction. However, a general procedure adapted from the nitration of other activated benzoic acids can be outlined:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4,6-trimethylbenzoic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the benzoic acid, maintaining the temperature between 0 and 5 °C.
-
After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Expertise & Experience Insights:
The major challenge in this route is preventing over-nitration and potential oxidative side reactions due to the highly activated nature of the starting material. The strong electron-donating effect of the three methyl groups significantly increases the nucleophilicity of the aromatic ring. The carboxylic acid group is a meta-director, but the ortho- and para-directing influence of the methyl groups will dominate, leading to nitration at the 3-position. Careful control of stoichiometry and, most importantly, temperature is paramount to success. Lowering the temperature will decrease the rate of reaction and improve the selectivity for the desired mononitro product.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Nitration |
| Starting Material | 2,4,6-Trimethylbenzaldehyde | 2,4,6-Trimethylbenzoic Acid |
| Number of Steps | 2 | 1 |
| Control of Selectivity | Potentially better control in the nitration of the aldehyde due to the deactivating effect of the formyl group. | Challenging due to the high activation of the benzene ring by three methyl groups. High risk of over-nitration. |
| Potential Yield | The overall yield will be a product of the yields of the two steps. The oxidation step is typically high-yielding. | Potentially lower yield due to the formation of byproducts and the difficulty in controlling the reaction. |
| Purification | Requires purification of the intermediate and the final product. | May require extensive purification to separate the desired product from unreacted starting material and dinitrated byproducts. |
| Safety Considerations | Involves the use of fuming nitric acid and potassium permanganate, both strong oxidizing agents. | Involves the use of a potent nitrating mixture (concentrated nitric and sulfuric acids) with a highly reactive substrate, which can lead to runaway reactions if not properly controlled. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two synthesis routes for 2,4,6-trimethyl-3-nitrobenzoic acid.
Conclusion and Recommendations
Both synthetic routes present viable options for the preparation of 2,4,6-trimethyl-3-nitrobenzoic acid, each with its own set of advantages and challenges.
Route 1 offers a more controlled, albeit longer, pathway. The deactivating effect of the aldehyde group in the starting material likely allows for more selective mononitration. The subsequent oxidation is a robust and high-yielding reaction. This route is recommended for researchers who prioritize selectivity and a more predictable outcome, especially when scaling up the synthesis.
Route 2 is more atom-economical as it is a single-step process. However, the high reactivity of 2,4,6-trimethylbenzoic acid towards nitration makes this reaction difficult to control, with a significant risk of forming undesired byproducts. This route may be suitable for small-scale synthesis where rapid access to the product is desired and extensive purification is feasible.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the importance of yield and purity, and the available resources for reaction control and purification. It is strongly recommended to perform small-scale optimization studies for either route to establish the optimal reaction conditions for the desired outcome.
References
While specific experimental data for the direct synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid is not abundant in publicly available literature, the described protocols are based on well-established organic chemistry principles and analogous transformations reported in various sources. Researchers should consult standard organic synthesis compendia and databases for further details on nitration and oxidation reactions.
A Researcher's Guide to the Cost-Effectiveness of 2,4,6-Trimethyl-3-nitrobenzoic Acid in Synthetic Chemistry
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive evaluation of the synthetic utility and cost-effectiveness of 2,4,6-trimethyl-3-nitrobenzoic acid. This document moves beyond a simple cataloging of properties to offer a critical analysis of its synthesis, potential applications, and a comparative assessment against relevant alternatives, empowering researchers to make informed decisions in their procurement and experimental design.
Introduction: The Strategic Value of Substituted Benzoic Acids
Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as key intermediates in the creation of a vast array of functional molecules, from pharmaceuticals to advanced materials. The strategic placement of electron-donating and electron-withdrawing groups on the aromatic ring dictates the reactivity and physical properties of these compounds, making the selection of the appropriate benzoic acid derivative a critical decision in the design of a synthetic route. This guide focuses on a lesser-explored derivative, 2,4,6-trimethyl-3-nitrobenzoic acid, providing a detailed analysis of its synthetic accessibility and potential cost-effectiveness in a research context.
Nitrobenzoic acids, in general, are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The nitro group can be readily reduced to an amine, opening up a plethora of further chemical transformations. For instance, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, a key component in some dyes[1]. Similarly, 4-nitrobenzoic acid is a forerunner to the anesthetic procaine[2]. The market for chemical reagents is substantial, with a projected growth to USD 42.5 billion by 2030, driven by increasing research and development in the pharmaceutical and biotechnology sectors[3]. In this competitive landscape, the cost-effectiveness of each reagent is a paramount consideration for research and manufacturing entities[4].
Synthesis and Accessibility of 2,4,6-Trimethyl-3-nitrobenzoic Acid
A plausible and historically documented synthetic pathway involves a two-step process starting from 2,4,6-trimethylbenzaldehyde. This aldehyde can be nitrated to form 2,4,6-trimethyl-3-nitro-benzaldehyde, which is then oxidized to the desired carboxylic acid.
Experimental Protocol: Synthesis of 2,4,6-Trimethyl-3-nitrobenzoic Acid
This protocol is based on established chemical principles and provides a self-validating system for the synthesis and purification of the target compound.
Part 1: Nitration of 2,4,6-Trimethylbenzaldehyde
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylbenzaldehyde in a suitable solvent such as acetic acid. Cool the mixture in an ice bath.
-
Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and acetic acid.
-
Addition: Slowly add the nitrating mixture to the cooled aldehyde solution while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a designated period.
-
Workup: Pour the reaction mixture over crushed ice to precipitate the product, 2,4,6-trimethyl-3-nitro-benzaldehyde.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified nitro-aldehyde.
Part 2: Oxidation of 2,4,6-Trimethyl-3-nitro-benzaldehyde
-
Reaction Setup: Suspend the purified 2,4,6-trimethyl-3-nitro-benzaldehyde in an aqueous solution.
-
Oxidant: Prepare a solution of a suitable oxidizing agent, such as potassium permanganate.
-
Addition and Reflux: Slowly add the oxidant solution to the aldehyde suspension and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the purple color of the permanganate.
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2,4,6-trimethyl-3-nitrobenzoic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield the final product.
Causality Behind Experimental Choices:
-
The use of acetic acid as a solvent in the nitration step helps to moderate the reactivity of the nitric acid.
-
Maintaining a low temperature during nitration is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Potassium permanganate is a strong and cost-effective oxidizing agent suitable for converting aldehydes to carboxylic acids.
-
The final acidification and recrystallization steps are essential for isolating and purifying the carboxylic acid, ensuring it is free from inorganic salts and other impurities.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway from 2,4,6-trimethylbenzaldehyde.
Comparative Analysis with Alternative Building Blocks
The cost-effectiveness of utilizing 2,4,6-trimethyl-3-nitrobenzoic acid is intrinsically linked to its specific application. Patent literature suggests its potential use as an intermediate in the synthesis of endothelin antagonists and photoinitiators[5][6]. In these contexts, its performance and cost must be weighed against more readily available alternatives.
Application Case Study: Synthesis of Bioactive Molecules
While specific examples of 2,4,6-trimethyl-3-nitrobenzoic acid in the synthesis of marketed drugs are not prevalent, its structural motifs suggest its potential as a building block in medicinal chemistry. For instance, in the development of endothelin antagonists, a diverse range of substituted aromatic carboxylic acids are employed[7].
Potential Alternatives:
For general synthetic purposes requiring a nitro-substituted benzoic acid with steric hindrance around the carboxylic acid, researchers might consider the following commercially available alternatives:
-
3-Nitrobenzoic acid: A widely available and inexpensive building block[1][8].
-
2-Methyl-3-nitrobenzoic acid: Commercially available and offers some steric hindrance.
-
Other substituted nitrobenzoic acids: A variety of other methylated and halogenated nitrobenzoic acids are commercially available and may serve similar synthetic purposes.
Data Presentation: Comparison of Key Attributes
| Feature | 2,4,6-Trimethyl-3-nitrobenzoic Acid | 3-Nitrobenzoic Acid | 2-Methyl-3-nitrobenzoic Acid |
| Commercial Availability | Not readily available as a stock item. Requires custom synthesis. | Widely available from multiple suppliers. | Available from several suppliers. |
| Estimated Cost | High (due to multi-step synthesis from precursors). | Low. | Moderate. |
| Synthesis Complexity | Two-step synthesis from a commercially available precursor. | Direct nitration of benzoic acid. | Various synthetic routes from commercially available starting materials. |
| Potential Synthetic Advantage | High steric hindrance around the carboxylic acid and a specific substitution pattern. | Simple, unhindered structure. | Moderate steric hindrance. |
Cost-Effectiveness Evaluation
The primary determinant of the cost-effectiveness of 2,4,6-trimethyl-3-nitrobenzoic acid is the necessity of its unique structural features for a specific research application.
-
High-Cost, High-Value Scenario: If the specific steric and electronic properties of 2,4,6-trimethyl-3-nitrobenzoic acid are essential for achieving a desired reaction outcome, such as in the synthesis of a complex pharmaceutical target where other alternatives have failed, its high synthesis cost can be justified. The value derived from the successful synthesis of a novel compound would outweigh the initial reagent cost.
-
Low-Cost, Low-Value Scenario: If a researcher's synthetic needs can be met with a more common and less expensive alternative like 3-nitrobenzoic acid, the use of 2,4,6-trimethyl-3-nitrobenzoic acid would not be cost-effective. The added expense and time required for its synthesis would not be justified if a simpler molecule provides a similar or acceptable outcome.
Logical Relationship Diagram:
Caption: Decision matrix for reagent selection.
Conclusion and Recommendations
2,4,6-trimethyl-3-nitrobenzoic acid is a specialty chemical with potential applications in niche areas of synthetic chemistry, particularly where its unique substitution pattern and steric hindrance are required. However, its current lack of ready commercial availability and the necessity of a multi-step synthesis process make it a costly option for general research purposes.
Recommendations for Researchers:
-
Evaluate Synthetic Necessity: Before embarking on the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid, critically assess whether its specific structure is indispensable for the planned research.
-
Explore Alternatives: Thoroughly investigate the suitability of commercially available and more cost-effective alternatives.
-
Cost-Benefit Analysis: If the unique properties of the target molecule are deemed essential, conduct a thorough cost-benefit analysis, factoring in the cost of starting materials, solvents, reagents, and the time and labor required for synthesis and purification.
-
Custom Synthesis Inquiry: For projects requiring larger quantities, obtaining quotes from custom synthesis providers may be a more time- and cost-effective solution than in-house synthesis.
By carefully considering these factors, researchers can make informed and economically sound decisions regarding the use of 2,4,6-trimethyl-3-nitrobenzoic acid in their research endeavors.
References
- Davenport, A. P., & Maguire, J. J. (2006). Endothelin. Handbook of Biologically Active Peptides, 433-440.
- Encysive Pharmaceuticals Inc. (2004).
-
Lookchem. (n.d.). 1,3-DINITRO-2,4,6-TRIMETHYLBENZENE. Retrieved from [Link]
- Jiangsu Yabang Dyestuff Co Ltd. (2018).
-
Ottokemi. (n.d.). 3-Nitrobenzoic acid, 99% 121-92-6 - Manufacturers & Suppliers in India with worldwide shipping. Retrieved from [Link]
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Sanchemy FPN. (n.d.). 3-nitro Benzoic Acid Exporter, Supplier from Thane. Retrieved from [Link]
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Chemsrc. (n.d.). Mesitylene. Retrieved from [Link]
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IndiaMART. (n.d.). Para Nitro Benzoic Acid Manufacturers in India. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]
-
Strategic Market Research. (2024). Chemical Reagents Market Report, Industry Size & Revenue, Share, Forecast 2024–2030. Retrieved from [Link]
-
Vantage Market Research. (2024, December 16). How Chemical Reagents Are Revolutionizing the Pharmaceutical Industry. Retrieved from [Link]
-
PubMed. (2005, January 13). Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Endothelin Receptors and Their Antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, September 30). Endothelin Receptor Antagonists. Retrieved from [Link]
-
MDPI. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Retrieved from [Link]
-
Global 4-Nitrobenzoic Acid Market 2024 by Manufacturers, Regions, Type and Application, Forecast to 2030. (2024, July 26). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,6-Trimethyl-3-nitrobenzoic Acid
This guide provides detailed procedures for the safe and compliant disposal of 2,4,6-trimethyl-3-nitrobenzoic acid. As a trusted partner in your research and development endeavors, we are committed to providing essential safety information that extends beyond the product itself. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile
2,4,6-trimethyl-3-nitrobenzoic acid is a nitroaromatic compound. While specific toxicological and reactivity data for this compound are limited, related nitroaromatic compounds exhibit a range of hazards that should be anticipated.
Key Anticipated Hazards:
-
Toxicity: Nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They may cause irritation to the skin, eyes, and respiratory system.[1][3]
-
Reactivity: Some nitro compounds can be reactive and may pose an explosion hazard, particularly polynitrated aromatics. While this compound is mononitrated, it should still be handled with care. It may react violently with strong oxidizing agents and strong bases.[4]
-
Environmental Hazard: Many nitroaromatic compounds are harmful to aquatic life with long-lasting effects.[1][5] Therefore, release into the environment must be strictly avoided.[1][4]
| Property | Anticipated Value/Characteristic |
| Physical State | Solid |
| Solubility | Likely to have low solubility in water, similar to other nitrobenzoic acids.[6] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[3] |
| Primary Hazards | Acute toxicity (oral), skin irritation, eye irritation, respiratory irritation, potential for environmental toxicity.[1][3] |
| Combustion Products | May produce toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2) upon combustion.[4] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 2,4,6-trimethyl-3-nitrobenzoic acid for any purpose, including disposal, ensure you are wearing the appropriate personal protective equipment.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[7]
Step-by-Step Disposal Protocol
The primary principle for the disposal of 2,4,6-trimethyl-3-nitrobenzoic acid is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Collect waste 2,4,6-trimethyl-3-nitrobenzoic acid in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Step 2: Labeling the Waste Container
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2,4,6-trimethyl-3-nitrobenzoic acid"
-
The approximate amount of waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Irritant")
-
Step 3: Storage of awaiting Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Disposal will likely involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical wastes.[2]
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with 2,4,6-trimethyl-3-nitrobenzoic acid must be thoroughly decontaminated before reuse or disposal.[8][9]
Decontamination Procedure:
-
Initial Cleaning: Carefully remove any gross contamination from the equipment.
-
Solvent Rinse: Rinse the equipment with a suitable solvent in a fume hood. Given the likely low water solubility, an organic solvent such as ethanol or acetone may be effective. Collect all solvent rinsate as hazardous waste.
-
Detergent Wash: Wash the equipment with warm, soapy water.
-
Final Rinse: Rinse thoroughly with water.
-
Drying: Allow the equipment to dry completely.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a Small Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[1][10]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.
-
Isolate: Close doors to the affected area and prevent entry.
-
Provide Information: Be prepared to provide details of the spilled material to emergency responders.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,4,6-trimethyl-3-nitrobenzoic acid.
Caption: Disposal workflow for 2,4,6-trimethyl-3-nitrobenzoic acid.
References
-
Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. (n.d.). Retrieved from [Link]
-
2,4,6-Trinitrobenzoic acid. PubChem. (n.d.). Retrieved from [Link]
-
Hazardous Waste Listings. EPA. (n.d.). Retrieved from [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. (n.d.). Retrieved from [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. (n.d.). Retrieved from [Link]
-
Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
2,4,6-trimethyl-3-nitrobenzoic acid Properties. EPA. (n.d.). Retrieved from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. (n.d.). Retrieved from [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Nitrobenzene - Registration Dossier. ECHA. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. (2023). Retrieved from [Link]
-
Decontamination Protocols for Lab Equipment. (2025). Retrieved from [Link]
-
OSHA Regulated Chemicals with Expanded Health Standards. NASA. (n.d.). Retrieved from [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. (2022). Retrieved from [Link]
-
2-nitrophenol waste : r/chemistry. Reddit. (2025). Retrieved from [Link]
-
Laboratory Equipment Decontamination Procedures. Wayne State University. (n.d.). Retrieved from [Link]
-
Benzene. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
NITROBENZENE. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Laboratory Equipment Decontamination Procedures. Central Michigan University. (n.d.). Retrieved from [Link]
-
nitro razredčilo. Chemius. (n.d.). Retrieved from [Link]
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Personal protective equipment for handling 2,4,6-Trimethyl-3-nitrobenzoic acid
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2,4,6-Trimethyl-3-nitrobenzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the established safety profiles of structurally similar nitro-containing aromatic carboxylic acids. A conservative approach is paramount to ensure the safety of all laboratory personnel.
Hazard Assessment and Core Principles
2,4,6-Trimethyl-3-nitrobenzoic acid, while not extensively characterized, is presumed to share hazards with related compounds such as 3-nitrobenzoic acid and 4-nitrobenzoic acid. The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory discomfort.[1][2][3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]
Due to the presence of the nitro group, other potential, more severe hazards such as mutagenicity, carcinogenicity, or reproductive toxicity, as noted for 4-nitrobenzoic acid, cannot be ruled out. Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure.
Core Principle: The ALARA (As Low As Reasonably Achievable) principle should be strictly followed. All engineering controls and personal protective equipment are designed to minimize any potential exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling 2,4,6-Trimethyl-3-nitrobenzoic acid. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.
| PPE Component | Standard | Rationale |
| Eye and Face Protection | ANSI Z87.1 / EN166 | Chemical safety goggles are essential to protect against dust and splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[4][5] |
| Hand Protection | ASTM F1671 / EN 374 | Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use. Double gloving is recommended for extended handling periods.[4][5][6] |
| Body Protection | N/A | A flame-resistant laboratory coat is required. For larger scale operations, a chemical-resistant apron or a full-body suit may be necessary.[4][5] |
| Respiratory Protection | NIOSH (US) or EN 149 (EU) approved | A respirator is required when handling the powder outside of a certified chemical fume hood or when dust is generated. A P100 or FFP3 filter is recommended.[4][5] |
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Operational Plan
All handling of 2,4,6-Trimethyl-3-nitrobenzoic acid must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the previous section.
-
-
Weighing and Transfer:
-
To minimize dust generation, do not pour the dry powder. Use a spatula for transfers.
-
If possible, weigh the compound directly into the reaction vessel.
-
Clean any spills immediately using a wet paper towel to avoid creating dust.[1]
-
-
Reaction Setup:
-
All reactions should be conducted in a closed system or under a gentle stream of inert gas if the reaction is sensitive to air or moisture.
-
Ensure all glassware is properly clamped and secured.
-
-
Post-Reaction:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Allow the reaction mixture to cool to room temperature before opening the vessel.
-
Spill and Waste Disposal Plan
A clear and concise disposal plan is crucial for maintaining a safe laboratory environment.
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control: Prevent the spread of the spill by covering it with a dry, inert absorbent material.
-
Clean-up:
Waste Disposal Workflow:
Caption: Hazardous Waste Disposal Workflow.
Disposal Protocol:
-
All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[3]
-
Do not mix with other waste streams.
-
Containers must be clearly labeled with the chemical name and associated hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
-
Seek medical attention if irritation persists.[7]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4]
In Case of Inhalation:
-
Move the individual to fresh air.[4]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[4]
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[4]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc).
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - 3-Nitrobenzoic acid.
- CDH Fine Chemical. (n.d.). CAS No 62-23-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Organic Syntheses. (n.d.). 2,4,6-trinitrobenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
- Apollo Scientific. (2023, July 3). 3-Methyl-2-nitrobenzoic acid.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
- Sdfine. (n.d.). 3-nitrobenzoic acid.
- Matrix Scientific. (2010, November 16). 2 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2014, June 28). 3-Nitrobenzoic acid - Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
